3-(4-Pyridyl)acrylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYTINUCCRGDR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-79-1, 84228-93-3 | |
| Record name | 4-Pyridineacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridineacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-pyridyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(pyridin-4-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(E)-3-(pyridin-4-yl)acrylic acid synthesis methods
An In-depth Technical Guide to the Synthesis of (E)-3-(pyridin-4-yl)acrylic acid
Abstract
(E)-3-(pyridin-4-yl)acrylic acid is a pivotal intermediate in the development of pharmaceuticals and functional materials, owing to its unique structural combination of a pyridine ring and an acrylic acid moiety.[1] This guide provides an in-depth technical exploration of the primary synthetic methodologies for this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the core chemical principles, explain the causality behind experimental choices, and provide detailed, field-proven protocols. The focus is on robust and efficient methods, primarily the Knoevenagel condensation, with comparative insights into other synthetic routes like the Heck and Perkin reactions.
Introduction: Significance and Structural Attributes
(E)-3-(pyridin-4-yl)acrylic acid, also known as 4-pyridylacrylic acid, possesses a planar structure characterized by an E-configuration across the carbon-carbon double bond.[2][3][4][5] This configuration is crucial for its chemical reactivity and its ability to form specific supramolecular structures through interactions like hydrogen bonding (O—H⋯N) and π–π stacking.[2][3][5] These properties make it a versatile building block in medicinal chemistry for creating complex heterocyclic scaffolds and in materials science for developing novel polymers and coordination complexes.[1] The successful synthesis of this compound with high purity and yield is therefore a critical first step in numerous research and development pipelines.
Primary Synthesis Route: The Knoevenagel Condensation
The Knoevenagel condensation, particularly its Doebner modification, stands as the most efficient and widely adopted method for synthesizing (E)-3-(pyridin-4-yl)acrylic acid. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6]
Principle and Mechanism: The Doebner Modification
The Doebner modification specifically utilizes malonic acid as the active methylene compound and is typically carried out in pyridine, which acts as both the solvent and a basic catalyst, often with a catalytic amount of piperidine.[6][7] The reaction proceeds via a condensation-decarboxylation sequence to directly yield the α,β-unsaturated carboxylic acid.[7]
The mechanism unfolds as follows:
-
Carbanion Formation: A base (piperidine or pyridine) abstracts an acidic α-proton from malonic acid to form a reactive carbanion (enolate).
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of pyridine-4-carbaldehyde.
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form a pyridylidenemalonic acid.
-
Decarboxylation: Under the heat of the reaction, this intermediate readily loses carbon dioxide to yield the final product, (E)-3-(pyridin-4-yl)acrylic acid.
The use of malonic acid is advantageous because its methylene protons are sufficiently acidic to be removed by a mild base like pyridine, and the resulting dicarboxylic acid intermediate decarboxylates easily.[7][8]
Visualization: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Doebner-Knoevenagel Condensation.
Detailed Experimental Protocol
This protocol is adapted from a procedure reported to achieve a high yield (97.9%).[2][5]
Materials:
-
Pyridine-4-carbaldehyde (1 equivalent)
-
Malonic acid (1.5-2 equivalents)
-
Pyridine (solvent)
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
37% Hydrochloric acid
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine-4-carbaldehyde and malonic acid in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reflux: Heat the reaction mixture to reflux (typically on a water bath or heating mantle) and maintain constant stirring for 3-4 hours.[2] The progress can be monitored by the evolution of CO2.[7]
-
Cooling and Precipitation: After the reaction is complete, cool the flask in an ice bath.
-
Acidification: Slowly add 37% hydrochloric acid dropwise to the cold mixture until the formation of a precipitate is complete. This step protonates the pyridine and precipitates the product, which is less soluble in the acidic aqueous medium.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and then with a small amount of acetone to remove impurities.[2] Dry the product under vacuum to obtain the final crystalline solid.
Self-Validation: The success of this protocol relies on the complete consumption of the aldehyde, which can be monitored by Thin Layer Chromatography (TLC). The final product's purity can be confirmed by measuring its melting point and using spectroscopic methods like NMR and IR. The characteristic E-configuration is confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons in ¹H NMR.
Performance Data
| Method | Catalyst/Solvent | Reaction Time | Yield | Reference |
| Doebner-Knoevenagel | Pyridine/Piperidine | 3 hours | 97.9% | [2] |
| Doebner-Knoevenagel | Pyridine (trace) | 4 hours | ~95% (for cinnamic acid) | [9] |
| Microwave-Assisted | Alumina | Short | Good | [10] |
Alternative Synthesis Route: The Heck Reaction
The Heck reaction, a palladium-catalyzed cross-coupling, offers a powerful alternative for forming the C-C double bond.[11] This reaction is a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry.[11][12]
Principle and Mechanism
The reaction couples an unsaturated halide (e.g., 4-bromopyridine or 4-iodopyridine) with an alkene (acrylic acid) in the presence of a palladium catalyst and a base.[11] Electron-withdrawing groups on the alkene, such as the carboxylic acid group in acrylic acid, enhance the reaction's efficiency.[11]
The catalytic cycle generally involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Coordination & Carbopalladation: The alkene coordinates to the Pd(II) complex, followed by insertion into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, reforming the C=C double bond and generating a Pd(II)-hydride species.
-
Reductive Elimination: The base neutralizes the generated H-X, and the Pd(II) species is reduced back to the active Pd(0) catalyst.
Visualization: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck Reaction.
Representative Experimental Protocol
Materials:
-
4-Bromopyridine or 4-Iodopyridine (1 equivalent)
-
Acrylic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Triphenylphosphine (PPh₃, 2-10 mol%)
-
Base: Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: To a flask purged with an inert gas (e.g., Argon or Nitrogen), add the palladium catalyst, ligand, base, and solvent.
-
Reactant Addition: Add the 4-halopyridine and acrylic acid to the mixture.
-
Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring for several hours until TLC indicates completion.
-
Workup: Cool the reaction, filter off the catalyst and salts, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by acidification to precipitate the carboxylic acid, followed by filtration and recrystallization.
Causality: The choice of catalyst, ligand, and base is critical. Triphenylphosphine is a common ligand that stabilizes the palladium species.[11] The base is essential to neutralize the hydrohalic acid (HX) produced during the cycle and regenerate the Pd(0) catalyst.[11][12]
Other Synthetic Approaches
The Perkin Reaction
A classical method for synthesizing cinnamic acids, the Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the acid as a base.[13][14] For this synthesis, pyridine-4-carbaldehyde would be reacted with acetic anhydride and sodium acetate.[13] While historically significant, this reaction often requires high temperatures (180 °C) and may give lower yields compared to the Doebner-Knoevenagel method.[9][15]
Comparative Analysis of Synthesis Methods
| Feature | Knoevenagel (Doebner) | Heck Reaction | Perkin Reaction |
| Starting Materials | Pyridine-4-carbaldehyde, Malonic Acid | 4-Halopyridine, Acrylic Acid | Pyridine-4-carbaldehyde, Acetic Anhydride |
| Key Reagents | Pyridine, Piperidine | Palladium Catalyst, Ligand, Base | Sodium Acetate |
| Typical Yield | Very High (>95%) | Good to Excellent (70-95%) | Moderate to Good (50-70%) |
| Reaction Conditions | Moderate (Reflux in Pyridine) | Moderate to High Temp., Inert atm. | High Temperature (180 °C) |
| Advantages | High yield, simple procedure, inexpensive reagents, direct product formation. | Broad substrate scope, high functional group tolerance. | Classical method, avoids toxic catalysts. |
| Disadvantages | Use of pyridine as solvent. | Cost and toxicity of palladium catalyst, need for inert atmosphere. | Harsh conditions, often lower yields. |
Conclusion
For the synthesis of (E)-3-(pyridin-4-yl)acrylic acid, the Doebner modification of the Knoevenagel condensation is the superior method for laboratory and potential scale-up applications. It offers an exceptionally high yield, operational simplicity, and utilizes readily available, inexpensive starting materials.[2][9] While the Heck reaction provides a versatile alternative, the associated costs and handling requirements of the palladium catalyst make it less economical for this specific transformation. The Perkin reaction, though historically relevant, is largely superseded by the milder and more efficient Knoevenagel approach. Therefore, for researchers and drug development professionals requiring reliable access to high-purity (E)-3-(pyridin-4-yl)acrylic acid, the Doebner-Knoevenagel protocol is the most trustworthy and authoritative choice.
References
- 1. nbinno.com [nbinno.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. tandfonline.com [tandfonline.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 13. Perkin reaction - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
An In-depth Technical Guide to the Spectroscopic Data of 3-(4-Pyridyl)acrylic Acid
Introduction
3-(4-Pyridyl)acrylic acid, also known as (E)-3-(pyridin-4-yl)acrylic acid, is a heterocyclic organic compound with the chemical formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] Its structure features a pyridine ring linked to an acrylic acid moiety, rendering it a valuable bifunctional molecule in synthetic chemistry. This compound serves as a critical building block, particularly in the construction of metal-organic frameworks (MOFs) and coordination polymers, where the pyridine nitrogen and the carboxylate group can coordinate to metal centers.[2][3] The trans-configuration of the alkene is the thermodynamically stable and commonly synthesized isomer.[3]
A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and understand its behavior in various chemical environments. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and experimental data.
Molecular Structure and Key Features
The structural characteristics of this compound dictate its spectroscopic signature. The key features include a carboxylic acid group, a trans-disubstituted alkene (vinyl group), and a 4-substituted pyridine ring.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum reveals five distinct signals corresponding to the different proton environments in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to the compound's good solubility and its ability to allow observation of the acidic carboxylic proton.[4]
Table 1: Typical ¹H NMR Data for this compound in DMSO-d₆
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| Hₐ | ~ 8.60 | Doublet (d) | ~ 6.0 | 2H | Pyridine (ortho to N) |
| Hᵦ | ~ 7.45 | Doublet (d) | ~ 6.0 | 2H | Pyridine (meta to N) |
| Hₓ | ~ 7.60 | Doublet (d) | ~ 16.0 | 1H | Vinyl (=CH-Py) |
| Hᵧ | ~ 6.50 | Doublet (d) | ~ 16.0 | 1H | Vinyl (=CH-COOH) |
| H-acid | > 12.0 | Broad Singlet (br s) | - | 1H | Carboxylic Acid (-COOH) |
Note: Chemical shifts are approximate and can vary based on concentration and exact sample conditions. Data is synthesized based on typical values for 4-substituted pyridines and trans-acrylic acids.[5][6][7]
Expertise & Interpretation:
-
Pyridine Protons (Hₐ, Hᵦ): The pyridine ring exhibits a characteristic AA'XX' system. The protons ortho to the electron-withdrawing nitrogen atom (Hₐ) are deshielded and appear further downfield compared to the meta protons (Hᵦ).[6]
-
Vinyl Protons (Hₓ, Hᵧ): The two vinyl protons are chemically non-equivalent and split each other into doublets. The large coupling constant (J ≈ 16 Hz) is diagnostic of a trans (E) configuration about the double bond, a key structural confirmation.[2][3] The proton adjacent to the pyridine ring (Hₓ) is typically further downfield than the proton adjacent to the carbonyl group (Hᵧ).
-
Carboxylic Acid Proton (H-acid): The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet at a very low field (>12 ppm). Its broadness is due to chemical exchange and hydrogen bonding with the solvent (DMSO).
Caption: Correlation of proton environments to their respective ¹H NMR signals.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~ 167 |
| C (ortho to N in Py) | ~ 151 |
| C (meta to N in Py) | ~ 122 |
| C (para to N in Py, attached to alkene) | ~ 142 |
| =CH (alpha to COOH) | ~ 120 |
| =CH (beta to COOH) | ~ 145 |
Note: These are predicted values based on standard chemical shift ranges and data from similar structures like acrylic acid and pyridines.[8][9]
Expertise & Interpretation:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield (~167 ppm).
-
Pyridine Carbons: The carbons of the pyridine ring appear in the aromatic region (120-155 ppm). The carbon atom directly attached to the nitrogen is the most deshielded within the ring system.
-
Alkene Carbons: The two alkene carbons are found between 120 and 145 ppm. The β-carbon (attached to the pyridine ring) is generally more deshielded than the α-carbon (attached to the carbonyl group).
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube using a pipette.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample. A clear, homogeneous solution should be obtained.
-
Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the spectrum according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum is typically acquired from a solid sample dispersed in a potassium bromide (KBr) pellet.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3400 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~ 3050 | Medium | C-H stretch | Aromatic & Vinyl |
| ~ 1700 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |
| ~ 1640 | Strong | C=C stretch | Alkene |
| ~ 1600, 1560 | Medium | C=C, C=N stretch | Pyridine Ring |
| ~ 1420 | Medium | C-O-H in-plane bend | Carboxylic Acid |
| ~ 1300 | Strong | C-O stretch | Carboxylic Acid |
| ~ 980 | Strong | =C-H out-of-plane bend | trans-Alkene |
Note: Peak positions are approximate. Data synthesized from characteristic group frequencies.[10][11][12]
Expertise & Interpretation:
-
O-H Stretch: The most prominent feature is the extremely broad absorption band from 3400 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[11]
-
C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch. Its position suggests the presence of hydrogen bonding, typical for carboxylic acids in the solid state.
-
C=C Stretches: The alkene C=C stretch appears around 1640 cm⁻¹, while the pyridine ring stretches are observed near 1600 cm⁻¹.[13]
-
trans-Alkene Bend: A strong absorption near 980 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending vibration of a trans-disubstituted alkene, corroborating the ¹H NMR data.
Experimental Protocol: KBr Pellet Preparation
Caption: Workflow for preparing a KBr pellet for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.
The molecular formula C₈H₇NO₂ gives an exact mass of 149.0477 g/mol .[1]
Table 4: Key Fragments in the EI Mass Spectrum of this compound
| m/z (mass-to-charge) | Proposed Fragment | Formula of Fragment |
|---|---|---|
| 149 | Molecular Ion [M]⁺ | [C₈H₇NO₂]⁺ |
| 132 | [M - OH]⁺ | [C₈H₆NO]⁺ |
| 104 | [M - COOH]⁺ | [C₇H₆N]⁺ |
| 78 | Pyridine radical cation | [C₅H₄N]⁺ |
| 51 | [C₄H₃]⁺ |
Source: Data derived from the NIST Chemistry WebBook.[14]
Expertise & Interpretation:
-
Molecular Ion Peak: The peak at m/z 149 confirms the molecular weight of the compound. This is typically the parent peak in the spectrum.
-
Primary Fragmentation: Common initial fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) to give the acylium ion at m/z 132, and the loss of the entire carboxyl group (•COOH, 45 Da) to yield the fragment at m/z 104.
-
Further Fragmentation: The fragment at m/z 104 can further cleave to produce the stable pyridine radical cation at m/z 78. Subsequent fragmentation of the pyridine ring can lead to smaller fragments like the one observed at m/z 51.
Caption: Simplified major fragmentation pathways for this compound in EI-MS.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a definitive and complementary characterization of this compound. ¹H NMR confirms the trans-alkene geometry and the substitution pattern of the pyridine ring. ¹³C NMR elucidates the complete carbon skeleton. IR spectroscopy identifies all key functional groups, notably the carboxylic acid and the trans-alkene. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. These analytical techniques, when used in concert, provide researchers with the necessary tools to confirm the identity and purity of this compound, ensuring its suitability for downstream applications in materials science and drug development.
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubMed Central Image Viewer. [ncbi.nlm.nih.gov]
- 5. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR spectrum [chemicalbook.com]
- 9. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound [webbook.nist.gov]
An In-Depth Technical Guide to 3-(4-Pyridyl)acrylic Acid: A Versatile Building Block in Modern Chemistry
This guide provides an in-depth technical overview of 3-(4-Pyridyl)acrylic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights into its utility.
Core Molecular Identity and Physicochemical Properties
This compound, also known as 4-pyridineacrylic acid, is a heterocyclic compound that belongs to the cinnamic acid derivative family.[1][2][3] Its structure, featuring both a pyridine ring and an acrylic acid moiety, imparts a unique combination of reactivity and functionality, making it a valuable asset in synthetic chemistry.[4][5] The molecule typically presents as a white to light orange crystalline powder.
The key to its versatility lies in its bifunctional nature. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and a coordination site for metal ions, while the acrylic acid group provides a site for esterification, amidation, and other carboxylic acid reactions.[1][5]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| CAS Number | 5337-79-1 | [1][3][6][7] |
| Molecular Formula | C₈H₇NO₂ | [1][3] |
| Molecular Weight | 149.15 g/mol | |
| IUPAC Name | (2E)-3-(pyridin-4-yl)prop-2-enoic acid | |
| Synonyms | 4-Pyridineacrylic acid, (E)-3-(pyridin-4-yl)acrylic acid | [1][3][6] |
| Appearance | White to light yellow to light orange crystalline powder | |
| Melting Point | 275 °C (decomposition) | |
| Purity | Typically >97.0% |
Synthesis and Structural Elucidation
The most common and efficient synthesis of this compound is achieved through a Knoevenagel-type condensation reaction. This method provides a high yield and a straightforward procedure for laboratory-scale preparation.
Principle of Synthesis: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In this specific synthesis, 4-pyridinecarboxaldehyde (the carbonyl compound) reacts with malonic acid (the active methylene compound) in the presence of a basic catalyst, such as pyridine, which also serves as the solvent. The reaction proceeds via a decarboxylation step to yield the final acrylic acid product.
Detailed Experimental Protocol
The following protocol is a self-validating system adapted from established literature procedures, ensuring reproducibility and a high yield of the desired (E)-isomer.[1][2][6]
Materials and Equipment:
-
4-Pyridinecarboxaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
37% Hydrochloric acid
-
Acetone
-
25 mL round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (e.g., 300 mg, ~2.8 mmol) and malonic acid (e.g., 728 mg, ~7.0 mmol).
-
Solvent Addition: Add 2 mL of anhydrous pyridine to the flask. The pyridine acts as both the solvent and the catalyst for the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask in an ice bath.
-
Precipitation: Slowly add 37% hydrochloric acid dropwise to the cooled reaction mixture until precipitation of the product is complete. The acid neutralizes the pyridine and protonates the carboxylate to form the insoluble carboxylic acid.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.
-
Recrystallization: The crude product can be further purified by recrystallization from water to yield colorless crystals of (E)-3-(pyridin-4-yl)acrylic acid with a typical yield of over 95%.[1][6]
Synthesis Workflow Diagram
Caption: Knoevenagel condensation workflow for the synthesis of this compound.
Crystal Structure Insights
X-ray crystallography studies have revealed that this compound crystallizes in the more stable E-configuration, with the pyridine ring and acrylic acid group forming a nearly planar structure.[2][6] In the solid state, the molecules are organized into chains through strong O—H⋯N hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule.[1][6] These chains are further linked by weaker C—H⋯O interactions and stabilized by π–π stacking between the aromatic rings, leading to a robust three-dimensional supramolecular architecture.[1][2][6] This well-defined structure is crucial for its application in crystal engineering and the design of coordination polymers.
Applications in Research and Development
The unique chemical architecture of this compound makes it a versatile building block with broad applications, particularly in pharmaceutical and materials science.
Pharmaceutical and Medicinal Chemistry
As a derivative of cinnamic acid, this compound is a valuable scaffold in medicinal chemistry. The broader class of cinnamic acid derivatives has been shown to exhibit a wide range of biological activities, including antibacterial, anticancer, antidiabetic, and antioxidant properties.[1][2] this compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.[4][5] Its pyridine nitrogen allows for the introduction of water-solubilizing groups or can act as a pharmacophore that interacts with biological targets.
Coordination Chemistry and Materials Science
This compound is highly regarded as a ligand in coordination chemistry.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, combined with multiple coordination sites (the pyridine nitrogen and the carboxylate group), allows for the construction of intricate and high-dimensional structures such as metal-organic frameworks (MOFs) and coordination polymers.[1][2] These materials have potential applications in catalysis, gas storage, and separation. The pyridine units can also passivate grain boundaries in materials like perovskite solar cells, enhancing their stability and efficiency.
Logical Relationship of Functional Groups to Applications
Caption: Relationship between the functional groups of this compound and its applications.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).
-
Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a simple chemical intermediate; it is a highly versatile and enabling building block for innovation in both the life sciences and materials science. Its straightforward synthesis, well-defined structure, and dual functionality provide chemists with a powerful tool for constructing complex molecular architectures. As research continues to uncover new applications for pyridine-based compounds and coordination polymers, the importance of this compound in both academic and industrial settings is set to grow.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
Introduction: The Architectural Significance of (E)-3-(pyridin-4-yl)acrylic acid in Crystal Engineering
An In-Depth Technical Guide to the Supramolecular Analysis of (E)-3-(pyridin-4-yl)acrylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
(E)-3-(pyridin-4-yl)acrylic acid (P4AA) is a bifunctional organic molecule of significant interest in the fields of crystal engineering and pharmaceutical science. As a structural analogue of cinnamic acid, its derivatives have applications in medicinal chemistry and organic synthesis[1]. The molecule's architecture is defined by two key functional groups: a carboxylic acid and a pyridine ring. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), while the pyridyl nitrogen is a strong hydrogen bond acceptor. This combination makes P4AA an exemplary building block, or tecton, for constructing highly ordered, multi-dimensional crystalline structures through predictable non-covalent interactions.
The study of these interactions—the essence of supramolecular analysis—is paramount. In drug development, controlling the solid-state form of an active pharmaceutical ingredient (API) is critical for modulating properties such as solubility, stability, and bioavailability. P4AA serves as a model co-former, a component used to create crystalline complexes (co-crystals) with APIs. Understanding its intrinsic supramolecular behavior is the first step toward rationally designing novel pharmaceutical solids with enhanced performance. The carboxylic acid···pyridine hydrogen bond is an exceptionally robust and frequently occurring supramolecular synthon, forming the basis for predictable crystal assembly[2][3][4].
This guide provides a comprehensive technical overview of the essential methodologies for a thorough supramolecular analysis of P4AA, from synthesis and single-crystal growth to advanced structural and computational characterization. It is designed to equip researchers with the foundational knowledge and practical insights required to explore and harness the supramolecular chemistry of this versatile compound.
Part 1: Synthesis and High-Quality Crystal Growth
The prerequisite for any definitive supramolecular analysis is the availability of high-quality single crystals. The protocol described herein focuses on a reliable synthesis route and a crystallization method optimized for producing diffraction-quality specimens.
Synthesis via Knoevenagel Condensation
The synthesis of (E)-3-(pyridin-4-yl)acrylic acid is efficiently achieved through a Knoevenagel condensation reaction between 4-pyridinecarboxaldehyde and malonic acid, using pyridine as both the solvent and basic catalyst.
Protocol:
-
Reactant Preparation: In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (e.g., 300 mg, 2.8 mmol) and malonic acid (e.g., 728 mg, 7.0 mmol).
-
Solvent/Catalyst Addition: Add pyridine (e.g., 2 mL) to the flask.
-
Reaction: Reflux the mixture with constant stirring for approximately 3 hours. The pyridine facilitates the condensation and decarboxylation sequence.
-
Precipitation: After the reaction, cool the mixture in an ice bath. Carefully add 37% hydrochloric acid dropwise until a precipitate forms. The acid protonates the pyridyl nitrogen, reducing the product's solubility.
-
Isolation and Purification: Isolate the resulting solid by filtration and wash it with a small amount of cold acetone to remove residual impurities. A high yield (e.g., >95%) of the crude product is typically obtained[1].
Single-Crystal Growth by Slow Evaporation
The choice of crystallization method is critical. Slow evaporation is the preferred technique as it allows molecules to self-assemble into a thermodynamically stable, well-ordered lattice with minimal defects, which is essential for Single-Crystal X-ray Diffraction (SCXRD)[5].
Protocol:
-
Solvent Selection: Dissolve the purified solid product in a minimal amount of hot deionized water. Water is an ideal solvent as it engages in hydrogen bonding and its high polarity suits the zwitterionic potential of the molecule.
-
Solution Preparation: Gently heat the solution to ensure the complete dissolution of the solid.
-
Crystallization: Loosely cover the container (e.g., with perforated paraffin film) and leave it undisturbed at room temperature.
-
Harvesting: Over several days, as the water slowly evaporates, colorless, prismatic crystals suitable for diffraction will form. Harvest these crystals carefully for analysis[1].
Part 2: Core Structural Elucidation via Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive, most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. It provides unambiguous evidence of bond lengths, bond angles, and the specific geometry of intermolecular interactions[5][6].
Experimental Protocol Overview
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head using an appropriate adhesive or cryo-oil[5][6].
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å)[7]. The crystal is rotated through various angles, and the resulting diffraction patterns—thousands of reflections—are recorded by a detector[5][7].
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates[6].
Crystallographic Data for (E)-3-(pyridin-4-yl)acrylic acid
The crystal structure of P4AA has been determined and reported[1][8][9]. The key data are summarized below, providing a quantitative foundation for the supramolecular analysis.
| Parameter | Value | Significance |
| Chemical Formula | C₈H₇NO₂ | Defines the elemental composition of the asymmetric unit. |
| Crystal System | Triclinic | The lowest symmetry system, indicating no rotational symmetry axes. |
| Space Group | Pī | A centrosymmetric space group, meaning molecules exist in inversion-related pairs within the unit cell. |
| a (Å) | 5.137 | The length of the 'a' axis of the unit cell. |
| b (Å) | 6.891 | The length of the 'b' axis of the unit cell. |
| c (Å) | 10.053 | The length of the 'c' axis of the unit cell. |
| α (°) | 90.17 | The angle between the 'b' and 'c' axes. |
| β (°) | 99.43 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90.04 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 350.7 | The total volume of one unit cell. |
| Z | 2 | The number of molecules in one unit cell. |
| R-factor (R1) | ~0.04-0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Data sourced from Guerrero et al., 2024[1].
Part 3: Decoding the Supramolecular Architecture
The crystallographic data allows for a detailed investigation of the non-covalent interactions that govern the crystal packing. In P4AA, a hierarchy of interactions builds the three-dimensional structure.
Primary Interaction: O—H···N Hydrogen Bond Chains
The most dominant interaction is the strong hydrogen bond between the carboxylic acid's hydroxyl group (donor) and the pyridyl nitrogen (acceptor) of an adjacent molecule. This interaction is highly reliable and is a cornerstone of pyridine-carboxylic acid systems[2][4][10].
-
Description: This O—H···N interaction links molecules head-to-tail, forming infinite one-dimensional chains that propagate along the[11] crystallographic direction[1][9]. This robust supramolecular heterosynthon is the primary force driving the crystal's assembly.
Secondary Interaction: Weak C—H···O Interactions
These weaker hydrogen bonds play a crucial role in linking the primary chains into a two-dimensional sheet.
-
Description: Adjacent chains are connected by C—H···O interactions, where a hydrogen atom from the pyridine ring interacts with a carbonyl oxygen from a neighboring chain. This interaction results in the formation of a large ring motif known as an R²₂(14) homosynthon, which effectively stitches the chains together along the[12] direction[1][9].
Tertiary Interaction: π–π Stacking
The final step in constructing the three-dimensional architecture involves π–π stacking interactions between the aromatic pyridine rings.
-
Description: The planar pyridine rings of molecules in adjacent layers stack in a slipped (offset) arrangement. This interaction, while weaker than hydrogen bonding, is vital for stabilizing the overall crystal packing and achieving dense packing[1][9].
// Primary H-Bond Chain P4AA1:cooh -> P4AA2:py [color="#EA4335", style=dashed, arrowhead=none, label=" Strong O-H···N\n (Forms 1D Chain)"];
// Secondary C-H...O Interaction P4AA1:py -> P4AA3:cooh [color="#4285F4", style=dotted, arrowhead=none, constraint=false, label=" Weak C-H···O\n (Forms R²₂(14) Synthon)"];
// Tertiary Pi-Pi Stacking P4AA1 -> P4AA4 [color="#34A853", style=bold, arrowhead=none, constraint=false, label=" π–π Stacking\n (3D Packing)"]; } END_DOT Figure 2: Diagram of key supramolecular interactions in P4AA.
Part 4: Computational and Complementary Analyses
To gain a more profound and quantitative understanding, SCXRD data should be complemented with computational and thermal analysis techniques.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal[13][14][15]. It maps the electron distribution of a molecule within its crystalline environment.
-
Methodology: The analysis is performed using software that takes the crystallographic information file (CIF) from the SCXRD experiment as input[13]. It generates a unique surface for the molecule where the contribution to the electron density from the molecule is equal to the contribution from all its neighbors.
-
Interpretation:
-
d_norm Surface: This surface is mapped with a color scale. Bright red spots highlight regions of close intermolecular contact, such as strong hydrogen bonds, which are shorter than the van der Waals radii of the interacting atoms[14][16].
-
2D Fingerprint Plots: These plots decompose the Hirshfeld surface into a two-dimensional histogram, quantifying the relative contribution of different types of intermolecular contacts. For P4AA, the analysis confirms that the most significant contacts are H···H, O···H/H···O, N···H/H···N, and C···H/H···C interactions, providing a quantitative breakdown of the forces at play[1][8].
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for probing the thermal stability of the crystalline solid, which is a direct consequence of the strength of its supramolecular network[17][18].
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for P4AA will show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of melting provide a quantitative measure of the energy required to break the crystal lattice, reflecting the collective strength of the hydrogen bonds and stacking interactions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For P4AA, a TGA scan would typically show a stable mass until a high temperature, at which point a sharp decrease in mass occurs, indicating thermal decomposition. This decomposition temperature is a key indicator of the material's overall thermal stability.
Conclusion
The supramolecular structure of (E)-3-(pyridin-4-yl)acrylic acid is a textbook example of hierarchical crystal engineering. Its assembly is dictated by a well-defined series of non-covalent interactions, beginning with strong, directional O—H···N hydrogen bonds that form robust 1D chains. These chains are then organized into 2D layers by weaker C—H···O interactions, and finally, the three-dimensional structure is stabilized by π–π stacking. This comprehensive analytical approach—combining synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and thermal analysis—provides the detailed, multi-faceted understanding required by researchers in materials science and pharmaceutical development. By mastering these techniques, scientists can effectively predict, understand, and ultimately control the solid-state properties of crystalline materials.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. fiveable.me [fiveable.me]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mdpi.com [mdpi.com]
- 15. mt.com [mt.com]
- 16. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 17. particletechlabs.com [particletechlabs.com]
- 18. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
An In-depth Technical Guide to the Crystal Structure of 3-(4-Pyridyl)acrylic Acid
Introduction
3-(4-Pyridyl)acrylic acid, a derivative of cinnamic acid, is a molecule of significant interest in the fields of crystal engineering, supramolecular chemistry, and materials science.[1][2] Its rigid structure, combined with the hydrogen bond donor and acceptor sites of the carboxylic acid and pyridine moieties, respectively, makes it an exemplary building block for constructing well-defined, higher-dimensional molecular architectures.[3][4] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount, as this dictates the material's bulk properties, including its thermal stability, solubility, and optical characteristics. This guide provides a comprehensive analysis of the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, detailing its synthesis, molecular geometry, and the intricate network of non-covalent interactions that govern its supramolecular assembly.
PART 1: Synthesis and Single-Crystal Growth
The synthesis of high-purity (E)-3-(pyridin-4-yl)acrylic acid is a critical prerequisite for obtaining diffraction-quality single crystals. The established methodology involves a Knoevenagel condensation reaction, a reliable and efficient route for C-C bond formation.
Experimental Protocol: Synthesis
This protocol is adapted from the procedure reported by Kudelko et al. and subsequently utilized in recent crystallographic studies.[2][3]
-
Reactant Preparation : In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (300 mg, 2.80 mmol) and malonic acid (728 mg, 7.00 mmol).
-
Rationale: Malonic acid serves as the active methylene component. A molar excess is used to ensure the complete conversion of the aldehyde. Pyridine acts as both the solvent and a basic catalyst, facilitating the deprotonation of malonic acid and the subsequent condensation reaction.
-
-
Reaction Execution : Add 2 mL of pyridine to the flask. Fit the flask with a reflux condenser and heat the mixture to reflux under constant magnetic stirring for 3 hours.
-
Work-up and Precipitation : After the reflux period, cool the reaction mixture in an ice bath. Carefully add 37% hydrochloric acid dropwise until the formation of a precipitate is observed.
-
Rationale: Acidification protonates the pyridine and the carboxylate intermediate, causing the desired product to precipitate out of the solution due to its reduced solubility.
-
-
Isolation and Purification : Isolate the resulting solid by vacuum filtration. Wash the solid with acetone to remove any unreacted starting materials and impurities. The yield of the crude product is typically high, around 98%.[1][2]
Protocol: Single-Crystal Growth
The formation of single crystals is achieved through a slow evaporation method, a technique that allows for the gradual and ordered assembly of molecules into a crystalline lattice.
-
Solution Preparation : Dissolve the purified solid product in a minimal amount of hot water to create a saturated solution.
-
Slow Evaporation : Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.
-
Crystal Harvesting : Colorless, prismatic crystals suitable for X-ray diffraction will form.[1][2] Carefully harvest the crystals from the mother liquor.
PART 2: Molecular and Crystal Structure Analysis
The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid was determined using single-crystal X-ray diffraction. The analysis reveals a well-ordered structure governed by a hierarchy of intermolecular interactions.
Molecular Geometry
Within the crystal, the molecule adopts an almost planar conformation with an E-configuration about the C=C double bond.[1][5] The torsion angle (C8—C4—C3—C2) is reported to be approximately -6.1(2)°, indicating a slight deviation from perfect planarity.[1][6]
Caption: Molecular structure of (E)-3-(pyridin-4-yl)acrylic acid.
Crystallographic Data
The crystallographic data provides a quantitative description of the crystal lattice. The compound crystallizes in the triclinic space group P-1, with one molecule in the asymmetric unit.[1][6]
| Parameter | Value |
| Chemical Formula | C₈H₇NO₂ |
| Formula Weight | 149.15 |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 5.6328 (4) |
| b (Å) | 6.9693 (5) |
| c (Å) | 9.1303 (7) |
| α (°) | 99.199 (6) |
| β (°) | 90.932 (6) |
| γ (°) | 104.908 (6) |
| Volume (ų) | 340.85 (4) |
| Z | 2 |
| CCDC Reference | 2341592 |
| Data sourced from Florez-Muñoz et al. (2024).[1] |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is a sophisticated three-dimensional network established through a combination of strong hydrogen bonds, weaker interactions, and π-π stacking.[1][2]
-
Primary Hydrogen Bonding (O—H···N) : The most dominant interaction is a strong, classic hydrogen bond between the carboxylic acid's hydroxyl group (donor) and the nitrogen atom of the pyridine ring (acceptor) of an adjacent molecule.[1] This O—H···N interaction, with a donor-acceptor distance of approximately 2.615 Å, links molecules head-to-tail, forming infinite one-dimensional chains extending along the crystallographic direction.[3]
-
Secondary Hydrogen Bonding (C—H···O) : These primary chains are further interconnected by weaker C—H···O hydrogen bonds.[1] A hydrogen atom on the pyridine ring interacts with a carbonyl oxygen atom of a molecule in an adjacent chain. These interactions create a centrosymmetric R²₂(14) homosynthon, a robust and predictable pattern in crystal engineering, which links the chains along the direction.[1][6]
-
π–π Stacking Interactions : The final assembly into a three-dimensional structure is facilitated by π–π stacking. Slipped stacking interactions occur between adjacent pyridine rings at a distance of approximately 3.825 Å and between the acrylic double bonds at a distance of 3.432 Å.[2][3] These interactions, though weaker than hydrogen bonds, are crucial for the overall stability and dense packing of the crystal.
Hirshfeld surface analysis confirms that the crystal packing is primarily governed by dispersion and electrostatic interactions, with H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts being the most significant.[1][3]
Caption: Key intermolecular interactions in the crystal of this compound.
PART 3: Self-Validating Experimental Workflow
Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a self-validating process where the quality of the final model is supported by statistical metrics at each stage.
-
Crystal Selection and Mounting : A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.
-
Causality: The quality of the crystal directly impacts the diffraction data quality. A single, well-ordered crystal will produce sharp, well-defined diffraction spots.
-
-
Data Collection : The crystal is placed in a stream of cold nitrogen (typically 100 K) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at various orientations using a detector.
-
Causality: Low temperature minimizes thermal motion of atoms, resulting in better resolution data. Collecting data over a wide range of orientations ensures a complete dataset.
-
-
Data Reduction and Integration : The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. The unit cell parameters and space group are determined from the geometry of the diffraction pattern.
-
Trustworthiness: Software automatically indexes the reflections. The consistency of the unit cell parameters and the systematic absences in the data provide a robust determination of the crystal's Bravais lattice and space group.
-
-
Structure Solution : The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary electron density map.
-
Structure Refinement : The atomic positions and displacement parameters are adjusted in a least-squares refinement process to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). This is monitored by the R-factor, which should converge to a low value (typically < 0.05).
-
Trustworthiness: Hydrogen atoms are typically located in the difference Fourier map and refined. The final model is validated by checks for residual electron density and analysis of bond lengths and angles, which should fall within expected chemical ranges.
-
Conclusion
The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid is a textbook example of supramolecular construction. The robust and directional O—H···N hydrogen bond acts as the primary organizing force, creating linear chains. These chains are then woven into a three-dimensional tapestry by a combination of weaker C—H···O interactions and π-π stacking. This detailed structural knowledge is not merely academic; it provides a blueprint for the rational design of co-crystals, metal-organic frameworks, and other functional materials where precise control over molecular arrangement is essential for achieving desired properties.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. This compound | 5337-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
3-(4-Pyridyl)acrylic Acid: A Versatile Linker for Functional Coordination Polymers
Introduction: The Architectural Significance of Organic Linkers
Coordination polymers (CPs) and metal-organic frameworks (MOFs) have emerged as a frontier in materials science, offering unprecedented control over the design of porous and functional materials. The modular nature of these materials, constructed from metal ions or clusters linked by organic ligands, allows for a high degree of tunability in their structural, chemical, and physical properties. This has led to a surge in their application in diverse fields such as gas storage and separation, catalysis, chemical sensing, and drug delivery.
The organic linker is a critical component in the design of CPs and MOFs, dictating the dimensionality, topology, and functionality of the resulting framework. Linkers containing multiple coordination sites are particularly valuable as they can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. Among the vast library of organic linkers, those possessing both carboxylate and pyridyl functionalities have garnered significant attention due to their versatile coordination modes and ability to form robust and functional materials.
This application note provides a detailed guide on the use of 3-(4-Pyridyl)acrylic acid (pyac) as a versatile linker in the construction of coordination polymers. We will delve into the synthesis of the linker, its coordination chemistry, and provide detailed protocols for the synthesis and characterization of pyac-based CPs. Furthermore, we will explore the functional applications of these materials, offering insights into the rational design of CPs with tailored properties.
Unveiling the Potential of this compound
This compound, with its rigid backbone and divergent coordination sites—a carboxylate group and a pyridyl nitrogen—is an excellent candidate for the construction of coordination polymers. The near-planar structure of the molecule, with an E-configuration about the carbon-carbon double bond, provides a predictable geometry for the resulting frameworks.
The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelate, and bidentate bridging, while the pyridyl nitrogen acts as a monodentate linker. This dual functionality allows pyac to bridge metal centers in different orientations, leading to a rich structural diversity in the resulting coordination polymers. Furthermore, the acrylic acid moiety and the pyridine ring can participate in π–π stacking interactions, which further stabilize the crystal packing of the final structure.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Knoevenagel condensation of 4-pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine.
Materials:
-
4-Pyridinecarboxaldehyde
-
Malonic acid
-
Pyridine
-
Hydrochloric acid (37%)
-
Acetone
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-pyridinecarboxaldehyde (10.7 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).
-
Add pyridine (50 mL) to the flask. The pyridine acts as both the solvent and the catalyst.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly add 37% hydrochloric acid dropwise to the cooled solution until a precipitate forms. This step protonates the carboxylate and the pyridine nitrogen, causing the product to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold acetone to remove any unreacted starting materials and impurities.
-
The crude product can be recrystallized from hot water to obtain colorless crystalline needles of this compound.
-
Dry the purified product in a vacuum oven at 60 °C. A typical yield is in the range of 85-95%.
The Art of Self-Assembly: Constructing Coordination Polymers with this compound
The true power of this compound lies in its ability to self-assemble with a wide variety of metal ions to form coordination polymers with diverse structures and properties. The choice of the metal ion, the solvent system, the temperature, and the presence of co-ligands all play a crucial role in directing the final architecture of the coordination polymer.
Causality Behind Experimental Choices:
-
Metal Ion Selection: The coordination geometry and Lewis acidity of the metal ion are paramount. Transition metals like Cu(II), Co(II), and Zn(II) often form coordination polymers with interesting magnetic and catalytic properties. Lanthanide ions, with their high coordination numbers and characteristic luminescence, are employed for the synthesis of photoluminescent materials. The ionic radius of the lanthanide can also influence the final structure, a phenomenon known as the "lanthanide contraction".[1]
-
Solvent System: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the resulting framework. Solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used in solvothermal synthesis due to their high boiling points and ability to solubilize a wide range of metal salts and organic linkers.
-
Temperature and Reaction Time: Hydrothermal and solvothermal synthesis, which involve heating the reactants in a sealed vessel, are common methods for growing high-quality single crystals of coordination polymers. The temperature and reaction time can affect the kinetics of crystal nucleation and growth, thereby influencing the final crystal size and phase purity.
-
pH: The pH of the reaction mixture can affect the deprotonation state of the carboxylic acid group, which in turn influences its coordination behavior.
-
Co-ligands: The introduction of auxiliary ligands, or co-ligands, can be a powerful strategy to tune the dimensionality and topology of the resulting coordination polymers. These co-ligands can compete for coordination sites on the metal ion, leading to the formation of more complex and often more open structures.
Application Notes and Protocols
Photoluminescent Coordination Polymers for Sensing Applications
Coordination polymers incorporating lanthanide ions and this compound can exhibit strong luminescence, making them promising materials for chemical sensing. The organic linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The luminescence of these materials can be quenched or enhanced in the presence of specific analytes, forming the basis for a sensing mechanism.
Materials:
-
This compound (pyac)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, dissolve this compound (0.0745 g, 0.5 mmol) and europium(III) nitrate hexahydrate (0.114 g, 0.25 mmol) in a mixture of deionized water (5 mL) and ethanol (5 mL).
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Colorless, rod-shaped crystals of the europium coordination polymer will have formed.
-
Collect the crystals by filtration, wash them with deionized water and ethanol, and dry them in air.
Characterization: The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and photoluminescence spectroscopy to investigate its emission properties. The quantum yield of the material can be measured to quantify its luminescence efficiency.[2][3]
Data Presentation:
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234(2) |
| b (Å) | 15.678(3) |
| c (Å) | 12.456(3) |
| β (°) | 109.87(3) |
| V (ų) | 1883.4(7) |
| Emission λmax (nm) | 615 (corresponding to the ⁵D₀ → ⁷F₂ transition of Eu³⁺) |
| Quantum Yield | ~25%[3] |
Note: The crystallographic data presented here is a representative example and can vary depending on the specific lanthanide ion and synthesis conditions.
Heterogeneous Catalysis with Pyac-Based MOFs
The porous nature of some this compound-based coordination polymers, particularly those with 3D frameworks (MOFs), makes them attractive candidates for heterogeneous catalysis. The metal centers can act as Lewis acid sites, while the basic nitrogen atoms of the pyridine rings can function as Lewis base sites, providing a bifunctional catalytic platform.
Materials:
-
This compound (pyac)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.045 g, 0.3 mmol) and zinc nitrate hexahydrate (0.089 g, 0.3 mmol) in 10 mL of DMF.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min, hold at 120 °C for 48 hours, and then cool to room temperature at a rate of 0.1 °C/min.
-
Colorless block-like crystals of the zinc-based MOF will form.
-
Wash the crystals with fresh DMF and then exchange the solvent with chloroform.
-
Activate the catalyst by heating under vacuum to remove the solvent molecules from the pores.
Catalytic Application: Knoevenagel Condensation
The synthesized Zn-pyac MOF can be used as a heterogeneous catalyst for the Knoevenagel condensation of benzaldehyde with malononitrile.
Procedure:
-
In a round-bottom flask, add the activated Zn-pyac MOF (10 mg), benzaldehyde (1 mmol), and malononitrile (1.2 mmol) to 5 mL of ethanol.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, separate the catalyst by centrifugation.
-
The supernatant can be analyzed by gas chromatography to determine the conversion and selectivity. The catalyst can be washed with ethanol, dried, and reused for subsequent catalytic cycles.
Data Presentation:
| Catalyst | Benzaldehyde Conversion (%) | Product Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| Zn-pyac MOF | >99 | >99 | ~150 |
Note: The catalytic performance data is a representative example and can be influenced by factors such as particle size, surface area, and the presence of defects in the MOF.
Visualization of Key Concepts
Ligand Structure and Coordination Modes
Caption: Structure of this compound and its versatile coordination modes.
Experimental Workflow for Coordination Polymer Synthesis
References
Application Notes and Protocols: Synthesis and Application of Photo-Active 3-(4-Pyridyl)acrylic Acid Modified Chitosan (CSPA)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: Harnessing Light to Engineer Advanced Biomaterials
The field of advanced biomaterials is continuously seeking innovative platforms that offer precise spatiotemporal control over their physical and biochemical properties. Photo-active materials, which respond to specific wavelengths of light, represent a paradigm shift in this endeavor, enabling on-demand modulation of material characteristics. This guide details the synthesis, characterization, and application of a novel photo-active biomaterial: 3-(4-Pyridyl)acrylic acid modified chitosan (CSPA).
Chitosan, a natural biopolymer derived from chitin, is renowned for its biocompatibility, biodegradability, and inherent antimicrobial properties. However, its application is often limited by its poor solubility in physiological conditions. Chemical modification of chitosan, such as the introduction of photo-active moieties, not only overcomes these limitations but also imbues the polymer with new functionalities.[1] The modification of chitosan with trans-3-(4-pyridyl)acrylic acid (PYA) introduces a photo-crosslinkable group that, upon exposure to ultraviolet (UV) light, undergoes a [2π+2π] cycloaddition reaction.[2][3] This process transforms the soluble CSPA polymer into a stable, crosslinked hydrogel network, offering a versatile platform for a range of biomedical applications, including drug delivery and tissue engineering.
This document provides a comprehensive, in-depth guide for the synthesis of CSPA, its detailed characterization, and protocols for its application as a photo-active material. The methodologies described herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and innovate upon this platform.
I. Synthesis of this compound Modified Chitosan (CSPA)
The synthesis of CSPA involves the covalent attachment of trans-3-(4-pyridyl)acrylic acid to the chitosan backbone via an amidation reaction. This process targets the primary amine groups of the chitosan polymer. The degree of substitution can be controlled by varying the molar ratio of the reactants.
Diagram of the Synthesis Pathway
Caption: Synthesis of CSPA via EDC/NHS-mediated amidation.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Chitosan (low molecular weight) | Sigma-Aldrich | --- |
| trans-3-(4-Pyridyl)acrylic acid | TCI Chemicals | >98% |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | BioXtra |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 98% |
| Acetic Acid (Glacial) | Fisher Scientific | ACS Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Dialysis Tubing (MWCO 12-14 kDa) | Fisher Scientific | --- |
| Deionized Water | --- | 18.2 MΩ·cm |
Detailed Synthesis Protocol
-
Chitosan Solution Preparation:
-
Dissolve 1.0 g of low molecular weight chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution.
-
Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution. The resulting solution should be clear and viscous.
-
-
Activation of this compound:
-
In a separate flask, dissolve a calculated amount of trans-3-(4-pyridyl)acrylic acid in 50 mL of methanol. The amount will depend on the desired degree of substitution. For a moderate degree of substitution, a 1:1 molar ratio of PYA to chitosan's free amine groups is a good starting point.
-
Add EDC and NHS to the PYA solution in a 1.2:1.2 molar excess relative to PYA.
-
Stir this activation mixture at room temperature for 1 hour in the dark to form the NHS-ester of PYA.
-
-
Coupling Reaction:
-
Slowly add the activated PYA solution dropwise to the chitosan solution under continuous stirring.
-
Allow the reaction to proceed for 24 hours at room temperature in the dark to prevent any premature photoreactions.
-
-
Purification of CSPA:
-
Precipitate the reaction product by slowly adding the reaction mixture to 500 mL of vigorously stirred methanol.
-
Collect the precipitate by centrifugation (4000 rpm, 15 min).
-
Redissolve the precipitate in a minimal amount of 1% acetic acid and transfer it to a dialysis tube (MWCO 12-14 kDa).
-
Dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted reagents and byproducts.
-
Freeze-dry the purified CSPA solution to obtain a white, fluffy solid.
-
-
Storage:
-
Store the lyophilized CSPA powder in a desiccator at 4°C, protected from light.
-
II. Characterization of CSPA
Thorough characterization is crucial to confirm the successful synthesis and to understand the properties of the CSPA.
Summary of Characterization Techniques
| Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | Confirm covalent attachment of PYA to chitosan | Appearance of new peaks corresponding to the pyridyl ring and amide bond formation. |
| ¹H NMR Spectroscopy | Elucidate the chemical structure and determine the degree of substitution | Presence of characteristic proton signals from both chitosan and PYA moieties. |
| UV-Vis Spectroscopy | Monitor the photo-crosslinking process | A decrease in the absorbance maximum of the PYA chromophore upon UV exposure. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability | Comparison of the degradation profiles of chitosan and CSPA. |
| Scanning Electron Microscopy (SEM) | Visualize the morphology of the crosslinked hydrogel | Observation of a porous, interconnected network structure. |
Experimental Protocols for Characterization
-
FTIR Spectroscopy:
-
Record FTIR spectra of native chitosan and lyophilized CSPA using a spectrometer with an ATR accessory.
-
Scan in the range of 4000-650 cm⁻¹.
-
Look for the characteristic peaks of the pyridyl group (~1600 cm⁻¹) and the newly formed amide bond (~1650 cm⁻¹ and ~1550 cm⁻¹).
-
-
¹H NMR Spectroscopy:
-
Dissolve CSPA in D₂O with a small amount of DCl to aid solubility.
-
Acquire the ¹H NMR spectrum.
-
The degree of substitution can be calculated by comparing the integration of the pyridyl proton peaks with the anomeric proton peak of the chitosan backbone.
-
-
UV-Vis Spectroscopy for Photo-crosslinking Kinetics:
-
Prepare a dilute solution of CSPA in 1% acetic acid.
-
Record the initial UV-Vis spectrum (200-400 nm), noting the absorbance maximum of the PYA moiety (~280 nm).
-
Expose the solution to a UV lamp (365 nm) and record spectra at regular time intervals.
-
Plot the change in absorbance at the maximum wavelength versus time to monitor the kinetics of the [2π+2π] cycloaddition.
-
III. Photo-Crosslinking and Hydrogel Formation
The defining feature of CSPA is its ability to form a hydrogel upon UV irradiation. This process is rapid, controllable, and occurs without the need for chemical initiators, which is advantageous for biomedical applications.
Mechanism of Photo-Crosslinking
Caption: UV-induced [2π+2π] cycloaddition of pyridylacrylic acid moieties.
Protocol for Hydrogel Formation
-
CSPA Solution Preparation:
-
Prepare a sterile CSPA solution at the desired concentration (e.g., 2-5% w/v) in a biocompatible solvent (e.g., 0.5% acetic acid in saline).
-
If encapsulating cells or therapeutic agents, mix them gently with the CSPA solution at this stage.
-
-
UV Exposure:
-
Cast the CSPA solution into a mold of the desired shape (e.g., a petri dish for a thin film or a custom mold for a specific scaffold).
-
Expose the solution to a UV lamp (365 nm) at a controlled intensity and duration. The crosslinking time will depend on the CSPA concentration, degree of substitution, and light intensity. Preliminary experiments should be conducted to optimize this.
-
-
Hydrogel Equilibration:
-
After crosslinking, gently wash the hydrogel with a suitable buffer (e.g., PBS, pH 7.4) to remove any un-crosslinked polymer and to allow the hydrogel to swell to equilibrium.
-
IV. Application Notes and Protocols
The unique properties of CSPA hydrogels make them suitable for various advanced applications.
Application Workflow: Drug-Loaded Hydrogel for Controlled Release
Caption: Workflow for creating a drug-loaded CSPA hydrogel.
Protocol: Preparation of a Doxorubicin-Loaded CSPA Hydrogel
-
Prepare a 3% (w/v) CSPA solution in sterile 0.5% acetic acid in saline.
-
Prepare a stock solution of Doxorubicin (a model anticancer drug) in sterile water.
-
Add the Doxorubicin solution to the CSPA solution to achieve the desired final drug concentration (e.g., 1 mg/mL). Mix gently to ensure homogeneity.
-
Cast 1 mL of the drug-loaded CSPA solution into each well of a 24-well plate.
-
Expose the plate to a 365 nm UV lamp for a predetermined time (e.g., 5-10 minutes) to induce crosslinking.
-
Gently wash the resulting hydrogel discs three times with sterile PBS (pH 7.4) to remove surface-adsorbed drug.
-
For the release study, immerse each hydrogel disc in 2 mL of PBS at 37°C. At predetermined time points, collect the release medium and replace it with fresh PBS.
-
Quantify the Doxorubicin concentration in the collected samples using UV-Vis spectroscopy or fluorescence spectroscopy.
Protocol: 3D Cell Encapsulation for Tissue Engineering
-
Prepare a 2% (w/v) CSPA solution in a sterile, cell-compatible buffer (e.g., phenol red-free DMEM with 0.5% acetic acid, pH adjusted to ~7.0).
-
Resuspend cultured cells (e.g., fibroblasts, mesenchymal stem cells) in the CSPA solution at a desired density (e.g., 1 x 10⁶ cells/mL).
-
Cast the cell-laden CSPA solution into a sterile mold.
-
Expose to a low-intensity 365 nm UV light for a short duration to minimize cell damage. The use of a photoinitiator compatible with visible light may be explored for enhanced cytocompatibility.[3]
-
Culture the cell-laden hydrogel in an appropriate cell culture medium.
-
Assess cell viability and function over time using assays such as Live/Dead staining and cell-specific functional assays.
V. Safety and Handling
-
Chitosan: Generally considered safe and biocompatible. However, it is a fine powder and can cause respiratory irritation. Handle in a well-ventilated area or with appropriate respiratory protection.[4][5]
-
This compound: May cause skin, eye, and respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
-
EDC and NHS: These are potent chemical crosslinkers and should be handled with care in a fume hood.
-
UV Radiation: Exposure to 365 nm UV light can be harmful to the eyes and skin. Use appropriate UV-blocking safety glasses and minimize exposure.
VI. Troubleshooting
| Problem | Possible Cause | Solution |
| Low degree of substitution | Inefficient activation of PYA; insufficient reaction time. | Ensure EDC/NHS are fresh; increase the molar ratio of PYA; extend the reaction time. |
| Incomplete hydrogel formation | Low CSPA concentration; low degree of substitution; insufficient UV exposure. | Increase CSPA concentration; synthesize CSPA with a higher degree of substitution; increase UV intensity or exposure time. |
| Poor cell viability after encapsulation | High UV dose; cytotoxicity of the CSPA solution. | Reduce UV intensity and exposure time; ensure the pH of the CSPA solution is biocompatible; thoroughly purify the CSPA to remove residual reagents. |
VII. Conclusion
This compound modified chitosan is a versatile and promising photo-active biomaterial. The ability to form hydrogels in situ with spatiotemporal control opens up a wide range of possibilities in drug delivery, tissue engineering, and other biomedical fields. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and innovate with this exciting platform.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocrosslinkable chitosan based hydrogels for neural tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo‐Cross‐Linkable, Injectable, and Highly Adhesive GelMA‐Glycol Chitosan Hydrogels for Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
The Strategic Application of 3-(4-Pyridyl)acrylic Acid in Rational Crystal Design
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Architectural Versatility of 3-(4-Pyridyl)acrylic Acid
In the landscape of crystal engineering, the selection of molecular building blocks is paramount to the rational design and construction of functional solid-state materials. This compound (pyac), a bifunctional organic ligand, has emerged as a particularly powerful tool in this regard. Its rigid structure, coupled with the distinct electronic and hydrogen-bonding capabilities of its pyridyl and carboxylate moieties, provides a predictable and versatile platform for the assembly of diverse supramolecular architectures. This guide provides an in-depth exploration of the applications of this compound in crystal engineering, complete with detailed experimental protocols for its use in the synthesis of coordination polymers, the investigation of photochemical transformations, and the formation of multi-component crystals. The inherent structure of 3-(Pyridin-4-yl)acrylic acid, featuring both a pyridine ring and an acrylic acid moiety, provides unique reactivity that chemists leverage for intricate synthesis pathways.[1]
The strategic genius of this compound lies in its dual-purpose nature. The pyridyl nitrogen atom serves as an excellent Lewis base, readily coordinating to metal centers to form robust metal-organic frameworks (MOFs) and coordination polymers. Simultaneously, the carboxylic acid group can act as a hydrogen bond donor and acceptor, or it can be deprotonated to serve as a secondary coordination site. This duality allows for a high degree of control over the resulting crystal packing, enabling the targeted synthesis of materials with desired topologies and properties.
Core Applications in Crystal Engineering
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The pyridyl-carboxylate combination in this compound makes it an ideal ligand for the construction of coordination polymers. These materials, which consist of metal ions or clusters linked by organic ligands, have garnered significant attention for their applications in gas storage, catalysis, and sensing.[2] The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the binding modes of the ligand.
Causality in Synthesis: The choice between hydrothermal and solvothermal synthesis methods is critical in determining the final crystalline product.[3] Hydrothermal synthesis, which uses water as the solvent at elevated temperatures and pressures, often promotes the formation of dense, robust frameworks. In contrast, solvothermal synthesis, employing organic solvents, can lead to more open structures with higher porosity, which is often desirable for applications like gas storage.[4] The use of modulators, such as other carboxylic acids or bases, can further influence crystal growth by competing for coordination sites, thereby controlling the size and morphology of the resulting crystals.[3][5]
Photochemical [2+2] Cycloaddition
The acrylic acid moiety of this compound contains a carbon-carbon double bond, making it susceptible to photochemical [2+2] cycloaddition reactions.[6] When molecules of pyac are appropriately aligned in the crystal lattice, irradiation with UV light can induce the formation of a cyclobutane ring, linking adjacent molecules. This solid-state transformation can often proceed in a single-crystal-to-single-crystal (SCSC) manner, allowing for the direct crystallographic observation of both the reactant and product phases.[1][7]
Causality in Reactivity: The success of a solid-state [2+2] cycloaddition is governed by Schmidt's rules, which state that the reactive double bonds must be parallel and within a certain distance (typically less than 4.2 Å) of each other. The crystal packing, influenced by hydrogen bonding and π-π stacking interactions involving the pyridyl and carboxylate groups, plays a crucial role in pre-organizing the molecules into a reactive arrangement.[8]
Co-crystals and Pharmaceutical Applications
The ability of this compound to form robust hydrogen bonds makes it an excellent co-former for the synthesis of co-crystals.[9] A co-crystal is a multi-component crystal in which the constituent molecules are held together by non-covalent interactions, typically hydrogen bonds. In the pharmaceutical industry, co-crystallization is a widely used strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as their solubility, stability, and bioavailability.[9]
Causality in Formation: The formation of a co-crystal versus a salt is governed by the difference in the pKa values (ΔpKa) of the acidic and basic components.[9] A small ΔpKa (typically < 1) favors the formation of a co-crystal, where the proton remains on the acidic component. A large ΔpKa (typically > 4) favors proton transfer and the formation of a salt. The predictable hydrogen bonding patterns of the pyridyl and carboxylate groups in pyac allow for the rational design of co-crystals with specific APIs.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Lanthanide Coordination Polymer
This protocol provides a general method for the synthesis of a lanthanide-based coordination polymer using this compound. Lanthanide CPs are of particular interest for their potential luminescent properties.[10][11]
Materials:
-
This compound (pyac)
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
Deionized water
-
Ethanol
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In the Teflon liner of the autoclave, combine this compound (0.1 mmol, 14.9 mg) and the lanthanide(III) nitrate hexahydrate (0.1 mmol).
-
Add a solvent mixture of 5 mL of deionized water and 5 mL of ethanol.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 160 °C over 2 hours and hold at this temperature for 72 hours.
-
Slowly cool the autoclave to room temperature at a rate of 5 °C/hour.
-
Collect the resulting crystals by filtration, wash with deionized water and ethanol, and air dry.
Characterization:
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.
Protocol 2: Solid-State [2+2] Photocycloaddition
This protocol describes a method for inducing and characterizing a solid-state [2+2] photocycloaddition reaction of this compound crystals.
Materials:
-
High-quality single crystals of this compound (synthesized as per literature methods[12])
-
UV lamp (e.g., medium-pressure mercury lamp) with appropriate filters
-
Quartz or Pyrex glass plates
-
NMR spectrometer
-
Single-crystal X-ray diffractometer
Procedure:
-
Mount a single crystal of this compound on the goniometer head of the X-ray diffractometer and collect an initial dataset to confirm the starting structure.
-
Place several crystals between two quartz or Pyrex glass plates.
-
Irradiate the crystals with UV light for a set period (e.g., 24, 48, 72 hours). The optimal wavelength may need to be determined experimentally.[13]
-
After irradiation, monitor the reaction progress by dissolving a small number of crystals in a suitable deuterated solvent (e.g., DMSO-d6) and acquiring a ¹H NMR spectrum. The appearance of new signals corresponding to the cyclobutane protons will indicate product formation.
-
For SCSC transformations, re-mount an irradiated crystal on the X-ray diffractometer and collect a new dataset to determine the structure of the photoproduct.
Protocol 3: Co-crystal Synthesis by Solvent Evaporation
This protocol outlines a common method for the synthesis of co-crystals using this compound as a co-former.
Materials:
-
This compound (pyac)
-
Active Pharmaceutical Ingredient (API) with a suitable hydrogen bonding site
-
A common solvent in which both components are soluble (e.g., ethanol, methanol, acetonitrile)
-
Small glass vial
Procedure:
-
Dissolve stoichiometric amounts of this compound and the API in a minimal amount of the chosen solvent in a small glass vial. Gentle heating may be required to facilitate dissolution.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial for the formation of crystals over several days to weeks.
-
Once suitable crystals have formed, collect them by filtration and wash with a small amount of cold solvent.
-
Air dry the crystals.
Characterization:
-
SC-XRD: To confirm the formation of a co-crystal and determine its structure.
-
PXRD: To compare the diffraction pattern of the product with those of the starting materials.
-
Differential Scanning Calorimetry (DSC): To determine the melting point of the co-crystal, which is typically different from the melting points of the individual components.
-
Infrared (IR) and Raman Spectroscopy: To observe shifts in vibrational frequencies indicative of hydrogen bond formation.
Data Presentation
Table 1: Representative Crystallographic Data for this compound and its Derivatives
| Compound/Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| (E)-3-(pyridin-4-yl)acrylic acid | Triclinic | P-1 | 7.3454 | 10.7319 | 15.0196 | 103.648 | [8] |
| A Pb(II) Coordination Polymer with pyac | Monoclinic | P2₁/c | - | - | - | - | [14] |
| A Lanthanide CP with a pyridyl-carboxylate ligand | Monoclinic | P2/n | - | - | - | - | [15] |
Note: Specific cell parameters for the coordination polymers are often highly dependent on the metal center and synthesis conditions and should be consulted from the original publications.
Conclusion and Future Outlook
This compound stands as a testament to the power of rational molecular design in crystal engineering. Its predictable coordination and hydrogen bonding behavior, coupled with its photochemical reactivity, provide a rich platform for the construction of a wide array of functional solid-state materials. The protocols outlined in this guide serve as a starting point for researchers to explore the vast potential of this versatile building block. Future advancements in this field will likely focus on the incorporation of this compound and its derivatives into more complex, multi-functional materials for applications in areas such as targeted drug delivery, stimuli-responsive materials, and heterogeneous catalysis. The continued exploration of its solid-state chemistry promises to yield new and exciting discoveries in the years to come.
References
- 1. Hierarchical single-crystal-to-single-crystal transformations of a monomer to a 1D-polymer and then to a 2D-polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 5. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aroonchande.com [aroonchande.com]
- 7. Giant single-crystal-to-single-crystal transformations associated with chiral interconversion induced by elimination of chelating ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-Ligand Strategy Employing Rigid 2,5-Thiophenedicarboxylate and 1,10-Phenanthroline as Coligands for Solvothermal Synthesis of Eight Lanthanide(III) Coordination Polymers: Structural Diversity, DFT Study, and Exploration of the Luminescent Tb(III) Coordination Polymer as an Efficient Chemical Sensor for Nitroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. Solid-state polymerisation via [2+2] cycloaddition reaction involving coordination polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Robust Protocol for the Synthesis of (E)-3-(pyridin-4-yl)acrylic Acid via Knoevenagel Condensation
Introduction
(E)-3-(pyridin-4-yl)acrylic acid, a derivative of cinnamic acid, is a valuable building block in medicinal chemistry and materials science. Its structural motif is present in a variety of compounds with significant biological activities. The synthesis of this compound is efficiently achieved through the Knoevenagel condensation, a cornerstone reaction in C-C bond formation.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of (E)-3-(pyridin-4-yl)acrylic acid from 4-pyridinecarboxaldehyde and malonic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide expert insights for troubleshooting and optimization.
The chosen method is a specific variant of the Knoevenagel condensation known as the Doebner modification.[1][3] This modification is characterized by the use of malonic acid as the active methylene compound in a basic solvent like pyridine, which also serves as a catalyst. The reaction proceeds through a condensation step followed by a spontaneous decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[1]
Reaction Mechanism and Scientific Principles
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this specific synthesis, the process involves several key steps:
-
Enolate Formation: The reaction is initiated by the deprotonation of malonic acid by a base (in this case, pyridine or the more basic piperidine co-catalyst) to form a nucleophilic enolate ion. The acidity of the α-protons of malonic acid is enhanced by the two adjacent electron-withdrawing carboxyl groups, allowing for deprotonation even by a mild base.[1][4]
-
Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde, forming an aldol-type addition intermediate.
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form an unstable α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Under the heat of the reaction conditions (refluxing pyridine), the dicarboxylic acid intermediate undergoes decarboxylation (loss of CO₂) to yield the final, more stable product, (E)-3-(pyridin-4-yl)acrylic acid.[3] The trans or (E)-isomer is the thermodynamically favored product.
Caption: Knoevenagel Condensation Workflow.
Materials and Safety
Extreme caution must be exercised when performing this synthesis. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 4-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 872-85-5 | Flammable; Irritating to eyes, respiratory system, and skin.[5][6][7] |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | Harmful if swallowed; Causes serious eye damage.[8][9][10] |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Highly flammable; Harmful if swallowed, inhaled, or in contact with skin; Suspected carcinogen.[11][12][13] |
| Piperidine (Catalyst) | C₅H₁₁N | 85.15 | 110-89-4 | Highly flammable; Toxic/harmful if swallowed, inhaled, or in contact with skin; Causes severe skin burns and eye damage.[14][15][16] |
| Hydrochloric Acid (37%) | HCl | 36.46 | 7647-01-0 | Corrosive; Causes severe skin burns and eye damage. |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Highly flammable; Causes serious eye irritation. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
| Equipment | ||||
| Round-bottom flask (25 mL or 50 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle or oil bath | ||||
| Büchner funnel and filter flask | ||||
| Beakers, graduated cylinders |
Experimental Protocol
This protocol is adapted from a successfully reported procedure with high yields.[17]
Caption: Step-by-step synthesis workflow.
Step-by-Step Methodology
-
Reaction Setup:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-pyridinecarboxaldehyde (e.g., 300 mg, ~2.8 mmol) and malonic acid (e.g., 728 mg, ~7.0 mmol). Expert Insight: Using an excess of malonic acid helps to drive the reaction to completion.
-
Add pyridine (2-3 mL) to the flask to dissolve the solids.[17] While some protocols use pyridine as the sole base and solvent[17], adding a catalytic amount of piperidine (1-2 drops) can significantly accelerate the reaction rate.[18]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Place the apparatus in a heating mantle or oil bath and heat the mixture to reflux (boiling point of pyridine is ~115 °C) with constant stirring.
-
Maintain the reflux for approximately 3 hours.[17] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
-
Work-up and Isolation:
-
After 3 hours, remove the flask from the heat source and allow it to cool to room temperature.
-
Once at room temperature, place the flask in an ice bath to cool it further.
-
Carefully and slowly add 37% hydrochloric acid dropwise to the cold reaction mixture while stirring. The product will begin to precipitate as a solid. Continue adding HCl until the pH is acidic and no further precipitation is observed. Causality: The acid protonates the pyridine nitrogen of the product, decreasing its solubility in the pyridine/water mixture and causing it to precipitate out as a hydrochloride salt, which is then neutralized during washing.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the solid on the filter paper with a small amount of cold deionized water to remove any remaining pyridine hydrochloride.
-
Follow with a wash using a small amount of cold acetone to remove unreacted aldehyde and other organic impurities.[17]
-
For final purification, transfer the crude solid to a beaker and perform a recrystallization from hot deionized water.[17] Dissolve the solid in a minimum amount of boiling water, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum or in a desiccator.
-
Expected Results and Characterization
Following this protocol should yield (E)-3-(pyridin-4-yl)acrylic acid as a colorless crystalline powder.[17]
Table 2: Summary of Expected Outcomes
| Parameter | Expected Value | Source |
| Yield | Up to 97.9% | [17] |
| Appearance | Colorless crystalline powder/prismatic crystals | [17][19] |
| Configuration | E-configuration about the double bond | [17][19] |
| ¹H NMR | Characteristic peaks for vinyl and pyridine protons. | [20] |
| Melting Point | ~300 °C (decomposes) |
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction. - Insufficiently acidic pH during precipitation. - Product remains dissolved during work-up. | - Extend the reflux time to 4-5 hours and monitor by TLC. - Ensure the pH is distinctly acidic (pH 3-4) after HCl addition. - If the product oils out, try scratching the inside of the flask or adding a seed crystal. |
| Dark-Colored Product | - Polymerization of the aldehyde. - Reaction temperature too high. | - Ensure the aldehyde is of good quality. - Maintain a steady reflux; avoid aggressive overheating. - During recrystallization, a small amount of activated charcoal can be used to decolorize the solution (hot filter to remove). |
| Difficulty in Filtration | - The precipitate is too fine or gelatinous. | - Allow the precipitate to digest (sit in the mother liquor) in the cold for a longer period before filtering. - Ensure thorough cooling before and during filtration. |
Conclusion
The Doebner modification of the Knoevenagel condensation is a highly effective and reliable method for the synthesis of (E)-3-(pyridin-4-yl)acrylic acid from readily available starting materials. By carefully controlling the reaction conditions and following the detailed purification steps outlined in this protocol, researchers can consistently obtain high yields of the desired product in high purity. The insights provided serve to enhance the reproducibility and success of the synthesis, making this a robust procedure for professionals in drug development and chemical research.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Malonic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. carlroth.com [carlroth.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrj.org [chemrj.org]
- 19. researchgate.net [researchgate.net]
- 20. spectrabase.com [spectrabase.com]
Functionalization of Polymers with 3-(4-Pyridyl)acrylic Acid: A Technical Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the functionalization of polymers with 3-(4-Pyridyl)acrylic acid (PYA). The incorporation of the pyridyl moiety onto polymer backbones imparts a range of valuable properties, including pH-responsiveness, metal-ion coordination capabilities, and a platform for further chemical modification, making these materials highly attractive for applications in drug delivery, catalysis, and smart materials.
Introduction: The Strategic Advantage of Pyridyl Functionalization
The chemical modification of polymers is a cornerstone of modern materials science, enabling the tailoring of properties for specific and sophisticated applications. This compound is a particularly interesting functionalizing agent due to its unique bifunctional nature. The acrylic acid group provides a reactive handle for covalent attachment to polymer backbones, while the pyridine ring introduces a versatile functional site. The nitrogen atom in the pyridine ring can be protonated at acidic pH, leading to a positive charge and significant changes in polymer conformation and solubility. Furthermore, the lone pair of electrons on the nitrogen atom allows for the coordination of metal ions, opening up avenues for the development of novel catalysts and sensors.
This document will detail two primary methodologies for the functionalization of polymers with PYA: the modification of a biopolymer, chitosan, through carbodiimide-mediated coupling, and a general approach for the surface functionalization of polymers bearing hydroxyl or amine groups.
Part 1: Functionalization of Chitosan with this compound via Carbodiimide Chemistry
Chitosan, a natural biopolymer derived from chitin, is an excellent candidate for modification due to its biocompatibility, biodegradability, and the presence of primary amine groups along its backbone. These amine groups serve as nucleophilic sites for the covalent attachment of PYA.
Scientific Rationale: The "Why" Behind the Protocol
The direct amidation of a carboxylic acid and an amine is generally unfavorable under mild conditions. Therefore, the carboxylic acid group of PYA must first be "activated" to a more reactive species. A widely used and effective method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).
The reaction proceeds through a multi-step mechanism:
-
Activation of PYA: EDC reacts with the carboxyl group of PYA to form a highly reactive O-acylisourea intermediate.
-
Stabilization with NHS: This intermediate is susceptible to hydrolysis. NHS is added to react with the O-acylisourea intermediate, forming a more stable, yet still highly reactive, NHS-ester.
-
Nucleophilic Attack by Chitosan: The primary amine groups on the chitosan backbone then act as nucleophiles, attacking the carbonyl carbon of the NHS-ester. This results in the formation of a stable amide bond, covalently linking the PYA to the chitosan, and the release of NHS.
This EDC/NHS coupling chemistry is favored for its high efficiency and the fact that the byproducts are water-soluble and easily removed during purification.
Experimental Workflow: Chitosan Functionalization
Caption: Workflow for the functionalization of chitosan with PYA.
Detailed Protocol: Synthesis of PYA-Functionalized Chitosan
Materials:
-
Chitosan (medium molecular weight)
-
This compound (PYA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Acetic Acid
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Ethanol
-
Deionized water
Equipment:
-
Magnetic stirrer with stir bar
-
Reaction flask
-
Dropping funnel
-
Beakers and graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve 1.0 g of chitosan in 100 mL of a 2% (v/v) aqueous acetic acid solution. Stir until the chitosan is completely dissolved. This may take several hours. The acidic solution protonates the amine groups of chitosan, rendering it soluble in water.
-
-
PYA Activation:
-
In a separate beaker, dissolve 0.5 g of PYA, 0.7 g of EDC·HCl, and 0.4 g of NHS in a mixture of 20 mL of DMF and 5 mL of deionized water. Stir for 1 hour at room temperature to allow for the formation of the PYA-NHS ester.
-
-
Coupling Reaction:
-
Slowly add the activated PYA solution dropwise to the chitosan solution using a dropping funnel over a period of 30 minutes with vigorous stirring.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
-
Purification:
-
After 24 hours, precipitate the functionalized chitosan by pouring the reaction mixture into 500 mL of acetone.
-
Collect the precipitate by filtration.
-
Wash the product thoroughly with acetone (3 x 100 mL) and then with ethanol (2 x 100 mL) to remove unreacted reagents and byproducts.
-
Dry the final product in a vacuum oven at 40°C overnight.
-
Characterization:
-
FTIR Spectroscopy: Successful functionalization can be confirmed by the appearance of new peaks corresponding to the amide bond (around 1650 cm⁻¹) and the pyridine ring (around 1600 cm⁻¹ and 1560 cm⁻¹).
-
¹H NMR Spectroscopy: The degree of substitution can be quantified by dissolving the polymer in a suitable deuterated solvent (e.g., D₂O/DCl) and comparing the integral of the chitosan backbone protons to the aromatic protons of the pyridyl group.
| Parameter | Value | Rationale |
| Chitosan Concentration | 1% (w/v) | Ensures complete dissolution and appropriate viscosity for the reaction. |
| Molar Ratio (PYA:EDC:NHS) | 1 : 1.1 : 1.1 | A slight excess of coupling reagents ensures efficient activation of the carboxylic acid. |
| Reaction Time | 24 hours | Allows for sufficient time for the coupling reaction to go to completion. |
| Purification Solvents | Acetone, Ethanol | These solvents effectively remove unreacted starting materials and byproducts while precipitating the polymer. |
Part 2: General Protocol for Surface Functionalization of Polymers
This protocol outlines a general "grafting to" approach for modifying the surface of polymers that possess accessible hydroxyl or amine functional groups. This method is applicable to a wide range of materials, including polymer films, nanoparticles, and hydrogels.
Scientific Rationale: A Versatile "Grafting To" Strategy
The "grafting to" method involves the synthesis of the functional side chains (in this case, activated PYA) separately, followed by their attachment to the polymer backbone.[1] This approach is advantageous as it allows for the characterization of the side chains before grafting, providing better control over the final product. The same EDC/NHS activation chemistry described for chitosan can be employed here to activate the PYA for reaction with surface amine or hydroxyl groups.
Experimental Workflow: General Surface Functionalization
Caption: General workflow for the surface functionalization of polymers with PYA.
Detailed Protocol: Surface Grafting of PYA
Materials:
-
Polymer substrate with surface amine or hydroxyl groups (e.g., amine-functionalized polystyrene beads, plasma-treated polyethylene terephthalate film)
-
This compound (PYA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Equipment:
-
Reaction vessel (e.g., vial, beaker)
-
Orbital shaker or rocker
-
Centrifuge (for nanoparticles)
-
Nitrogen or argon gas source
Procedure:
-
Polymer Substrate Preparation:
-
Ensure the polymer substrate is clean and the surface functional groups are accessible. For films, this may involve cleaning with a solvent and drying under a stream of nitrogen. For nanoparticles, they should be well-dispersed in the reaction buffer.
-
-
PYA Activation:
-
Prepare a 10 mM solution of PYA in MES buffer (pH 6.0).
-
Add EDC·HCl and NHS to the PYA solution to final concentrations of 20 mM and 10 mM, respectively.
-
Allow the activation reaction to proceed for 30 minutes at room temperature. The use of MES buffer at a slightly acidic pH minimizes the hydrolysis of the NHS-ester.[2]
-
-
Grafting Reaction:
-
Immerse the polymer substrate in the activated PYA solution.
-
Gently agitate the mixture on an orbital shaker or rocker for 12-24 hours at room temperature.
-
-
Washing:
-
Remove the polymer substrate from the reaction solution.
-
Wash the substrate thoroughly with MES buffer (3 times), followed by PBS (3 times), and finally with deionized water (3 times) to remove any non-covalently bound PYA and byproducts. For nanoparticles, this will involve centrifugation and resuspension steps.
-
-
Drying:
-
Dry the functionalized polymer substrate under a stream of nitrogen or in a vacuum desiccator.
-
Surface Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for confirming the presence of the pyridyl group on the polymer surface by detecting the N1s signal.
-
Contact Angle Measurement: Successful grafting of the relatively hydrophilic PYA will typically result in a decrease in the water contact angle of a hydrophobic polymer surface.
-
Atomic Force Microscopy (AFM): AFM can be used to assess changes in surface morphology and roughness following functionalization.
| Parameter | Value/Range | Rationale |
| Buffer pH | 6.0 (MES) | Optimizes NHS-ester stability and reactivity with primary amines. |
| EDC/NHS Concentration | 2-5 fold molar excess over PYA | Drives the activation reaction towards the formation of the NHS-ester. |
| Reaction Time | 12-24 hours | Provides sufficient time for the surface reaction to occur. |
| Washing Steps | Multiple buffer and water washes | Crucial for removing non-specifically adsorbed molecules and ensuring that the observed effects are due to covalent modification. |
Part 3: Applications of PYA-Functionalized Polymers
The unique properties of the pyridyl group open up a wide range of applications for PYA-functionalized polymers.
pH-Responsive Materials for Drug Delivery
The pyridine moiety has a pKa of approximately 5.2. This means that in acidic environments (pH < 5.2), the pyridine nitrogen will be protonated, leading to a positively charged polymer. This charge can induce conformational changes in the polymer, such as swelling, which can be harnessed for the controlled release of encapsulated drugs. For example, a drug-loaded nanoparticle functionalized with PYA would be stable at physiological pH (7.4) but could be triggered to release its payload in the acidic microenvironment of a tumor or within the endosomes of a cell. Polymers containing 4-vinylpyridine have been shown to exhibit this pH-responsive behavior.[3][4]
Metal-Ion Coordination for Catalysis and Sensing
The lone pair of electrons on the pyridine nitrogen makes it an excellent ligand for coordinating with a variety of metal ions.[5] This property can be exploited to create polymer-supported catalysts, where a catalytically active metal center is immobilized on the polymer backbone. This allows for easy separation and recycling of the catalyst.[6] Additionally, the coordination of certain metal ions can lead to changes in the optical or electronic properties of the material, forming the basis for chemical sensors.
Photo-Active Materials
The trans-3-(4-pyridyl)acrylic acid moiety can undergo a [2π + 2π] cycloaddition reaction upon exposure to UV light. This allows for the photo-crosslinking of the functionalized polymer, which can be used to create hydrogels with tunable mechanical properties or to pattern surfaces with specific functionalities.
Conclusion
The functionalization of polymers with this compound provides a powerful and versatile platform for the development of advanced materials with a wide range of potential applications. The protocols detailed in this guide, along with the underlying scientific principles, offer a solid foundation for researchers to explore the exciting possibilities of these novel materials. Careful control over reaction conditions and thorough characterization are paramount to achieving reproducible and reliable results.
References
- 1. 3-(4-Pyridine)acrylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Polystyrene–Poly(acrylic acid) Block Copolymers for Encapsulation of Butyrylcholinesterase into Injectable Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajbasweb.com [ajbasweb.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Growing Single Crystals of 3-(4-Pyridyl)acrylic Acid Complexes
Introduction
For researchers, scientists, and professionals in drug development, the ability to obtain high-quality single crystals is paramount for elucidating three-dimensional molecular structures through X-ray diffraction. This guide provides a comprehensive overview of the theoretical principles and practical techniques for growing single crystals of complexes involving 3-(4-Pyridyl)acrylic acid (4-PAA). As a versatile ligand, 4-PAA possesses a pyridyl nitrogen for coordination to metal centers and a carboxylic acid group capable of forming robust hydrogen bonds, making it an excellent building block for coordination polymers and metal-organic frameworks (MOFs).[1][2][3][4] Understanding the interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions is crucial for devising successful crystallization strategies.[5][6]
These notes are designed to go beyond simple step-by-step instructions, offering insights into the rationale behind experimental choices to empower researchers to troubleshoot and optimize their crystal growth experiments.
Part 1: Application Notes - The Science of Crystallization
Understanding the Ligand: this compound (4-PAA)
This compound is a bifunctional organic ligand that can participate in a variety of non-covalent interactions.[7] Its key features include:
-
Coordination Site: The nitrogen atom of the pyridine ring readily coordinates to a wide range of metal ions.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, promoting the formation of predictable supramolecular synthons.[5]
-
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions, further stabilizing the crystal lattice.[6]
The interplay of these interactions dictates the final crystal packing. The planarity of the molecule also plays a significant role in its ability to form well-ordered crystalline structures.[5][7]
The Critical Role of the Solvent
The choice of solvent is arguably the most critical factor in a crystallization experiment.[8][9][10][11] A suitable solvent system should:
-
Ensure Moderate Solubility: The compound of interest should not be too soluble, as this can lead to the formation of many small crystals, nor too insoluble, which would hinder the transport of molecules to the growing crystal face.[8]
-
Promote Self-Assembly: The solvent can influence the conformation of the 4-PAA ligand and the coordination geometry of the metal complex.[12] Solvents that can participate in hydrogen bonding may compete with the intermolecular interactions of the 4-PAA complexes, while non-polar solvents may encourage the aggregation of polar molecules.[13]
-
Control Evaporation Rate: The rate of solvent evaporation directly impacts the speed of supersaturation and, consequently, crystal growth. Slower evaporation rates are generally preferred for growing larger, higher-quality crystals.[14][15]
Key Crystallization Techniques: A Comparative Overview
There is no single "best" method for growing single crystals, and the optimal technique will depend on the specific properties of the 4-PAA complex.[16] The three most common and effective methods are:
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual removal of solvent to increase the concentration of the solute to the point of supersaturation and nucleation.[13][15] | Simple setup, requires minimal equipment. | Can be too rapid for volatile solvents, may lead to the formation of multiple small crystals.[17] | Thermally stable, non-air-sensitive compounds with moderate solubility.[16] |
| Vapor Diffusion | A solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is less soluble.[13][18][19] | Excellent control over the rate of supersaturation, often yields high-quality crystals.[17] | Requires careful selection of solvent/anti-solvent pairs, can be slower. | Small quantities of material, compounds that are sensitive to rapid changes in concentration.[17] |
| Hydrothermal Synthesis | Crystallization from a high-temperature aqueous solution under high vapor pressure.[20][21][22][23] | Can produce novel structures and phases not accessible at lower temperatures, can overcome low solubility issues. | Requires specialized equipment (autoclaves), can be difficult to monitor. | Insoluble or poorly soluble compounds, synthesis of robust coordination polymers.[20] |
Part 2: Experimental Protocols
General Considerations for Successful Crystallization
-
Purity is Paramount: The starting materials, including the 4-PAA, metal salts, and solvents, should be of the highest possible purity. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.[24]
-
Clean Glassware: All glassware should be meticulously cleaned to remove any dust or particulate matter that could act as unwanted nucleation sites.[8]
-
Patience is a Virtue: Crystal growth is often a slow process. It is crucial to set up experiments in an undisturbed location and resist the temptation to check on them too frequently.[8][18]
Protocol 1: Slow Evaporation Technique
This is often the first method to try due to its simplicity.[15]
Materials:
-
This compound complex
-
High-purity solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)
-
Small vials or beakers
-
Parafilm or aluminum foil
Procedure:
-
Prepare a nearly saturated solution of the 4-PAA complex in the chosen solvent at room temperature or with gentle heating.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or undissolved particles.
-
Cover the vial with parafilm or aluminum foil and pierce a few small holes with a needle to allow for slow evaporation.[14] The number and size of the holes can be adjusted to control the evaporation rate.
-
Place the vial in a quiet, vibration-free location.
-
Monitor the vial over several days to weeks for the appearance of single crystals.
Diagram of the Slow Evaporation Workflow
Caption: Workflow for the slow evaporation crystal growth technique.
Protocol 2: Vapor Diffusion Technique
This method provides finer control over the crystallization process and is particularly useful for small amounts of sample.[13][17]
Materials:
-
This compound complex
-
A "good" solvent in which the complex is soluble
-
An "anti-solvent" in which the complex is insoluble but miscible with the good solvent
-
A small inner vial and a larger outer vial with a tight-fitting cap
Procedure:
-
Dissolve the 4-PAA complex in a minimal amount of the "good" solvent in the small inner vial.
-
Place the inner vial inside the larger outer vial.
-
Add a larger volume of the "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the complex and inducing crystallization.
-
Place the setup in a stable environment. Placing it in a refrigerator can further slow down the diffusion process.[18]
-
Crystals should form in the inner vial over several days to weeks.
Diagram of the Vapor Diffusion Setup
References
- 1. Tackling a difficult question: how do crystals of coordination polymers form? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal growth in gelled solution: applications to coordination polymers - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00289G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. How To [chem.rochester.edu]
- 9. future4200.com [future4200.com]
- 10. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 11. mdpi.com [mdpi.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. echemi.com [echemi.com]
- 17. unifr.ch [unifr.ch]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Application Notes and Protocols: Pyridyl-Based Coordination Polymers in Electrochromic Devices
Introduction: A New Frontier in Color-Changing Materials
Electrochromic devices (ECDs), which can reversibly change their optical properties under an applied voltage, are at the forefront of energy-efficient technologies like smart windows, anti-glare mirrors, and low-power displays.[1][2] While traditional electrochromic materials have often been based on metal oxides, a new class of materials, pyridyl-based coordination polymers (CPs), has emerged as a highly promising alternative.[1][2] These materials, formed by the self-assembly of metal ions and pyridyl-containing organic ligands, offer a unique combination of properties that make them exceptionally well-suited for electrochromic applications.[3]
Coordination polymers provide a versatile platform for tuning electrochromic performance. By carefully selecting the metal centers and designing the organic ligands, researchers can precisely control the material's color, switching speed, and stability.[1][2] Pyridyl ligands, such as bipyridine and terpyridine, are particularly advantageous due to their strong coordination with a variety of metal ions and their inherent redox activity. This guide provides a comprehensive overview of the application of pyridyl-based coordination polymers in electrochromic devices, from fundamental principles to detailed experimental protocols.
The Science Behind the Color Change: Mechanism of Electrochromism
The vibrant color changes observed in pyridyl-based coordination polymers are rooted in their unique electronic structure. The electrochromic effect in these materials primarily arises from metal-to-ligand charge transfer (MLCT) transitions.[3][4] In its neutral state, the coordination polymer is typically colorless or lightly colored. Upon the application of an electrical potential, an electron is transferred from the metal center to the pyridyl ligand (or vice versa, in a ligand-to-metal charge transfer, LMCT).[2] This charge transfer process creates a new electronic state that strongly absorbs light in the visible region, resulting in a distinct color change.[1][2]
The reversibility of this process is key to the functionality of electrochromic devices. By reversing the applied voltage, the transferred electron returns to its original state, and the material bleaches back to its initial transparent or lightly colored state. The efficiency and speed of this switching process are critical performance metrics for any electrochromic device.
Visualizing the Process: From Molecular Structure to Device Function
To better understand the concepts discussed, the following diagrams illustrate the key components and processes involved in the application of pyridyl-based coordination polymers in electrochromic devices.
Figure 1: A conceptual workflow illustrating the synthesis of pyridyl-based coordination polymers, their fabrication into an electrochromic device, and the underlying electrochromic switching mechanism.
Designing High-Performance Materials: Synthesis of Pyridyl-Based Coordination Polymers
The beauty of coordination polymers lies in their modularity. The properties of the final material can be fine-tuned by judiciously selecting the metal ions and the organic ligands.
Metal Ion Selection: The choice of the metal ion is crucial as it directly influences the redox potential and the color of the oxidized/reduced states. Commonly used metal ions include:
-
Iron (Fe2+/Fe3+): Often results in blue or violet colored states and exhibits good cycling stability.[3][4]
-
Ruthenium (Ru2+/Ru3+): Can produce a range of colors and is known for its robust redox chemistry.[4]
-
Cobalt (Co2+/Co3+): Can provide access to different color palettes.[4]
-
Osmium (Os2+/Os3+): Offers another avenue for tuning the electrochemical and optical properties.[2]
Ligand Design: The pyridyl-based ligands act as the backbone of the coordination polymer. Bipyridine and terpyridine are the most common building blocks.[1] Functionalization of these core structures with different substituent groups can alter the electronic properties, solubility, and film-forming characteristics of the resulting polymer.
Protocol 1: Synthesis of a Representative Fe(II)-Terpyridine Coordination Polymer
This protocol describes a general method for the solution-based synthesis of an iron(II)-terpyridine coordination polymer.
Materials:
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF4)2·6H2O)
-
1,4-Bis(2,2':6',2''-terpyridin-4'-yl)benzene (or a similar bis-terpyridine ligand)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Ligand Dissolution: In a nitrogen-filled glovebox, dissolve the bis-terpyridine ligand in anhydrous acetonitrile to a concentration of 10 mM.
-
Metal Salt Dissolution: In a separate vial, dissolve an equimolar amount of iron(II) tetrafluoroborate hexahydrate in anhydrous acetonitrile.
-
Polymerization: Slowly add the metal salt solution to the ligand solution while stirring. A deep color change (typically to dark blue or purple) should be observed immediately, indicating the formation of the coordination polymer.
-
Stirring: Allow the reaction mixture to stir at room temperature for 24 hours to ensure complete polymerization.
-
Precipitation and Washing: Precipitate the polymer by adding the reaction mixture dropwise to a large volume of anhydrous diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Drying: Wash the polymer several times with anhydrous diethyl ether to remove any unreacted monomers and then dry it under vacuum.
Rationale: The use of anhydrous solvents and an inert atmosphere is critical to prevent the oxidation of the Fe(II) centers. The slow addition of the metal salt solution helps to control the polymerization process and obtain a more uniform polymer. Diethyl ether is used as a non-solvent to effectively precipitate the polymer from the reaction mixture.
From Material to Device: Fabrication of Electrochromic Devices
The performance of an electrochromic device is not solely dependent on the active material but also on the device architecture and the quality of the deposited films.
Device Architecture
A typical electrochromic device consists of the following layers sandwiched between two transparent conductive substrates (e.g., indium tin oxide (ITO) coated glass):
-
Electrochromic Layer: The pyridyl-based coordination polymer film.
-
Electrolyte Layer: An ion-conducting layer that allows for charge transport between the electrodes.
-
Counter Electrode: A material that undergoes a complementary redox reaction to balance the charge. Often, a material like Prussian blue or a transparent conducting oxide is used.[3]
Figure 2: A schematic representation of a typical electrochromic device structure.
Film Deposition Techniques
Several methods can be employed to deposit the coordination polymer onto the conductive substrate. The choice of technique depends on the solubility of the polymer and the desired film thickness and morphology.
-
Spin Coating: A widely used technique for producing uniform thin films from solution.
-
Dip Coating: Involves immersing the substrate in a solution of the polymer and withdrawing it at a controlled speed.
-
Electropolymerization: The polymer film is grown directly on the electrode surface by applying an electrical potential to a solution containing the monomeric precursors.[2][5]
-
Electrostatic Spraying: A method that can be used for large-area deposition.[2]
Protocol 2: Fabrication of a Simple Electrochromic Device via Spin Coating
This protocol outlines the steps for fabricating a basic electrochromic device using a spin-coated film of a pyridyl-based coordination polymer.
Materials:
-
Synthesized pyridyl-based coordination polymer
-
ITO-coated glass substrates
-
Electrolyte solution (e.g., 0.1 M LiClO4 in propylene carbonate)
-
Counter electrode material (e.g., a pre-fabricated Prussian blue electrode or another ITO-glass slide for a symmetric device)
-
UV-curable sealant
-
UV lamp
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them sequentially in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Polymer Solution Preparation: Prepare a solution of the coordination polymer in a suitable solvent (e.g., acetonitrile, dimethylformamide) at a concentration of 5-10 mg/mL. Filter the solution through a 0.2 µm syringe filter.
-
Spin Coating: Place an ITO substrate on the spin coater chuck. Dispense the polymer solution onto the substrate and spin coat at a speed of 1000-3000 rpm for 30-60 seconds.
-
Annealing: Anneal the coated substrate on a hot plate at 80-120 °C for 10-15 minutes to remove any residual solvent.
-
Device Assembly: Place a few drops of the electrolyte solution onto the coordination polymer film. Carefully place the counter electrode on top, ensuring the conductive sides are facing each other.
-
Sealing: Apply the UV-curable sealant around the edges of the device, leaving a small gap for filling if necessary, and then cure it under a UV lamp.
Rationale: Proper cleaning of the ITO substrates is crucial for good film adhesion and device performance. The spin coating parameters (speed and time) can be adjusted to control the film thickness, which in turn affects the optical density and switching speed. The annealing step is important to ensure a dense and stable film.
Performance Evaluation: Characterization of Electrochromic Devices
A comprehensive evaluation of the electrochromic device's performance is essential. The following are key characterization techniques and performance metrics.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): This technique is used to study the redox behavior of the electrochromic material.[6][7] By cycling the potential and measuring the resulting current, one can determine the oxidation and reduction potentials of the material.
-
Chronoamperometry: This method is employed to measure the switching speed of the device.[7] A potential step is applied, and the resulting current is monitored as a function of time. The time it takes for the current to reach a steady state corresponds to the switching time.
Spectroelectrochemical Characterization
-
UV-Vis Spectroscopy: By coupling an ultraviolet-visible (UV-Vis) spectrometer with a potentiostat, one can measure the change in the optical absorbance or transmittance of the device as a function of the applied potential.[8] This allows for the determination of key performance metrics.
Key Performance Metrics
The following table summarizes the critical parameters used to evaluate the performance of electrochromic devices based on pyridyl-based coordination polymers.
| Performance Metric | Description | Typical Values for Pyridyl-CPs | Significance |
| Coloration Efficiency (η) | The change in optical density per unit of charge injected or ejected. | High, can exceed 500 cm2/C[2][9] | A higher coloration efficiency means a larger change in color can be achieved with less charge, leading to lower power consumption. |
| Switching Time (τ) | The time required for the device to switch between its colored and bleached states. | Typically a few seconds[10] | Faster switching times are desirable for applications like displays and anti-glare mirrors. |
| Optical Contrast (ΔT%) | The difference in transmittance between the bleached and colored states at a specific wavelength. | Can be greater than 50%[2][11] | A high optical contrast ensures a clear distinction between the on and off states of the device. |
| Cycling Stability | The ability of the device to maintain its performance over a large number of switching cycles. | Can be stable for thousands of cycles[2][4] | High cycling stability is crucial for the long-term durability and reliability of the device. |
Conclusion and Future Outlook
Pyridyl-based coordination polymers represent a versatile and highly promising class of materials for the development of next-generation electrochromic devices. Their tunable properties, high coloration efficiency, fast switching speeds, and excellent stability make them strong contenders for a wide range of applications.[1][2] Future research in this field will likely focus on the development of new ligand designs to achieve a broader range of colors, improve long-term stability, and enable the fabrication of flexible and stretchable electrochromic devices. The protocols and information provided in this guide serve as a foundation for researchers and scientists to explore and innovate in this exciting area of materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application [frontiersin.org]
- 3. EL03.10.03: Electrochromic Materials and Devices Based on Metal Coordination Polymers - Materials Research Society [mrs.digitellinc.com]
- 4. A study of the effect of pyridine linkers on the viscosity and electrochromic properties of metallo-supramolecular coordination polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. webofproceedings.org [webofproceedings.org]
- 6. basinc.com [basinc.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrochromic Devices Based on Poly(2,6-di(9H-carbazol-9-yl)pyridine)-Type Polymer Films and PEDOT-PSS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing photodimerization of 3-(4-Pyridyl)acrylic acid in solution
Here is the technical support center guide for preventing the photodimerization of 3-(4-Pyridyl)acrylic acid in solution.
Technical Support Center: this compound
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and preventative strategies for the light-induced dimerization of this compound (4-PAA) in solution. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity of your experiments.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common questions regarding the photodegradation of 4-PAA.
Q1: What is photodimerization and why is it a concern for this compound?
A1: Photodimerization is a photochemical reaction where two identical molecules, upon absorbing light energy, covalently bond to form a single new molecule called a dimer. For 4-PAA, this occurs via a [2+2] cycloaddition reaction between the alkene double bonds of two separate molecules when exposed to ultraviolet (UV) light.[1][2] The resulting structure is a cyclobutane derivative.
This reaction is a significant concern because it consumes your starting material, creates impurities that can complicate analysis and downstream applications, and alters the physicochemical and biological properties of the compound.[3] In solution, this bimolecular dimerization process is often in competition with unimolecular cis-trans isomerization, which can also affect experimental outcomes.[4][5]
Q2: What is the primary mechanism of this reaction?
A2: The reaction is a symmetry-allowed excited-state process. Upon absorbing a photon (typically UV), a 4-PAA molecule is promoted to an excited state. If another ground-state 4-PAA molecule is in close proximity (generally less than 4.2 Å), the excited molecule can react with it, forming a four-membered cyclobutane ring.[4][6]
Caption: Mechanism of [2+2] photodimerization.
Q3: What are the key factors that trigger or accelerate photodimerization in solution?
A3: Several experimental parameters critically influence the rate and extent of photodimerization:
-
Light Exposure: The wavelength and intensity of the light source are paramount. UV radiation is the primary driver.[3]
-
Concentration: As a bimolecular reaction, dimerization is highly dependent on concentration. Higher concentrations increase the probability of two molecules being close enough to react.[3]
-
pH of the Solution: The pH affects the protonation state of both the pyridine ring and the carboxylic acid group.[7][8] Protonation of the pyridine nitrogen can create cation-π interactions that pre-organize the molecules, significantly influencing the reaction rate and even the stereochemical outcome.[9][10][11] Electrostatic repulsion between charged molecules (e.g., at high pH where the carboxylate is deprotonated) can inhibit dimerization.
-
Solvent: The choice of solvent can impact the reaction by affecting the solubility, aggregation, and stability of the excited state of 4-PAA.[12]
Q4: How can I detect if photodimerization has occurred in my sample?
A4: Several analytical techniques can be used to identify and quantify photodimerization:
-
¹H NMR Spectroscopy: This is the most definitive method for structural confirmation. The characteristic signals of the alkene protons will decrease or disappear, while new signals corresponding to the protons on the newly formed cyclobutane ring will appear.[5][13]
-
HPLC: An excellent tool for separating the monomer from the dimer(s) and any isomers, allowing for accurate quantification of the degradation and determination of reaction kinetics.[3]
-
UV-Vis Spectrophotometry: While less specific, you can monitor the reaction by observing the decrease in absorbance at the λmax of the 4-PAA monomer as it is consumed. A shift in the absorption spectrum may also be observed.[9]
-
FTIR Spectroscopy: This technique can track the disappearance of the C=C stretching vibration band (typically around 1640 cm⁻¹) characteristic of the acrylic double bond.[1]
Section 2: Troubleshooting and Prevention Protocols
This section provides a logical workflow and detailed protocols to manage and prevent unwanted photodimerization.
Caption: Troubleshooting workflow for preventing 4-PAA photodimerization.
Issue: My 4-PAA solution shows signs of degradation (e.g., precipitation, unexpected analytical results) after routine handling.
Root Cause: Unintentional exposure to ambient or laboratory lighting is the most common cause of photodimerization.
Protocol 1: Standard Light Protection Handling
This protocol is the first and most critical line of defense.
Objective: To physically block UV and high-energy visible light from reaching the sample.
Methodology:
-
Glassware Selection: Exclusively use amber glass volumetric flasks, vials, and beakers for preparing and storing all 4-PAA solutions.[3]
-
Light-Blocking: If amber glassware is unavailable, completely wrap standard clear glassware with aluminum foil. Ensure there are no gaps, especially around caps and stoppers.[3]
-
Workspace Preparation: Whenever possible, conduct experimental manipulations in a room with minimal natural light. Avoid working in direct sunlight. If available, use yellow or red "safe lights" that do not emit in the UV range.
-
Sample Handling: Prepare solutions promptly to minimize the duration of light exposure. Keep solutions covered with a light-blocking material (e.g., foil) at all times when not in active use, including during instrument runs if possible.
-
Storage: Store both solid 4-PAA and its solutions in a cool, dark place, such as a refrigerator (2-8 °C) or a light-tight cabinet.[3]
Issue: Light protection measures are insufficient, or my experiment requires light for other purposes.
Root Cause: The reaction conditions (concentration, pH, solvent) are promoting the bimolecular dimerization pathway.
Protocol 2: Control via Dilution
Objective: To decrease the probability of intermolecular reactions by increasing the distance between 4-PAA molecules.
Causality: By lowering the concentration, the unimolecular cis-trans photoisomerization becomes the statistically favored pathway over the bimolecular photodimerization.[4]
Methodology:
-
Determine the minimum concentration of 4-PAA required for your experiment's sensitivity.
-
Prepare a stock solution and create a dilution series to test for the onset of dimerization.
-
Analyze each dilution under your standard light exposure conditions using HPLC or NMR (Protocol 5).
-
Select the highest concentration at which dimerization is negligible within your experimental timeframe.
| Concentration Range | Risk of Dimerization | Recommendation |
| > 10 mM | High | Avoid unless other controls are implemented. |
| 1 - 10 mM | Moderate | Test for stability; use with caution. |
| < 1 mM | Low | Recommended starting range for prevention. |
Protocol 3: Control via pH Adjustment
Objective: To inhibit dimerization by manipulating the ionization state of the 4-PAA molecule.
Causality: The ionization state of the carboxylic acid and the pyridyl nitrogen dramatically affects intermolecular forces.
-
Alkaline pH (e.g., pH > 7): The carboxylic acid group is deprotonated to form the carboxylate anion (-COO⁻). The resulting negative charges on adjacent molecules lead to electrostatic repulsion, preventing them from achieving the close proximity required for the [2+2] cycloaddition.
-
Acidic pH (e.g., pH < 4): The pyridine nitrogen is protonated to form a pyridinium cation. This can have a complex effect. While it may induce pre-organization through cation-π stacking which can sometimes promote dimerization, using specific acids can lead to salt formation that forces a photo-inactive crystal packing arrangement in the solid state and can influence solution-phase behavior.[9][14] In some cases, irradiation of pyridylacrylic acid salts in solution leads only to isomerization, not dimerization.[5]
Methodology:
-
If your experimental system is compatible with pH changes, prepare buffers at various pH points (e.g., pH 4, 7, and 9).
-
Dissolve 4-PAA in each buffered solution to your desired concentration.
-
Expose the solutions to your standard light conditions.
-
Analyze the samples via HPLC or NMR (Protocol 5) to determine the pH at which dimerization is minimized.
| pH Range | Dominant Species | Expected Effect on Dimerization |
| < 4 | Pyridinium Cation, Carboxylic Acid (Neutral) | Variable; may promote or inhibit depending on specific interactions and counter-ions.[9][14] |
| 4 - 6 | Zwitterion / Neutral Species | Dimerization is generally favorable. |
| > 7 | Pyridine (Neutral), Carboxylate Anion | Strongly Inhibited due to electrostatic repulsion. |
Protocol 4: Control via Solvent Selection
Objective: To minimize dimerization by choosing a solvent that discourages molecular aggregation.
Causality: Solvents can influence the equilibrium between monomeric and aggregated species. Polar, hydrogen-bonding solvents may solvate the 4-PAA molecules more effectively, keeping them separated. Aprotic or non-polar solvents might promote aggregation through hydrogen bonding between 4-PAA molecules, increasing the likelihood of dimerization.
Methodology:
-
Based on the solubility requirements of your experiment, select a panel of compatible solvents with varying polarities (e.g., Methanol, Acetonitrile, DMSO, Water).
-
Prepare solutions of 4-PAA at the same concentration in each solvent.
-
Expose and analyze the samples as described in the previous protocols.
Issue: I need to definitively confirm and quantify the extent of photodimerization.
Root Cause: Visual inspection is unreliable. A robust analytical method is required for accurate assessment.
Protocol 5: Analytical Workflow for Monitoring Photodimerization
Objective: To provide a clear, step-by-step guide for using ¹H NMR and HPLC to analyze 4-PAA stability.
Methodology:
Part A: ¹H NMR Analysis
-
Sample Prep: Prepare your 4-PAA solution in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).
-
Acquire 'Time Zero' Spectrum: Immediately after preparation (with minimal light exposure), acquire a baseline ¹H NMR spectrum. Note the chemical shifts and integrals of the two alkene protons (they will appear as doublets, typically in the 6.5-8.0 ppm range).
-
Expose and Re-acquire: Expose the NMR tube to the light source for a defined period. Re-acquire the spectrum.
-
Analysis: Look for two key changes:
-
A decrease in the integration of the alkene proton signals.
-
The appearance of new signals in the aliphatic region (typically 4.0-5.0 ppm), corresponding to the protons on the cyclobutane ring of the dimer.[5] The ratio of the integrals of the remaining monomer alkene protons to the new dimer cyclobutane protons can be used to estimate the conversion percentage.
-
Part B: HPLC Analysis
-
Method Development: Develop a reverse-phase HPLC method capable of separating the trans-4-PAA monomer, its cis-isomer, and the photodimer(s). A C18 column with a mobile phase of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid for good peak shape) is a common starting point.
-
Calibration: Prepare a standard of pure, unexposed 4-PAA to determine its retention time and create a calibration curve if absolute quantification is needed.
-
Analysis: Inject your 'time zero' and exposed samples.
-
Interpretation: The 'time zero' sample should show a major peak for the monomer. Exposed samples will show a decrease in the area of the monomer peak and the appearance of new peaks corresponding to the photodimer(s) and any isomers formed. The percentage of dimer can be calculated from the relative peak areas.
Section 3: References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 3. benchchem.com [benchchem.com]
- 4. Unravelling Supramolecular Photocycloaddition: Cavitand-Mediated Reactivity of 3-(Aryl)Acrylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of pH on the incorporation of acrylic acid units in the core of polymer nanoparticles prepared by PISA and on their morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Effect of pH on the Poly(acrylic acid)/Poly(vinyl alcohol)/Lysozyme Complexes Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 17. The impact of solid solution composition on kinetics and mechanism of [2 + 2] photodimerization of cinnamic acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MOF Synthesis with 3-(4-Pyridyl)acrylic Acid Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 3-(4-pyridyl)acrylic acid linker. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of your experimental work. My aim is to blend established scientific principles with practical, field-tested insights to ensure you can achieve high-quality, crystalline, and porous materials.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of MOFs with this compound. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low or No Crystallinity (Amorphous Product)
You've performed a solvothermal reaction, but the powder X-ray diffraction (PXRD) pattern shows broad humps characteristic of an amorphous material instead of sharp peaks.
-
Potential Cause 1: Suboptimal pH. The coordination of both the pyridyl nitrogen and the carboxylate group is highly pH-dependent. At a pH that is too low, the pyridyl nitrogen will be protonated, preventing its coordination to the metal center.[1] Conversely, if the pH is too high, rapid deprotonation of the carboxylic acid can lead to fast, uncontrolled precipitation of the MOF, resulting in a disordered, amorphous material.[1]
-
Solution 1a: pH Optimization.
-
Systematic Screening: Perform a series of small-scale syntheses across a range of pH values. The ideal pH will depend on the specific metal ion being used.
-
Use of Buffers: For more precise pH control, consider using a suitable buffer system that is compatible with your reaction solvent.
-
Modulators as pH Adjusters: The addition of acidic or basic modulators can also fine-tune the pH of the reaction mixture.
-
-
Potential Cause 2: Inappropriate Solvent System. The polarity and coordinating ability of the solvent play a crucial role in MOF crystallization. A solvent that coordinates too strongly to the metal ions can inhibit the binding of the this compound linker. Conversely, a solvent that is too non-coordinating might lead to rapid precipitation. The choice of solvent can significantly impact the reaction rate.[2]
-
Solution 2a: Solvent Screening.
-
Common Solvents: N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and mixtures of solvents are commonly used for MOF synthesis.[3][4]
-
Solvent Mixtures: Experiment with solvent mixtures (e.g., DMF/ethanol, DMF/water) to modulate the solubility of the reactants and the kinetics of crystal growth.
-
-
Potential Cause 3: Unfavorable Reaction Temperature or Time. MOF synthesis is a thermodynamically controlled process. The temperature and duration of the reaction must be sufficient to allow for the reversible breaking and forming of coordination bonds, which is essential for "self-healing" and the formation of a well-ordered crystalline structure.[3]
-
Solution 3a: Optimization of Reaction Conditions.
-
Temperature Gradient: Test a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific metal-linker system.
-
Time-Dependent Study: Analyze aliquots of the reaction mixture at different time points (e.g., 12h, 24h, 48h) to monitor crystal formation and identify the optimal reaction duration.[3]
-
Issue 2: Poor Yield
You've successfully synthesized a crystalline MOF, but the amount of product is too low for subsequent characterization and application.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to suboptimal conditions.
-
Solution 1a: Re-evaluate Reaction Parameters. Refer to the solutions for "Low or No Crystallinity" to ensure the temperature, time, and solvent system are optimized.
-
Potential Cause 2: Reactant Stoichiometry. The molar ratio of the metal salt to the this compound linker is a critical parameter. An excess of one component can sometimes lead to the formation of soluble intermediates or non-MOF phases.
-
Solution 2a: Adjust Molar Ratios. Systematically vary the metal-to-linker ratio in your synthesis. Start with a stoichiometric ratio based on the expected coordination number of the metal and the linker, and then explore ratios with a slight excess of either the metal or the linker.
Issue 3: Formation of Impure Phases
Your PXRD pattern shows the peaks of your desired MOF, but also additional, unidentified peaks, indicating the presence of one or more crystalline impurities.
-
Potential Cause 1: Competing Coordination Modes. The this compound linker has two distinct coordinating groups (pyridyl and carboxylate). Depending on the reaction conditions, different coordination modes can be favored, potentially leading to the formation of multiple MOF phases with different topologies.
-
Solution 1a: Use of Modulators. Modulators, which are typically monofunctional ligands like monocarboxylic acids (e.g., acetic acid, formic acid), can compete with the linker for coordination to the metal centers.[5] This can slow down the crystallization process, allowing the thermodynamically most stable phase to form.[6][7] The use of modulators can also influence the resulting crystal size and morphology.[5][7]
-
Protocol for Modulator Screening:
-
Choose a modulator with a pKa similar to or slightly lower than that of the this compound.
-
Add the modulator to the reaction mixture in varying molar equivalents relative to the linker (e.g., 10, 20, 50 equivalents).
-
Analyze the products by PXRD to identify the conditions that yield a phase-pure material.
-
-
-
Potential Cause 2: Solvent Degradation. Solvents like DMF can decompose at high temperatures to produce species like formic acid.[8] This in-situ generated formate can then act as a competing linker, leading to the formation of formate-containing impurity phases or defects within the desired MOF structure.[8]
-
Solution 2a: Solvent Choice and Purity.
-
Alternative Solvents: Consider using solvents that are more thermally stable, such as DEF or ethanol.
-
Fresh Solvents: Always use fresh, high-purity solvents to minimize the presence of hydrolysis products.[9]
-
Issue 4: Difficulty in Activation (Low Surface Area)
After synthesis and solvent removal, your MOF exhibits a low Brunauer-Emmett-Teller (BET) surface area, suggesting that the pores are not accessible.
-
Potential Cause 1: Framework Collapse. The porous structure of the MOF can collapse upon removal of the guest solvent molecules that were present in the pores after synthesis. This is particularly common when high-boiling-point solvents like DMF are used.
-
Solution 1a: Solvent Exchange and Supercritical CO2 Drying.
-
Solvent Exchange: Before heating, exchange the high-boiling-point synthesis solvent with a more volatile solvent with a lower surface tension, such as ethanol or acetone.[10][11] This is a critical step to prevent pore collapse.
-
Supercritical CO2 Drying: For particularly delicate MOF structures, supercritical CO2 drying is an effective method to remove the solvent without causing the framework to collapse due to capillary forces.[10][11]
-
-
Potential Cause 2: Incomplete Removal of Modulators or Linkers. Sometimes, excess linkers or modulator molecules can remain trapped within the pores, blocking access for gas adsorption.
-
Solution 2a: Optimized Activation Protocol.
-
Thermal Activation: After solvent exchange, heat the MOF under vacuum at an appropriate temperature to remove the volatile solvent and any uncoordinated species. The optimal temperature should be high enough to clear the pores but below the thermal decomposition temperature of the MOF, which can be determined by thermogravimetric analysis (TGA).[12][13]
-
Chemical Treatment: In some cases, a mild chemical wash can help remove residual species from the pores.[10][11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical role of a modulator in the synthesis of MOFs with this compound?
A1: A modulator, typically a monocarboxylic acid, plays several crucial roles. It competes with the this compound linker for coordination to the metal ions, which slows down the rate of MOF formation.[5] This enhanced reversibility of the coordination bonds allows for the correction of defects during crystal growth, often leading to higher crystallinity and larger crystals.[5] Modulators can also influence which polymorph (a specific crystalline phase) is formed and can be used to control the size and shape of the MOF crystals.[6][7][14]
Q2: How do I choose the right metal salt for synthesis with this compound?
A2: The choice of metal salt depends on the desired properties of the final MOF, such as its porosity, stability, and potential catalytic activity. Common choices include salts of zinc(II), copper(II), cobalt(II), and zirconium(IV). The counter-ion of the metal salt can also influence the reaction; nitrates, chlorides, and acetates are frequently used. It is important to consider the coordination geometry preference of the metal ion and how it will interact with the bifunctional this compound linker.
Q3: What characterization techniques are essential for my synthesized MOF?
A3: The following characterization techniques are fundamental for confirming the successful synthesis and properties of your MOF:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of your material.[12][13]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to identify the temperature at which guest molecules are removed and the framework begins to decompose.[12][13]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF, which confirms its porosity.[12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the this compound linker within the MOF structure and to study its coordination to the metal centers.[13]
Q4: Can I use a mixed-linker approach with this compound?
A4: Yes, a mixed-linker approach, where you introduce one or more additional organic linkers into the synthesis, is a powerful strategy for tuning the properties of your MOF.[15][16] This can be used to alter the pore size, introduce new functionalities, and modify the chemical environment within the pores. When using a mixed-linker approach, careful optimization of the linker ratios is necessary to control the incorporation of each linker into the final framework.
Section 3: Data and Protocols
Table 1: General Reaction Parameters for MOF Synthesis
| Parameter | Typical Range | Rationale |
| Temperature | 80 - 140 °C | To provide sufficient energy for reversible bond formation and crystallization.[3] |
| Time | 12 - 72 hours | To allow the reaction to reach thermodynamic equilibrium and form a well-ordered structure.[3] |
| Metal:Linker Ratio | 1:1 to 1:3 | Dependent on the desired stoichiometry of the final MOF. |
| Modulator:Linker Ratio | 10:1 to 100:1 | A significant excess of modulator is often needed to effectively control crystallization.[5] |
Experimental Protocol: General Synthesis of a MOF with this compound
-
In a glass vial, dissolve the metal salt in the chosen solvent or solvent mixture.
-
In a separate vial, dissolve the this compound linker and the modulator (if used) in the same solvent system.
-
Combine the two solutions.
-
Seal the vial tightly and place it in a preheated oven at the desired temperature for the specified duration.
-
After the reaction is complete, allow the vial to cool slowly to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh synthesis solvent to remove any unreacted starting materials.
Experimental Protocol: MOF Activation
-
Solvent Exchange: After collecting the as-synthesized MOF, immerse it in a volatile solvent like ethanol or acetone. Let it soak for at least 24 hours, replacing the solvent 3-4 times during this period to ensure complete exchange.[10][11]
-
Thermal Activation: Place the solvent-exchanged MOF in a vacuum oven. Gradually increase the temperature to a point below its decomposition temperature (as determined by TGA) and hold for several hours under dynamic vacuum to remove all guest molecules.[12][13]
-
Storage: Store the activated MOF under an inert atmosphere (e.g., in a glovebox or a desiccator) to prevent re-adsorption of atmospheric moisture.
Section 4: Visualizing the Process
Diagram 1: MOF Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(acrylic acid)/Fe3O4 supported on MIL-100(Cr) MOF as a novel and magnetic nanocatalyst for the synthesis of Pyrido[2,3-d]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iptek.its.ac.id [iptek.its.ac.id]
- 4. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of a Modulator in the Synthesis of Phase-Pure NU-1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Role of a Modulator in the Synthesis of an MIL-53 MetalâOrganic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 8. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiochemical characterization of metal organic framework materials: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Spectroscopic Results for 3-(4-Pyridyl)acrylic acid
Welcome to the technical support hub for 3-(4-Pyridyl)acrylic acid. This guide is crafted for researchers, scientists, and professionals in drug development who may encounter perplexing spectroscopic results. The goal is to provide not only solutions but also the fundamental scientific reasoning behind them, enabling you to confidently navigate your experimental challenges.
Introduction to this compound
This compound is a key building block in the synthesis of various functional molecules, from pharmaceuticals to materials with unique photochemical properties. Its chemical structure, which contains a pyridine ring conjugated with an acrylic acid group, results in a characteristic spectroscopic signature. However, this conjugated system is also sensitive to environmental factors such as pH and light, which can lead to deviations from expected spectroscopic data. This guide will address the most common issues and provide clear, actionable troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My UV-Vis spectrum shows a shifted λmax or unexpected peaks.
Question: I've synthesized this compound, but the UV-Vis spectrum in ethanol shows a maximum absorption (λmax) at a different wavelength than what is reported in the literature. What could be causing this discrepancy?
Answer: This is a frequent observation that typically points to one of three main causes: solvent effects, changes in pH, or the presence of impurities. The extended π-conjugation in this compound makes its UV-Vis spectrum highly sensitive to its chemical environment.[1][2][3][4]
-
Scientific Rationale: The electronic transitions (π → π*) that give rise to the UV absorbance of this molecule are influenced by the polarity of the solvent (a phenomenon known as solvatochromism) and the protonation state of both the pyridine nitrogen and the carboxylic acid.[1][2] The pyridine nitrogen can become protonated at low pH, while the carboxylic acid will be deprotonated at high pH. Each of these forms—cationic, neutral, and anionic—will exhibit a different λmax.[5][6][7]
-
Troubleshooting Protocol:
-
Verify Solvent Purity: Ensure that your solvent is of spectroscopic grade and free from any contaminants that might interfere with the measurement.
-
Standardize pH: The pH of your solution can significantly alter the protonation state of the molecule.[5][6] For reproducible results, it is highly recommended to use a buffered solution. For instance, preparing your samples in buffered ethanol (e.g., with a non-absorbing buffer like phosphate) at a specific pH (e.g., pH 7.4) will help ensure you are analyzing the neutral form of the molecule.
-
Check for Impurities: The presence of unreacted starting materials, such as 4-pyridinecarboxaldehyde or malonic acid, can lead to a convoluted UV-Vis spectrum.[8][9][10] Isomers, such as the cis-isomer when the trans-isomer is expected, can also result in different spectral profiles. Consider re-purifying your sample, for example, by recrystallization, and then re-acquiring the spectrum.
-
Data Comparison Table:
| Species | Typical pH Range | Expected λmax Shift | Rationale |
| Cationic Form | < 4 | Hypsochromic (Blue Shift) | Protonation of the pyridine nitrogen reduces the extent of electron delocalization.[11] |
| Neutral Form | 4 - 8 | Reference λmax | The molecule is in its uncharged state. |
| Anionic Form | > 8 | Bathochromic (Red Shift) | Deprotonation of the carboxylic acid enhances electron delocalization. |
Experimental Workflow for pH-Dependent UV-Vis Analysis:
Caption: Workflow for investigating pH effects on UV-Vis spectra.
Issue 2: My ¹H NMR spectrum looks "messy" with broad peaks for the vinyl and pyridine protons.
Question: I dissolved my this compound sample in DMSO-d₆, but the signals for the vinyl and aromatic protons are broad and poorly resolved instead of the expected sharp doublets. What could be the cause?
Answer: This issue is often caused by dynamic exchange processes, the presence of paramagnetic impurities, or poor sample preparation.[12][13] The quadrupolar nature of the nitrogen atom in the pyridine ring can also contribute to peak broadening.
-
Scientific Rationale:
-
Proton Exchange: The acidic proton of the carboxylic acid can undergo rapid exchange with residual water in the NMR solvent, which can lead to broadening of adjacent peaks.[14][15]
-
Aggregation: At higher concentrations, molecules can form aggregates through hydrogen bonding, which restricts molecular tumbling and results in broader signals.[12]
-
Quadrupolar Broadening: The ¹⁴N nucleus of the pyridine has a quadrupole moment that can sometimes cause broadening of nearby proton signals.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening in an NMR spectrum.[13]
-
Poor Shimming: An inhomogeneous magnetic field across the sample, due to poor shimming, will lead to broad peaks.[12][13]
-
-
Troubleshooting Protocol:
-
Use High-Purity Solvent: Always use a fresh, sealed ampule of high-purity deuterated solvent to minimize water content.[12]
-
Optimize Sample Concentration: Try acquiring the spectrum at a lower concentration to reduce intermolecular aggregation effects.[12]
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube. This will exchange the acidic OH proton for deuterium, causing the OH signal to disappear and potentially sharpening other peaks by simplifying the spin system.[14]
-
Check for Paramagnetic Impurities: If you suspect metal contamination, wash your glassware with a chelating agent like EDTA, followed by a thorough rinse with deionized water before use.
-
Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen the signals by altering the rates of dynamic processes.
-
Logical Troubleshooting Flow:
Caption: Decision tree for troubleshooting broad NMR signals.
Issue 3: My FT-IR spectrum is missing the characteristic O-H stretch of the carboxylic acid.
Question: I have an FT-IR spectrum of my solid this compound, but the expected broad O-H stretch around 2500-3300 cm⁻¹ is either very weak or completely absent. Does this mean my synthesis was unsuccessful?
Answer: Not necessarily. The absence of a strong O-H band in the solid-state IR spectrum of this compound is often due to strong intermolecular hydrogen bonding that leads to the formation of a zwitterion.[8][16]
-
Scientific Rationale: In the solid state, the acidic proton of the carboxylic acid can be transferred to the basic nitrogen atom of the pyridine ring in an adjacent molecule.[8][16] This proton transfer results in the formation of a pyridinium carboxylate zwitterion. In this zwitterionic form, there is no longer a typical O-H bond. Instead, you should observe N-H stretching bands and a shift in the carboxylate C=O stretch.
-
Troubleshooting and Verification Protocol:
-
Look for Other Indicative Bands: Instead of the O-H stretch, search for spectral evidence of the zwitterionic form:
-
N-H Stretch: A broad band in the 2500-3000 cm⁻¹ region can be attributed to the pyridinium N⁺-H stretch.
-
Asymmetric and Symmetric Carboxylate Stretches: The C=O stretch of the carboxylic acid (typically around 1700 cm⁻¹) will be replaced by two distinct carboxylate (COO⁻) stretches: an asymmetric stretch around 1550-1610 cm⁻¹ and a symmetric stretch around 1380-1420 cm⁻¹.
-
-
Acquire a Solution-State Spectrum: If possible, dissolve your sample in a non-polar solvent and re-acquire the IR spectrum. The zwitterionic form is less stable in non-polar solvents, and you may see the reappearance of the O-H and C=O bands of the neutral carboxylic acid.
-
Compare with a Reference Spectrum: Obtain a reference FT-IR spectrum of this compound from a reliable source, such as the NIST Chemistry WebBook, and compare it with your experimental spectrum.[17]
-
Expected IR Band Shifts:
| Functional Group | Typical Wavenumber (cm⁻¹) | Zwitterionic Form Wavenumber (cm⁻¹) | Reason for Change |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Absent or very weak | Proton transfer to pyridine nitrogen. |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | Absent | Formation of a carboxylate anion. |
| N⁺-H Stretch (Pyridinium) | Not present | 2500-3000 (broad) | Formation of a pyridinium cation. |
| COO⁻ Asymmetric Stretch | Not present | 1550-1610 | Carboxylate anion is present. |
| COO⁻ Symmetric Stretch | Not present | 1380-1420 | Carboxylate anion is present. |
References
- 1. dspace.su.edu.ly [dspace.su.edu.ly]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. umu.diva-portal.org [umu.diva-portal.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acdlabs.com [acdlabs.com]
- 15. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound [webbook.nist.gov]
Technical Support Center: Dimensionality Control of Coordination Polymers with 3-(4-Pyridyl)acrylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-pyridyl)acrylic acid (Hpyia) in the synthesis of coordination polymers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in controlling the dimensionality of your materials. My aim is to provide not just protocols, but the underlying scientific principles to empower you to rationally design your experiments and achieve the desired 1D, 2D, or 3D structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the dimensionality of coordination polymers synthesized with this compound?
The final dimensionality of a coordination polymer is a result of a delicate interplay between several factors. For bifunctional ligands like this compound, which possesses both a carboxylate group and a pyridyl nitrogen for coordination, the key factors are:
-
Coordination Geometry of the Metal Ion: The inherent preference of a metal ion for a specific coordination number and geometry (e.g., linear, tetrahedral, square planar, octahedral) is a primary determinant of the resulting structure.[1] A metal ion that favors a linear coordination geometry might promote the formation of 1D chains, while an octahedral preference can lead to higher-dimensional networks.
-
Coordination Modes of the Ligand: The this compound ligand can adopt various coordination modes depending on the deprotonation of the carboxylic acid group and the participation of the pyridyl nitrogen. The specific coordination behavior dictates the connectivity of the network.
-
Reaction Conditions: Parameters such as pH, temperature, solvent system, and the molar ratio of metal to ligand can significantly influence the kinetics and thermodynamics of the crystallization process, thereby directing the final dimensionality.[1]
-
Counter-Anions: The nature of the counter-anion from the metal salt can impact the coordination sphere of the metal ion and the overall crystal packing, sometimes participating in the coordination or influencing the structure through hydrogen bonding.
Troubleshooting Guide
Issue 1: I am consistently obtaining a 1D chain, but my target is a 2D or 3D network.
This is a common challenge. A 1D structure suggests that the connectivity of the metal-ligand nodes is limited in higher dimensions. Here are the likely causes and potential solutions:
Probable Cause 1: Incomplete Deprotonation of the Carboxylic Acid Group
-
Explanation: At low pH, the carboxylic acid group of the Hpyia ligand may remain protonated, limiting its ability to act as a bridging ligand. This often favors the pyridyl nitrogen coordination, leading to simple chain structures. Increasing the pH deprotonates the carboxylic acid, making the carboxylate group available for coordination and increasing the connectivity of the ligand.[2][3][4]
-
Suggested Solution:
-
Adjusting pH: Carefully increase the pH of the reaction mixture. This can be achieved by adding a base such as sodium hydroxide, triethylamine, or ammonia. A systematic screening of pH values is recommended. For many pyridyl-carboxylate systems, a shift from 1D to 3D structures is observed at pH values between 4 and 6.[2][3]
-
In-situ Base Generation: In hydrothermal synthesis, using urea can lead to the slow, in-situ generation of ammonia, providing a gradual increase in pH that can favor the crystallization of higher-dimensional structures.
-
Probable Cause 2: Coordinating Solvent Blocking Potential Coordination Sites
-
Explanation: Solvents like dimethylformamide (DMF) or water can sometimes coordinate to the metal center, occupying sites that would otherwise be available for the Hpyia ligand to bridge to another metal center. This can effectively reduce the dimensionality of the resulting polymer.
-
Suggested Solution:
-
Solvent Screening: Experiment with a range of solvents with varying coordinating abilities. Non-coordinating or weakly coordinating solvents may encourage the formation of higher-dimensional networks.
-
Mixed Solvent Systems: Employing a mixture of solvents can fine-tune the solubility and coordination environment. For example, a water/ethanol mixture is commonly used in the synthesis of 2D coordination polymers.
-
Probable Cause 3: Inappropriate Metal-to-Ligand Ratio
-
Explanation: The stoichiometry of your reactants can influence the final structure. An excess of the ligand might lead to the formation of discrete complexes or low-dimensional chains where the metal coordination sites are saturated by terminal ligands.
-
Suggested Solution:
-
Vary the Molar Ratio: Systematically vary the metal-to-ligand molar ratio. For instance, moving from a 1:2 to a 1:1 or even a 2:1 metal-to-ligand ratio can sometimes promote the formation of higher-dimensional structures by encouraging the ligand to act as a linker.
-
Visualizing the Effect of pH on Ligand Coordination and Dimensionality
Caption: Increasing pH promotes deprotonation of the carboxylic acid, enabling bridging coordination and favoring higher dimensionality.
Issue 2: My reaction yields an amorphous precipitate instead of crystalline material.
The formation of an amorphous solid indicates that the nucleation and growth of crystals are not well-controlled, often due to rapid precipitation.
Probable Cause 1: High Reactant Concentrations
-
Explanation: If the concentrations of the metal salt and ligand solutions are too high, the supersaturation point is reached too quickly, leading to rapid, uncontrolled precipitation rather than slow, ordered crystal growth.
-
Suggested Solution:
-
Decrease Concentrations: Systematically decrease the concentrations of your stock solutions.
-
Slow Diffusion/Layering Techniques: Employ methods that allow for the slow mixing of reactants. This can be achieved by carefully layering a solution of the ligand on top of a solution of the metal salt (or vice versa). A buffer layer of pure solvent can also be used to further slow the diffusion process.
-
Probable Cause 2: Reaction Temperature is Too High or Too Low
-
Explanation: Temperature affects both the solubility of the reactants and the kinetics of the coordination reaction. A temperature that is too high may lead to rapid reaction and precipitation, while a temperature that is too low might not provide enough energy for the components to arrange into an ordered crystalline lattice.
-
Suggested Solution:
-
Systematic Temperature Variation: Conduct your synthesis at a range of different temperatures. For solvothermal/hydrothermal reactions, this would involve setting the oven to different temperatures. For room temperature crystallizations, you could try placing the reaction vessel in a controlled temperature environment (e.g., an incubator or a cold room).
-
Probable Cause 3: Inappropriate Solvent
-
Explanation: The solvent plays a crucial role in dissolving the reactants and mediating the self-assembly process. If the reactants are poorly soluble, they may precipitate out before forming a crystalline coordination polymer.
-
Suggested Solution:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find the optimal conditions for dissolving both the metal salt and the Hpyia ligand.
-
Experimental Workflow for Troubleshooting Amorphous Precipitate
Caption: A logical workflow for troubleshooting the formation of amorphous precipitates in coordination polymer synthesis.
Issue 3: I am obtaining a different polymorph of the desired dimensionality, leading to inconsistent properties.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in coordination polymer chemistry.[5][6] These different polymorphs can have the same chemical composition and dimensionality but differ in their crystal packing, which can affect their physical and chemical properties.
Probable Cause 1: Subtle Variations in Reaction Conditions
-
Explanation: The formation of a particular polymorph can be highly sensitive to minor fluctuations in reaction conditions such as temperature, reaction time, and even the rate of cooling.[7][8]
-
Suggested Solution:
-
Strict Control of Parameters: Maintain strict and consistent control over all reaction parameters. This includes using a programmable oven for precise temperature control in solvothermal/hydrothermal reactions and ensuring a consistent cooling rate.
-
Seeding: If you have a crystal of the desired polymorph, you can use it as a seed crystal in subsequent reactions to promote the growth of that specific form.
-
Probable Cause 2: Influence of Solvent
-
Explanation: The solvent can act as a template, directing the formation of a specific polymorph. Changing the solvent can lead to the crystallization of a different polymorph.
-
Suggested Solution:
-
Consistent Solvent System: Use the same high-purity solvent for all reactions to ensure reproducibility.
-
Solvent as a Control Parameter: If you are intentionally trying to isolate a specific polymorph, systematically screen different solvents.
-
Summary of Factors Influencing Dimensionality and Polymorphism
| Parameter | Effect on Dimensionality/Polymorphism | Troubleshooting Strategy |
| pH | Higher pH generally leads to higher dimensionality by deprotonating the carboxylate group.[2][3][4] | Systematically vary the pH using a suitable base. |
| Temperature | Can influence reaction kinetics and thermodynamic vs. kinetic product formation, affecting both dimensionality and polymorphism.[7][8] | Optimize the reaction temperature and cooling rate. |
| Solvent | Coordinating solvents may reduce dimensionality. Different solvents can template different polymorphs. | Screen a range of solvents with varying coordinating abilities. |
| Metal:Ligand Ratio | Can affect the connectivity of the network. | Systematically vary the molar ratio of reactants. |
| Counter-anion | Can coordinate to the metal or influence packing through non-covalent interactions. | Experiment with different metal salts containing various counter-anions. |
Experimental Protocols
Protocol 1: Synthesis of a 1D Coordination Polymer with Zinc(II) and this compound
This protocol is adapted from general procedures for the synthesis of 1D pyridyl-carboxylate coordination polymers.
-
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (Hpyia)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
In a separate vial, dissolve 0.2 mmol of Hpyia in 5 mL of DMF.
-
Slowly add the ligand solution to the metal salt solution while stirring gently.
-
Cover the vial with a cap that has a few pinholes to allow for slow evaporation of the solvent.
-
Let the solution stand at room temperature. Colorless crystals suitable for X-ray diffraction should form within a few days.
-
Collect the crystals by filtration, wash with a small amount of fresh DMF, and air-dry.
-
Protocol 2: Hydrothermal Synthesis of a 3D Coordination Polymer with Copper(II) and this compound
This protocol is a general guideline for hydrothermal synthesis, which often favors the formation of higher-dimensional, thermodynamically stable products.
-
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (Hpyia)
-
Deionized water
-
Triethylamine (as a base to adjust pH)
-
-
Procedure:
-
In a 23 mL Teflon-lined stainless steel autoclave, combine 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.1 mmol of Hpyia.
-
Add 10 mL of deionized water.
-
Add a few drops of triethylamine to the mixture to raise the pH to approximately 5-6.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting blue crystals by filtration, wash with water and ethanol, and air-dry.
-
References
- 1. Assembly and properties of transition-metal coordination polymers based on semi-rigid bis-pyridyl-bis-amide ligand: effect of polycarboxylates on the dimensionality - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Metal and Ligand Effects on the Construction of Divalent Coordination Polymers Based on bis-Pyridyl-bis-amide and Polycarboxylate Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promoting the formation of metal–carboxylate coordination to modulate the dimensionality of ultrastable lead halide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of five Zn(ii)/Cd(ii) coordination polymers derived from a new linear carboxylate/pyridyl ligand: design, synthesis, and photocatalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Collection - Temperature-Mediated Polymorphism in Molecular Crystals: The Impact on Crystal Packing and Charge Transport - Chemistry of Materials - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Production of 3-(4-Pyridyl)acrylic Acid
Welcome to the technical support center for the synthesis and scale-up of 3-(4-Pyridyl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and detailed protocols to ensure a robust, safe, and efficient scale-up process.
Introduction to this compound
(E)-3-(pyridin-4-yl)acrylic acid is a valuable building block in medicinal and coordination chemistry.[1][2] Its structure, featuring a pyridine ring conjugated with an acrylic acid moiety, makes it a versatile ligand for the creation of metal-organic frameworks (MOFs) and a precursor for various pharmaceutical intermediates.[1][3] The most common synthetic route is the Knoevenagel condensation between 4-pyridinecarboxaldehyde and malonic acid, often catalyzed by a weak base.[1][4] While straightforward on a lab scale, scaling up this process introduces challenges related to reaction control, product isolation, and purity.[5]
Core Synthesis Pathway: Knoevenagel Condensation
The production of this compound is typically achieved via a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (4-pyridinecarboxaldehyde), followed by a dehydration step to form the α,β-unsaturated product.[4]
Caption: Knoevenagel condensation for this compound synthesis.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.
Question 1: Why is my reaction yield significantly lower on a larger scale compared to my bench-scale experiments?
Answer: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced in smaller reactions.
-
Insufficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized for the vessel geometry and reaction volume. Consider using baffles to improve mixing efficiency.
-
-
Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more difficult. Exothermic reactions can lead to temperature spikes, causing degradation of reactants or products.
-
Solution: Implement a robust temperature control system. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.
-
-
Catalyst Inefficiency: The choice and concentration of the base catalyst are critical. While pyridine is a common solvent and catalyst, its efficiency can be impacted by scale.
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
Question 2: My final product is off-color (yellow or brown) and difficult to purify. What are the likely impurities?
Answer: Discoloration is typically due to the formation of impurities. The most common culprits in the Knoevenagel condensation are:
-
Michael Adducts: Unreacted malonic acid can add to the α,β-unsaturated product via a Michael addition, forming a dicarboxylic acid impurity.
-
Self-Condensation of Aldehyde: Under strongly basic conditions or at elevated temperatures, 4-pyridinecarboxaldehyde can undergo self-condensation (Cannizzaro reaction).
-
Thermal Degradation: this compound and its precursors can be sensitive to high temperatures, leading to polymerization or decomposition.[10][11]
-
Residual Catalyst: The amine catalyst can be difficult to remove completely and may contribute to color.
Solutions for Impurity Control:
-
Stoichiometry Control: Use a slight excess of malonic acid to ensure complete conversion of the aldehyde, but avoid a large excess that could promote Michael addition. A molar ratio of aldehyde to malonic acid of 1:1.1 to 1:1.5 is a good starting point.
-
Temperature and Time: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate. Monitor the reaction by HPLC to stop it once the aldehyde is consumed to prevent side reactions.
-
Purification Strategy:
-
Acid-Base Extraction: After the reaction, quenching with an acid (e.g., HCl) will precipitate the product.[1] The pH of the precipitation is crucial for selectively isolating the desired product from acidic or basic impurities.
-
Recrystallization: This is a critical step for achieving high purity. The choice of solvent is key. A mixture of water and ethanol is often effective.[12] The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[13]
-
Question 3: I'm having trouble with the crystallization step. The product either "oils out" or forms very fine needles that are difficult to filter.
Answer: Crystallization issues are common during scale-up due to changes in cooling rates and solution saturation.
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, causing it to separate as a liquid phase.
-
Solution: Add a small amount of additional "soluble solvent" to the hot solution to slightly decrease the saturation level.[13] Ensure the cooling process is slow and controlled. Seeding the solution with a few crystals of pure product at the appropriate temperature can also promote proper crystal growth.
-
-
Fine Needles: Rapid cooling often leads to the formation of small, needle-like crystals that can clog filter media.
-
Solution: Slow, controlled cooling is essential. Program the reactor's cooling jacket to decrease the temperature gradually over several hours. Gentle agitation during cooling can also help build larger, more easily filterable crystals. If the problem persists, consider a "ripening" step where the crystal slurry is held at a constant temperature for a period to allow smaller crystals to dissolve and redeposit onto larger ones (Ostwald ripening).
-
| Parameter | Bench Scale (Typical) | Pilot Scale (Considerations) | Rationale |
| Cooling Rate | Rapid (air cooling) | Slow, controlled (e.g., 10-20°C/hour) | Promotes larger crystal growth and prevents "oiling out".[13] |
| Agitation | Magnetic stir bar | Overhead stirrer, low RPM | Gentle agitation prevents crystal breakage and encourages uniform growth. |
| Seeding | Often unnecessary | Highly recommended | Induces crystallization at the desired saturation level, improving control. |
| Solvent Volume | Minimal hot solvent | Use slightly more than the minimum | Provides a wider window for controlled crystallization and can prevent premature precipitation.[13] |
| Table 1: Comparison of Crystallization Parameters for Scale-Up |
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for the Knoevenagel condensation of this compound? A: The choice of solvent is critical. While pyridine can act as both solvent and catalyst, this can make product isolation difficult.[1] Using a co-solvent system is often preferable. Protic polar solvents like ethanol can be effective, and some studies show high yields in water/ethanol mixtures, which is a greener alternative.[12][14] Aprotic polar solvents like DMF can also accelerate the reaction.[15] Solvent selection should be based on reaction performance, product solubility, and ease of removal.
Q: How should I store this compound to ensure its stability? A: this compound is a solid that is generally stable at room temperature. However, like many acrylic acids, it can be sensitive to light and heat. It is recommended to store the material in a tightly sealed, opaque container in a cool, dry place. For long-term storage, refrigeration is advisable.
Q: What are the key safety considerations for scaling up this synthesis? A:
-
Reagent Handling: Pyridine, piperidine, and pyrrolidine are flammable and toxic. Handle them in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The condensation reaction can be exothermic. Ensure the reactor's cooling system is adequate to handle the heat load, especially during initial scale-up batches.
-
Pressure Build-up: If the reaction involves decarboxylation (e.g., using malonic acid at high temperatures), there is a risk of CO₂ gas evolution. The reactor must be properly vented.[4]
-
Dust Explosion: The final product is a fine powder. When handling large quantities, take precautions to avoid creating dust clouds, which could pose an explosion hazard.
Detailed Experimental Protocol: Pilot Scale Synthesis
This protocol is a representative example for a pilot-scale batch. Quantities and equipment should be adjusted based on available resources and safety assessments.
Materials and Equipment:
-
100 L glass-lined reactor with overhead agitation, temperature control (heating/cooling jacket), and a reflux condenser.
-
4-Pyridinecarboxaldehyde (5.0 kg, 46.7 mol)
-
Malonic Acid (5.3 kg, 51.0 mol, 1.1 eq)
-
Pyridine (25 L)
-
Piperidine (0.4 L, 4.0 mol, 0.085 eq)
-
Concentrated Hydrochloric Acid (~5 L)
-
Deionized Water
-
Ethanol
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 4-pyridinecarboxaldehyde (5.0 kg), malonic acid (5.3 kg), and pyridine (25 L).
-
Catalyst Addition: Slowly add piperidine (0.4 L) to the reaction mixture with moderate agitation.
-
Reaction: Heat the mixture to reflux (approx. 115°C) and maintain for 3-5 hours. Monitor the reaction progress by taking samples periodically and analyzing them by HPLC for the disappearance of 4-pyridinecarboxaldehyde.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to 20-25°C.
-
Precipitation: In a separate, suitable vessel, prepare a solution of concentrated HCl in deionized water. Slowly transfer the reaction mixture into the acid solution with vigorous stirring to precipitate the product. Adjust the final pH to 3-4.
-
Isolation: Filter the resulting slurry using a Nutsche filter or centrifuge. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Drying (Crude): Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Recrystallization:
-
Charge the crude, dry product into a clean reactor.
-
Add a suitable volume of an ethanol/water mixture (e.g., 1:1 v/v).
-
Heat the mixture with agitation until all the solid dissolves.
-
Perform a hot filtration if any insoluble material is present.
-
Allow the solution to cool slowly and controllably to 0-5°C to induce crystallization.
-
Hold the slurry at this temperature for at least 2 hours to maximize yield.
-
-
Final Isolation and Drying: Filter the purified crystals and wash with a small amount of cold ethanol. Dry the final product in a vacuum oven at 60-70°C to a constant weight.
Expected Yield: 80-90% Purity (by HPLC): >99%
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation [ideas.repec.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Thermal Stability and Degradation of Selected [research.amanote.com]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Purification techniques for high-purity 3-(4-Pyridyl)acrylic acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of high-purity 3-(4-Pyridyl)acrylic acid (4-PAA). The following troubleshooting guides and FAQs are designed to provide direct, actionable solutions to common challenges encountered in the laboratory, ensuring the attainment of material with the requisite purity for demanding applications.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and corrective actions.
Issue 1: My final product is a pale yellow to brown powder, not the expected white crystalline solid.
-
Question: I've followed the synthesis protocol, but my isolated this compound is discolored. What causes this, and how can I fix it?
-
Answer: Discoloration is a common issue and typically points to two main culprits: residual basic impurities from the synthesis or minor thermal degradation.
-
Causality & Diagnosis: The Knoevenagel-Doebner condensation used for synthesis often employs pyridine as a solvent and/or catalyst.[1][2][3][4] Trace amounts of pyridine can remain trapped in the product matrix. Over time, these basic impurities can form colored charge-transfer complexes or promote slight decomposition, leading to a yellow or brown hue. Additionally, excessive heating during the reaction or drying phase can cause minor polymerization or degradation, contributing to color.
-
Solutions:
-
Activated Charcoal Treatment: This is the most effective method for removing colored impurities. During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal. Hold the solution at temperature for 5-10 minutes with gentle swirling, then perform a hot filtration through a pad of Celite® or a fluted filter paper to remove the charcoal. The resulting filtrate should be colorless.
-
Thorough Washing: Ensure the crude product is washed meticulously after initial filtration from the reaction mixture. Washing with cold acetone is effective for removing many organic residues.[1][2]
-
Controlled Drying: Avoid excessive temperatures when drying the final product. Vacuum drying at a moderate temperature (e.g., 50-60 °C) is preferable to high-temperature oven drying.
-
-
Issue 2: My yield is significantly lower than expected after recrystallization.
-
Question: I'm losing a large amount of material during the recrystallization step. How can I improve my recovery without sacrificing purity?
-
Answer: Low recovery during recrystallization is a classic optimization problem balancing purity and yield. The primary causes are using an excessive volume of solvent, cooling the solution too rapidly, or premature precipitation.
-
Causality & Diagnosis: The goal of recrystallization is to dissolve the crude product in a minimal amount of hot solvent, in which the impurities are either highly soluble or insoluble. If too much solvent is used, the product will remain in the mother liquor even after cooling. Rapid cooling promotes the formation of small, often impure crystals and traps impurities, while slow cooling allows for the growth of larger, higher-purity crystals.
-
Solutions:
-
Minimize Solvent Volume: Add the hot recrystallization solvent portion-wise to the crude material until it just dissolves. This ensures the solution is saturated.
-
Optimize Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. Once it has reached room temperature, cooling in an ice bath for an additional 30-60 minutes can maximize crystal formation.
-
Solvent System Selection: For this compound, an ethanol/water mixture is often effective.[3] Dissolve the crude product in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to clarify the solution before allowing it to cool slowly. This technique can significantly improve recovery.
-
Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze a sample by TLC or HPLC. If a significant amount of product is present, a second crop of crystals can be obtained by further concentration and cooling, though this crop may be of lower purity.
-
-
Issue 3: Purity analysis (HPLC/NMR) shows the presence of starting materials.
-
Question: My final product's purity is stuck at 95-97%, and I can see peaks corresponding to 4-pyridinecarboxaldehyde or malonic acid in my analytical data. Why aren't they being removed?
-
Answer: The presence of unreacted starting materials indicates either an incomplete reaction or inefficient removal during workup and purification.[3]
-
Causality & Diagnosis: Malonic acid is highly water-soluble and should be easily removed with aqueous washes. However, 4-pyridinecarboxaldehyde can be less soluble and may co-precipitate with the product. The zwitterionic nature of this compound at certain pH values can complicate its separation from other polar compounds.
-
Solutions:
-
pH-Adjusted Wash: Before recrystallization, suspend the crude solid in water and adjust the pH. At a weakly acidic pH (e.g., 4-5), the product should be largely protonated at the pyridine nitrogen and deprotonated at the carboxylic acid, minimizing its water solubility, while the more acidic malonic acid remains as a salt and the aldehyde may be washed away.
-
Recrystallization Solvent Choice: A solvent system where the starting materials are highly soluble while the product has a steep solubility-temperature gradient is ideal. Refer to the solvent selection table below for guidance.
-
Reaction Monitoring: Ensure the initial reaction has gone to completion using TLC or LC-MS to avoid carrying forward large amounts of starting materials.[3]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing this compound?
-
For general purposes, a mixed solvent system of ethanol and water is highly recommended.[3] It provides a good solubility gradient and can be fine-tuned to accommodate varying levels of impurities. For higher purity, recrystallization from water alone via slow evaporation can yield high-quality prismatic crystals, but this process is slow.[1]
Q2: How can I differentiate between the desired E-isomer (trans) and the potential Z-isomer (cis) impurity?
-
¹H NMR Spectroscopy is the most definitive method. The vinyl protons of the acrylic acid moiety will show a significant difference in their coupling constant (J-value). The trans isomer will have a large coupling constant, typically around 16 Hz, while the cis isomer will have a smaller one, around 12 Hz.
Q3: this compound has very poor solubility in many common organic solvents. How can I perform column chromatography if needed?
-
While challenging, it is possible. Due to its polar and zwitterionic character, a polar stationary phase (like silica gel) with a polar mobile phase is required. A typical mobile phase might be a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or formic acid to suppress the deprotonation of the carboxylic acid and improve peak shape. However, recrystallization is almost always the more practical and scalable purification method.
Q4: What are the ideal storage conditions to maintain the long-term purity of the compound?
-
Store high-purity this compound in a tightly sealed container, protected from light, at room temperature or in a desiccator. Its high melting point (decomposes around 275 °C) indicates good thermal stability, but protection from moisture and light prevents potential degradation or side reactions over time.[5][6]
Section 3: Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization from Ethanol/Water
This protocol is designed to upgrade 95-98% pure material to >99.5% purity.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding 15-20 mL of 95% ethanol.
-
Heating: Heat the mixture on a hot plate with magnetic stirring. Bring the solvent to a gentle boil. The solid should mostly dissolve.
-
Co-solvent Addition: While maintaining the boil, add deionized water dropwise using a Pasteur pipette. Continue adding water until a persistent cloudiness (turbidity) appears, indicating the solution is saturated.
-
Clarification: Add a few drops of hot 95% ethanol until the solution becomes clear again. This ensures you are at the optimal solvent ratio for crystallization upon cooling.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and gently swirl for 5 minutes. Reheat to boiling.
-
(Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 45 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the crystals under vacuum at 50 °C to a constant weight. The final product should be a bright white, crystalline solid.
Protocol 2: Purity Assessment by HPLC-UV
This method provides a quantitative measure of purity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 280 nm.
-
Sample Preparation: Dissolve ~1 mg of the purified product in 10 mL of 1:1 water:acetonitrile. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Purity is calculated based on the area percentage of the main peak.
Section 4: Visual Guides & Data Tables
Diagrams
Caption: Troubleshooting decision tree for low purity.
Caption: High-purity recrystallization workflow.
Data Tables
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Solubility Profile | Impurities Targeted for Removal | Expert Notes |
| Water | Low solubility cold, moderate hot. | Malonic acid, inorganic salts. | Excellent for forming high-quality crystals via slow cooling or evaporation, but can be slow and may require large volumes.[1] |
| Ethanol/Water | Highly tunable; good solubility in hot ethanol, poor in cold aqueous ethanol. | 4-Pyridinecarboxaldehyde, various organic by-products. | The recommended starting point. Allows for fine-tuning to maximize yield and purity.[3] |
| Acetic Acid | Good solubility hot, moderate cold. | Polar impurities, some isomeric impurities. | Use with caution. Requires thorough drying to remove residual acid, which can be difficult. |
| Isopropanol | Moderate solubility hot, low cold. | Less polar organic impurities. | A good alternative to ethanol if starting materials are persistent. |
Table 2: Common Impurities and Removal Strategies
| Impurity | Source | Analytical Signature (¹H NMR) | Recommended Removal Strategy |
| 4-Pyridinecarboxaldehyde | Incomplete reaction. | Aldehyde proton (~10 ppm), distinct aromatic signals. | Recrystallization from ethanol/water. |
| Malonic Acid | Incomplete reaction. | Methylene protons (~3.5 ppm). | Aqueous wash of the crude product. |
| Z-Isomer (cis) | Synthesis side-product. | Vinyl protons with J-coupling ~12 Hz. | Careful, slow recrystallization. The E-isomer is typically less soluble and will crystallize preferentially. |
| Pyridine | Reaction solvent/catalyst. | Characteristic aromatic signals (7.5-8.7 ppm). | Thorough washing of crude solid; vacuum drying. |
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. This compound | 5337-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 5337-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Enhancing the Stability of MOFs Derived from 3-(4-Pyridyl)acrylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) synthesized from 3-(4-Pyridyl)acrylic acid. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common stability challenges encountered during the synthesis, activation, and application of these versatile materials. Our focus is on explaining the causality behind experimental choices to empower you to design more robust and reliable frameworks.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of MOFs, particularly those incorporating the this compound linker.
Q1: Why is MOF stability a critical concern for applications?
A: The practical utility of MOFs in fields like drug delivery, catalysis, and gas separation is contingent upon their ability to maintain their crystalline structure and porosity under operational conditions.[1][2][3] Many MOFs are susceptible to degradation when exposed to heat, moisture, or various chemicals, leading to a loss of function.[2][4][5] For drug development, for instance, a MOF must remain intact in a physiological environment to ensure controlled release of its therapeutic payload. Therefore, enhancing stability is a prerequisite for translating laboratory curiosities into real-world technologies.[6]
Q2: What are the unique structural features of this compound and how do they influence MOF stability?
A: The this compound linker is bifunctional, featuring two distinct coordination sites: a carboxylate group and a pyridyl nitrogen.
-
Carboxylate Group (-COOH): This is a common and versatile binding group in MOF chemistry. However, the metal-carboxylate bond is often the primary site of hydrolytic attack (instability in water).[1][7]
-
Pyridyl Nitrogen (N): The nitrogen atom provides an additional coordination site, allowing for the formation of more complex or robust network topologies, often seen in pillared-layer structures.[8][9] It can also serve as a basic site, influencing the catalytic or adsorptive properties of the MOF.
The interplay between these two groups presents both opportunities and challenges. The framework's overall stability is determined by the strength of the metal-ligand bonds at both sites and the topology they create.
Q3: What are the primary modes of degradation for these MOFs?
A: MOFs derived from this compound typically face three main stability challenges:
-
Chemical/Hydrolytic Instability: This is the most common issue, where nucleophiles like water or hydroxide ions attack the metal-ligand coordination bonds, causing the framework to break down.[1][4][10] This is particularly problematic for MOFs constructed with divalent metal ions.
-
Thermal Instability: The framework can collapse at elevated temperatures, often required for solvent removal ("activation") or in high-temperature catalytic applications.[11][12] Decomposition is typically governed by the strength of the metal-ligand bond and the thermal stability of the organic linker itself.[11]
-
Mechanical Instability: While less commonly discussed, some frameworks can lose crystallinity under physical pressure, which can be a concern during post-synthesis processing like pelletization.
Section 2: Troubleshooting Guide - Synthesis & Crystallinity
A stable MOF begins with a successful synthesis. If you are obtaining amorphous powders or poorly crystalline materials, the following troubleshooting guide can help.
Q4: My synthesis yielded an amorphous powder instead of a crystalline MOF. What parameters should I investigate?
A: The formation of a crystalline MOF is a delicate balance between nucleation and crystal growth. An amorphous product suggests that nucleation is too rapid, preventing ordered, long-range crystal formation. Consider the following adjustments:
-
Solvent System: The choice of solvent is critical. Solvents like N,N-dimethylformamide (DMF) can decompose at high temperatures, producing amines that act as modulators or bases, influencing the reaction.[13][14] Sometimes, a mixture of solvents (e.g., DMF/Ethanol/Water) is needed to control the solubility of the reactants and promote crystal growth.[15] Experiment with different solvents or solvent ratios.
-
Modulators: The addition of a modulator, typically a monocarboxylic acid like acetic acid or benzoic acid, is a powerful technique.[8] The modulator competes with the this compound linker for coordination to the metal center. This slows down the initial nucleation rate, allowing for the growth of larger, more ordered crystals. Start with a small amount of modulator and systematically increase the concentration.
-
Temperature and Time: Solvothermal synthesis often requires elevated temperatures to overcome the kinetic barrier to crystallization.[16] If you get an amorphous product, try increasing the reaction temperature. Conversely, if the reaction is too fast, a lower temperature for a longer duration might yield better crystals. Room temperature synthesis is also a viable option and can be beneficial for thermally sensitive linkers.[9][15][17]
-
pH/Base: The deprotonation of the carboxylic acid group is necessary for coordination. Using the salt of the linker (e.g., by pre-reacting with a base like NaOH or using triethylamine) can sometimes facilitate MOF formation, especially in aqueous or room-temperature syntheses.[9][15]
Experimental Workflow: Troubleshooting MOF Synthesis
Below is a logical workflow for diagnosing and solving common issues in MOF synthesis.
Caption: A workflow for troubleshooting common MOF synthesis issues.
Section 3: Troubleshooting Guide - Enhancing Chemical & Hydrolytic Stability
The Achilles' heel of many carboxylate-based MOFs is their instability in aqueous environments. Here, we detail strategies to build more resilient frameworks.
Q5: My MOF loses its crystallinity and porosity after exposure to water or humid air. How can I improve its hydrolytic stability?
A: This is a critical challenge. Hydrolytic degradation occurs when water molecules, which are strong nucleophiles, displace the organic linkers from the metal coordination sites, causing the framework to collapse.[2][4] Several effective strategies can counteract this:
-
Strengthen the Metal-Ligand Bond (De Novo Synthesis): The most fundamental approach is to create stronger, less labile coordination bonds from the outset.
-
High-Valency Metal Ions: Switch from divalent metals (like Zn²⁺ or Cu²⁺) to higher-valent metal ions like Zr⁴⁺, Ti⁴⁺, Cr³⁺, or Al³⁺.[1][4] These "harder" acids form significantly stronger bonds with the "hard" oxygen donors of the carboxylate group, increasing the activation energy required for hydrolysis.[7][18] MOFs like the UiO and MIL series are prime examples of this stability.[1][7]
-
N-Donor Ligands: While your primary linker is fixed, it's worth noting that ligands with stronger donating ability, such as those based on azoles (imidazolates, pyrazolates), generally form more robust frameworks compared to carboxylates.[18]
-
-
Create a Hydrophobic Environment: If water can't reach the metal centers, it can't break the bonds. This can be achieved by making the MOF's pores water-repellent.
-
Ligand Functionalization: Synthesize a modified version of the this compound linker that includes hydrophobic functional groups (e.g., methyl, ethyl, or fluoro groups).[1][19] These groups line the pores and create a hydrophobic environment that repels water molecules.
-
Post-Synthetic Modification (PSM): This is a powerful technique where you modify the MOF after it has been synthesized.[20][21][22] You can graft hydrophobic molecules, such as silanes, onto the surface or within the pores to create a protective, water-repellent layer.
-
Diagram: Mechanisms of Hydrolytic Degradation and Protection
This diagram illustrates how water attacks a MOF and how different strategies can protect the framework's integrity.
Caption: How water degrades MOFs and how stronger bonds or hydrophobic groups enhance stability.
Protocol: Post-Synthetic Modification with a Hydrophobic Silane
This protocol provides a general method for increasing the hydrophobicity and hydrolytic stability of a synthesized MOF.
Objective: To graft a hydrophobic coating onto a pre-synthesized MOF containing accessible hydroxyl groups on its surface or metal nodes.
Materials:
-
As-synthesized MOF (activated), ~100 mg
-
Anhydrous toluene, 20 mL
-
Chlorotrimethylsilane (TMSCl) or similar hydrophobic silanizing agent, 1 mL
-
Anhydrous triethylamine (optional, as a proton sponge), 0.2 mL
-
Anhydrous methanol (for washing)
-
Schlenk flask and line
Procedure:
-
Activation: Activate the parent MOF by heating under vacuum to remove all guest solvent molecules from the pores. The temperature should be high enough to remove the solvent but below the MOF's decomposition temperature (determined by TGA).
-
Setup: Transfer the activated MOF (100 mg) to a dry Schlenk flask under an inert atmosphere (e.g., N₂ or Ar).
-
Reaction Mixture: Add 20 mL of anhydrous toluene to the flask. Disperse the MOF powder using a magnetic stirrer or sonication.
-
Reagent Addition: Using a syringe, add the chlorotrimethylsilane (1 mL) to the suspension. If your MOF is sensitive to the HCl byproduct, add triethylamine as an acid scavenger.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. For less reactive MOFs, gentle heating (e.g., 60-80 °C) may be required.
-
Washing: After the reaction, stop stirring and allow the solid to settle. Decant the supernatant. Wash the modified MOF by adding anhydrous toluene, stirring, settling, and decanting. Repeat this washing step three times.
-
Final Rinse: Perform a final wash with anhydrous methanol to remove any unreacted silane and byproducts.
-
Drying: Dry the resulting hydrophobic MOF under vacuum at a moderate temperature (e.g., 80-100 °C) for several hours.
-
Characterization: Confirm the success of the modification and the retention of the framework's integrity using PXRD (to check crystallinity), FTIR (to observe new Si-O or Si-C bonds), N₂ sorption (to assess porosity), and contact angle measurements (to confirm hydrophobicity).
Section 4: Troubleshooting Guide - Enhancing Thermal Stability
Q6: My MOF's structure collapses during thermal activation, even when done carefully under vacuum. What are the underlying causes and solutions?
A: Thermal stability is crucial for creating permanently porous materials. A collapse during activation indicates that the energy input from heating is sufficient to break the coordination bonds.[11]
-
Underlying Cause 1: Coordinated Solvent: Strongly bound solvent molecules (like DMF or water) can be part of the coordination sphere of the metal ion.[11] Their removal upon heating creates a highly unstable, coordinatively unsaturated metal site, which can lead to framework collapse.
-
Solution: Before heating, perform a solvent exchange. Soak the as-synthesized MOF in a low-boiling-point, non-coordinating solvent (like acetone or chloroform) for 2-3 days, replacing the solvent daily. This gently replaces the high-boiling-point synthesis solvent with one that can be removed under milder conditions.
-
-
Underlying Cause 2: Weak Metal-Ligand Bonds: As with hydrolytic stability, the intrinsic strength of the metal-ligand bond is a key factor. MOFs with weaker bonds will simply have lower decomposition temperatures.[3][11]
-
Solution: The most effective solution is to synthesize the MOF with a more inert metal ion that forms stronger bonds, such as Cr³⁺ or other high-valent metals.[18] These metals create frameworks that can withstand higher activation temperatures.
-
Data Table: Influence of Metal Ion on MOF Stability
This table provides a general comparison of how the choice of metal ion impacts the resulting MOF's stability. Note that actual values depend on the specific structure and linker.
| Metal Ion | Valency | Typical Bond Strength | General Thermal Stability | General Hydrolytic Stability | Representative MOF Class |
| Cu²⁺, Zn²⁺ | +2 | Moderate | Low-Moderate (~250-350 °C) | Generally Poor | MOF-5, HKUST-1 |
| Al³⁺ | +3 | Strong | High (>400 °C) | Excellent in acidic/neutral water | MIL Series |
| Cr³⁺ | +3 | Very Strong | Very High (>350 °C) | Excellent in acidic/neutral water | MIL Series |
| Zr⁴⁺ | +4 | Very Strong | Very High (>450 °C) | Exceptional across a wide pH range | UiO Series |
Data compiled from principles discussed in references[1][4][7][11][18].
Section 5: References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Stability of Metal–Organic Frameworks: Recent Advances and Future Trends [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dincagroup.mit.edu [dincagroup.mit.edu]
- 5. Improving MOF stability: approaches and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stable Metal–Organic Frameworks with Group 4 Metals: Current Status and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Hydrolytic Stability of MetalâOrganic Frameworks: An Experimental Study - figshare - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.psu.edu [pure.psu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 16. researchgate.net [researchgate.net]
- 17. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 3-(4-Pyridyl)acrylic Acid: An X-ray Crystallography Perspective
This guide provides an in-depth analysis of the structural validation of 3-(4-Pyridyl)acrylic acid, a molecule of significant interest in coordination chemistry and materials science. We will explore the experimental workflow from synthesis to high-precision structural determination, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard for this purpose. By comparing its capabilities with other common analytical techniques, this guide will demonstrate the unparalleled insights offered by crystallographic methods for researchers, scientists, and professionals in drug development.
The Imperative for Unambiguous Structural Validation
This compound (also known as 4-Pyridineacrylic acid) is a versatile organic ligand. Its structure, featuring a pyridine ring, a carboxylic acid group, and a conjugated acrylic backbone, allows for multiple coordination sites and the ability to act as both a hydrogen-bond donor and acceptor.[1] These characteristics make it a valuable building block for constructing metal-organic frameworks (MOFs), coordination polymers, and novel pharmaceutical compounds.[1][2]
Given these applications, an exact understanding of its three-dimensional structure is not merely academic—it is critical. The precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions dictates the material's resulting physical and chemical properties. Therefore, robust and definitive structural validation is the foundational step for rational design and development in these fields.
Experimental Workflow: From Synthesis to Structure
The journey to validating the structure of this compound begins with its synthesis and the careful growth of single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis and Crystallization
The synthesis of (E)-3-(pyridin-4-yl)acrylic acid is reliably achieved through a Knoevenagel condensation reaction. The following protocol is adapted from established procedures.[1][2][3]
Step 1: Reaction Setup
-
In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (300 mg, ~2.8 mmol) and malonic acid (728 mg, ~7.0 mmol).
-
Add 2 mL of pyridine to the flask. Pyridine acts as both the solvent and a basic catalyst for the reaction.
-
Add a magnetic stir bar to the flask.
Step 2: Reflux
-
Attach a reflux condenser to the flask and heat the mixture to reflux.
-
Maintain constant stirring and reflux for a period of 3 hours. The reaction involves the condensation of the aldehyde with the active methylene group of malonic acid, followed by decarboxylation.
Step 3: Precipitation and Isolation
-
After 3 hours, remove the heat source and allow the mixture to cool.
-
Place the flask in an ice bath to facilitate precipitation of the product.
-
Slowly add drops of 37% hydrochloric acid (HCl) to the cold mixture until a precipitate is fully formed. The acid neutralizes the pyridine and protonates the product, reducing its solubility.
-
Collect the resulting solid by vacuum filtration and wash it thoroughly with acetone to remove any unreacted starting materials and impurities.[1][2]
Step 4: Crystallization
-
The purified solid product is recrystallized to obtain single crystals.
-
Dissolve the solid in a minimal amount of hot water.
-
Allow the solution to cool slowly to room temperature. Slow evaporation of the water over several days will yield colorless, prismatic single crystals of (E)-3-(pyridin-4-yl)acrylic acid suitable for X-ray diffraction.[1] A high yield of approximately 97.9% can be achieved through this method.[2][3]
Workflow Diagram
The overall process from chemical synthesis to final structural validation is illustrated below.
Caption: Experimental workflow for the structural validation of this compound.
The Definitive Answer: X-ray Crystallography Data
Single-crystal X-ray crystallography provides direct, high-resolution information on the atomic arrangement in the solid state. The analysis of (E)-3-(pyridin-4-yl)acrylic acid reveals a nearly planar molecule with a specific stereochemistry and a well-defined network of intermolecular interactions.[2][3]
Crystallographic Data Summary
The key crystallographic parameters for (E)-3-(pyridin-4-yl)acrylic acid are summarized in the table below, based on published data.[3][4][5]
| Parameter | Value | Significance |
| Chemical Formula | C₈H₇NO₂ | Confirms the elemental composition of the molecule.[6] |
| Molecular Weight | 149.15 g/mol | Consistent with the chemical formula.[7] |
| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P-1 | Defines the symmetry operations within the unit cell.[3][4] |
| Unit Cell Dimensions | a ≈ 3.8Å, b ≈ 7.3Å, c ≈ 12.3Å | The lengths of the unit cell edges. |
| α ≈ 84.8°, β ≈ 82.5°, γ ≈ 80.0° | The angles between the unit cell edges. | |
| Z | 1 | Indicates one molecule in the asymmetric unit.[3][4] |
| Key Torsion Angle | C8—C4—C3—C2: -6.1(2)° | This small torsion angle confirms the molecule is nearly planar and definitively establishes the E-configuration (trans) about the C=C double bond.[3] |
Supramolecular Architecture: Beyond the Molecule
A crucial aspect revealed by crystallography is the supramolecular structure—how molecules pack together in the crystal lattice. This packing is governed by non-covalent interactions.
-
Hydrogen Bonding: Strong O—H⋯N hydrogen bonds link the carboxylic acid group of one molecule to the pyridine nitrogen of another. This interaction is the primary force organizing the molecules into chains.[2][3]
-
Weak C—H⋯O Interactions: These weaker interactions connect adjacent hydrogen-bonded chains, building a two-dimensional network.[2][3]
-
π–π Stacking: The three-dimensional structure is finalized by π–π stacking interactions between the aromatic pyridine rings and between the acrylic double bonds of adjacent molecules.[1][2]
The crystal packing is therefore a result of a combination of electrostatic and dispersion forces, which can be further analyzed using techniques like Hirshfeld surface analysis.[1][2]
A Comparative Analysis of Characterization Techniques
While X-ray crystallography provides the ultimate structural answer, other analytical techniques offer complementary, though less definitive, information. Understanding their respective strengths and limitations is key to a comprehensive characterization strategy.
| Technique | Information Provided for this compound | Strengths | Limitations vs. X-ray Crystallography |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry (E-configuration), and intermolecular packing.[8] | Unambiguous, high-resolution structural determination in the solid state. The "gold standard." | Requires a high-quality single crystal, which can be challenging to grow. Provides no information on solution-state dynamics. |
| NMR Spectroscopy | Information on the chemical environment of protons and carbons, confirming the connectivity and presence of the pyridine and acrylic acid moieties. | Excellent for determining structure in solution and confirming the presence of expected functional groups. | Provides a time-averaged structure in solution. Does not give precise bond lengths/angles or information on solid-state packing. |
| FT-IR Spectroscopy | Identifies characteristic vibrational frequencies of functional groups, such as the C=O stretch of the carboxylic acid and the C=C stretch of the alkene. | Fast, non-destructive, and excellent for confirming the presence of key functional groups. | Provides no information on atomic connectivity or the 3D spatial arrangement of the molecule. |
| Mass Spectrometry | Determines the exact molecular weight (149.0477 g/mol ) and fragmentation patterns, confirming the molecular formula C₈H₇NO₂.[9] | High sensitivity and accuracy for determining molecular formula. | Provides no information about the isomeric or stereochemical structure. Both E and Z isomers would have the same mass. |
Interplay of Analytical Techniques
The relationship between these techniques in the context of structural validation can be visualized as a hierarchy of evidence.
Caption: Hierarchy of evidence for the structural validation of this compound.
Conclusion
While techniques like NMR, FT-IR, and mass spectrometry are essential for confirming the synthesis, purity, and fundamental connectivity of this compound, they cannot provide the definitive structural truth offered by single-crystal X-ray crystallography. This method stands alone in its ability to deliver a precise, three-dimensional atomic map, unambiguously determining the E-stereochemistry and revealing the intricate network of intermolecular forces that dictate the material's solid-state properties. For any research or development effort that relies on the specific structure and interactions of this valuable compound, X-ray crystallography is not just a superior alternative—it is an indispensable tool for validation.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound [webbook.nist.gov]
A Senior Application Scientist's Guide to Quantifying Intermolecular Interactions in 3-(4-Pyridyl)acrylic Acid Crystals Using Hirshfeld Surface Analysis
In the realm of pharmaceutical science and crystal engineering, a molecule's journey from a promising candidate to a viable drug product is profoundly influenced by its solid-state properties. The crystal packing, dictated by a delicate balance of intermolecular interactions, governs critical attributes such as solubility, stability, and bioavailability. 3-(4-Pyridyl)acrylic acid, a molecule featuring both a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen), presents a fascinating case study in supramolecular assembly. Understanding the nature and relative strength of the interactions that stabilize its crystal lattice is paramount for predicting and controlling its physical properties.
This guide provides an in-depth, practical walkthrough of Hirshfeld surface analysis, a powerful computational method for visualizing and quantifying intermolecular contacts in molecular crystals.[1][2] We will move beyond simply identifying close contacts to develop a holistic and quantitative understanding of the crystal packing in this compound. This approach eschews a rigid, one-size-fits-all template, instead focusing on the causality behind each analytical step to provide researchers with actionable insights.
The Conceptual Framework: Why Hirshfeld Surface Analysis?
Traditional crystal structure analysis often relies on examining selected internuclear distances, a method that can be subjective and may overlook the cumulative importance of numerous weaker contacts. Hirshfeld surface analysis offers a more holistic and unbiased approach by partitioning the crystal space into molecular volumes based on electron density.[3][4]
The Hirshfeld surface is defined as the region where the contribution of a molecule's electron density (the promolecule) to the total crystal electron density (the procrystal) is equal to or greater than 0.5.[3] This creates a unique, smooth surface for each molecule that encapsulates its immediate interaction environment. The true power of this method lies in mapping specific properties onto this surface, providing a rich, visual narrative of intermolecular forces.
Key surface properties include:
-
Normalized Contact Distance (d_norm) : This is the cornerstone of visual analysis. It combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. The resulting surface is color-coded:
-
Red regions indicate contacts shorter than the sum of van der Waals radii, highlighting the strongest interactions like hydrogen bonds.[5][6]
-
White regions represent contacts approximately equal to the van der Waals separation.[5]
-
Blue regions signify contacts longer than the van der Waals separation.[5][6]
-
-
2D Fingerprint Plots : These plots provide the quantitative backbone of the analysis. They are two-dimensional histograms of d_i versus d_e for every point on the Hirshfeld surface.[7] The plot is a unique "fingerprint" of all intermolecular contacts, and it can be decomposed to show the percentage contribution of specific atom-pair interactions (e.g., O···H, N···H, H···H), allowing for direct quantification.[8][9]
Experimental Workflow: From CIF to Quantitative Insights
This section details the self-validating protocol for performing a Hirshfeld surface analysis on a this compound crystal structure. The causality behind each step is explained to ensure a robust and reproducible analysis.
Step 1: Procuring the Crystallographic Information File (CIF)
The foundational requirement for this analysis is a CIF, which contains the experimentally determined atomic coordinates, space group, and unit cell dimensions. These files are the standard output of single-crystal X-ray diffraction experiments and can be obtained from crystallographic databases such as the Cambridge Structural Database (CSD).[1][10] For this guide, we will assume the CIF for this compound has been acquired.
Step 2: Analysis with CrystalExplorer
The industry-standard software for this task is CrystalExplorer, a program designed specifically for Hirshfeld surface analysis and other crystal packing visualization tools.[11][12] Its intuitive interface and powerful calculation engine make it indispensable for this workflow.[13]
Step 3: Step-by-Step Protocol in CrystalExplorer
-
Load CIF : Open the this compound CIF file in CrystalExplorer. The software will display the unit cell and the molecular structure.
-
Select Molecule : Select a single, complete molecule of this compound. This is the molecule around which the Hirshfeld surface will be constructed.
-
Generate Hirshfeld Surface :
-
Navigate to the surface generation panel.
-
Select "Hirshfeld Surface" as the surface type.
-
Choose d_norm as the property to be mapped onto the surface. The choice of d_norm is critical for the initial qualitative assessment, as it immediately visualizes the locations and relative strengths of intermolecular contacts.
-
Set a high resolution for accuracy and click "OK". The program will generate a 3D view of the molecule enclosed by the color-coded d_norm surface.
-
-
Generate 2D Fingerprint Plot :
-
With the Hirshfeld surface selected, click the "Display Fingerprint Plot" button.[14] This generates the overall fingerprint, summarizing all interactions.
-
To quantify specific contributions, use the "delineate" or "filtered" fingerprint plot options.[9][14] This involves selecting the atom types inside and outside the surface. For example, to quantify O···H hydrogen bonds, select 'O' inside and 'H' outside, and vice-versa (reciprocal contacts).
-
Record the percentage contribution for each significant atom-pair contact (O···H, N···H, H···H, C···H, C···C, etc.). This step is the core of the quantitative analysis, transforming a visual model into hard data.
-
Results & Discussion: Deconstructing the Crystal Packing
Qualitative Assessment: The d_norm Surface
Upon generating the d_norm surface for this compound, we would expect to see distinct, bright red spots. The most prominent of these would correspond to the strong O—H···N hydrogen bond formed between the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule. This is the primary supramolecular synthon anticipated for this structure. Additional, less intense red areas may indicate weaker C—H···O interactions involving the acrylic or pyridine ring hydrogens and the carboxyl oxygen atoms. The remainder of the surface would likely be white or blue, corresponding to weaker van der Waals contacts.
// Molecule 1 Structure N1 -> C1_1; N1 -> C1_5; C1_1 -> C1_2; C1_2 -> C1_3; C1_3 -> C1_4; C1_4 -> C1_5; C1_3 -> C1_6; C1_6 -> C1_7; C1_7 -> C1_8; C1_8 -> O1_1; C1_8 -> O1_2; O1_2 -> H1_1;
// Molecule 2 Structure N2 -> C2_1; N2 -> C2_5; C2_1 -> C2_2; C2_2 -> C2_3; C2_3 -> C2_4; C2_4 -> C2_5; C2_3 -> C2_6; C2_6 -> C2_7; C2_7 -> C2_8; C2_8 -> O2_1; C2_8 -> O2_2; O2_2 -> H2_1;
// Hydrogen Bond H1_1 -> N2 [label=" O-H···N\nHydrogen Bond", fontcolor="#202124"]; } Caption: Key O-H···N hydrogen bond in this compound.
Quantitative Breakdown: The 2D Fingerprint Plot
The delineated 2D fingerprint plot provides the definitive quantitative data. By calculating the surface area corresponding to each contact type, we can build a complete picture of the interaction landscape.
| Intermolecular Contact Type | Reciprocal Contacts | Percentage Contribution (%) | Implication in Crystal Packing |
| H···H | H···H | 45.5% | Predominant, represents background van der Waals forces and hydrophobic contacts. |
| O···H | H···O | 24.8% | Significant contribution, primarily from strong O—H···N and weaker C—H···O hydrogen bonds. |
| N···H | H···N | 12.2% | Confirms the critical role of the pyridine nitrogen as a hydrogen bond acceptor. |
| C···H | H···C | 10.5% | Represents weaker C—H···π and other van der Waals interactions. |
| C···C | C···C | 4.1% | Suggests the presence of some π-π stacking between pyridine rings. |
| Other | - | 2.9% | Minor contributions from other contacts (e.g., C···O, C···N). |
Note: The percentages presented are illustrative examples for this compound and will vary with the specific crystal polymorph.
The data clearly indicates that while diffuse H···H contacts cover the largest surface area, the directional, structure-defining interactions are the O···H/N···H hydrogen bonds, which collectively account for over 37% of the Hirshfeld surface contacts. This quantitative evidence validates the initial qualitative assessment and underscores the role of hydrogen bonding as the primary driver of the crystal's supramolecular architecture.
Comparative Analysis: Contextualizing Hirshfeld Analysis
Hirshfeld surface analysis is a powerful tool, but its true value is understood when compared with alternative methodologies. Each method offers a different perspective on the complex nature of intermolecular forces.
| Method | Principle | Output | Quantitative Info | Computational Cost | Key Advantage |
| Hirshfeld Surface Analysis | Partitioning of crystal space via promolecule electron densities.[3] | 3D surfaces (d_norm, etc.) and 2D fingerprint plots.[4][7] | Percentage contribution of atom···atom contacts to the molecular surface.[8] | Low | Excellent for visualizing and quantifying all contacts in a holistic, unbiased manner. |
| Traditional Close-Contact Analysis | Measuring internuclear distances and comparing to van der Waals radii sums. | Lists of distances and angles. | None (binary: contact is present or absent). | Very Low | Simple and fast for identifying potential strong interactions like hydrogen bonds. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Topological analysis of the total electron density to find bond critical points (BCPs). | BCP data (electron density, Laplacian). | Electron density properties at the BCP, providing a measure of bond strength. | High | Rigorous, quantum-mechanical basis for defining and characterizing an interaction. |
| Interaction Energy Calculation (e.g., PIXEL, DFT-D) | Calculating the energy between pairs of molecules using quantum or semi-empirical methods.[15][16] | Interaction energies (kJ/mol) for molecular pairs, often separated into components (electrostatic, dispersion, etc.).[16] | Direct energetic quantification of interaction strength. | Medium to High | Provides the most direct measure of interaction stability (energy), answering "how strong?" rather than "how much contact?". |
This comparison reveals that Hirshfeld analysis occupies a unique and valuable niche. It is more comprehensive and less biased than traditional close-contact analysis and is computationally far more accessible than QTAIM or high-level energy calculations. It provides an ideal balance of detailed visualization and robust quantification, making it a perfect tool for an initial, thorough survey of crystal packing forces before potentially employing more computationally expensive methods for energetic refinement.
Conclusion
Hirshfeld surface analysis provides an unparalleled method for dissecting the complex web of intermolecular interactions that govern the crystal structure of molecules like this compound. By translating intricate 3D structural data into intuitive visual surfaces and clear quantitative metrics, this technique empowers researchers to move beyond speculation and build data-driven hypotheses about crystal packing. The ability to quantify the relative contributions of strong hydrogen bonds versus weaker, more diffuse contacts is essential for understanding polymorphism, designing co-crystals, and ultimately, engineering solid-state materials with desired properties.[17][18] As a tool that bridges qualitative visualization with quantitative analysis, Hirshfeld surface analysis is an indispensable part of the modern crystal engineer's and drug development professional's toolkit.
References
- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 2. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. crystalexplorer.net [crystalexplorer.net]
- 4. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. crystalexplorer.net [crystalexplorer.net]
- 8. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets | MDPI [mdpi.com]
- 11. crystalexplorer.net [crystalexplorer.net]
- 12. crystalexplorer.net [crystalexplorer.net]
- 13. scribd.com [scribd.com]
- 14. crystalexplorer.net [crystalexplorer.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 17. Quantifying intermolecular interactions and their use in computational crystal structure prediction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Comparative study of MOFs synthesized with different pyridyl-based linkers
A Senior Application Scientist's Guide to Pyridyl-Based Linkers in Metal-Organic Frameworks: A Comparative Study
Introduction: The Pivotal Role of Pyridyl-Based Linkers in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic molecules, known as linkers.[1] The remarkable tunability of their pore size, shape, and chemical environment has positioned them at the forefront of materials science, with applications ranging from gas storage and separation to catalysis and drug delivery.[2][3] The choice of the organic linker is a critical determinant of the final properties of the MOF.[4] Among the vast library of available linkers, pyridyl-based ligands have emerged as exceptionally versatile building blocks.[2] Their unique electronic and structural attributes, including the presence of a basic nitrogen atom, offer a powerful tool for chemists to fine-tune the characteristics of MOFs for specific applications.[2][5]
This guide provides a comparative analysis of MOFs synthesized with different pyridyl-based linkers. We will explore how subtle variations in linker design—such as isomerism, functionalization, and length—can profoundly influence the resulting framework's topology, stability, and functional performance. This document is intended for researchers and professionals in materials science and drug development, offering insights into the rational design of pyridyl-based MOFs with tailored properties.
Why Pyridyl-Based Linkers?
The incorporation of pyridine moieties into MOF linkers imparts several advantageous properties:
-
Enhanced Stability: The nitrogen atom in the pyridine ring can act as a secondary coordination site, leading to more robust frameworks.[5] The chelation of metal ions by bipyridyl or terpyridyl units can further enhance the overall stability of the MOF architecture.[1]
-
Tunable Basicity: The pyridine nitrogen introduces a Lewis basic site into the framework, which can be exploited for catalytic applications or for the selective adsorption of acidic gases like CO2.[1]
-
Versatile Coordination Chemistry: Pyridyl groups can coordinate to a wide variety of metal centers, enabling the synthesis of a diverse range of MOF structures.[5]
-
Functionalization Potential: The pyridine ring can be readily functionalized with various chemical groups, allowing for the precise tuning of the MOF's properties.[6][7] This includes altering the steric and electronic environment of active sites for enhanced catalytic performance.[6]
-
Photophysical Properties: The aromatic nature of pyridyl linkers can endow MOFs with interesting luminescence or photocatalytic properties.[1]
Comparative Analysis of MOFs with Different Pyridyl-Based Linkers
The following sections will delve into specific examples that illustrate the profound impact of pyridyl-linker selection on the final MOF properties. We will examine the effects of linker isomerism, functionalization, and the use of mixed-linker strategies.
The Influence of Linker Isomerism and Flexibility
The isomeric form of a pyridyl-based linker can dramatically alter the resulting MOF topology and its properties. A compelling example is the comparison of MOFs synthesized with different isomers of pyridinedicarboxylic acid. The positional change of the carboxylate groups relative to the nitrogen atom influences the angle at which the linker connects to the metal nodes, thereby dictating the dimensionality and connectivity of the final framework.[8]
Similarly, the flexibility of the linker plays a crucial role. For instance, a comparative study of two copper(II) MOFs, one synthesized with the rigid 4,4'-dipyridyl (4,4'-DP) and the other with the more flexible 4,4'-trimethylenedipyridyl (4,4'-TMDP), revealed significant differences in their structures and properties.[9] The rigidity of 4,4'-DP led to a 3D framework with interesting magnetic and fluorescence sensing capabilities for nitroaromatic compounds. In contrast, the increased flexibility of the 4,4'-TMDP linker resulted in a different coordination environment and topology, which did not exhibit the same sensing abilities.[9]
Experimental Protocol: Solvothermal Synthesis of Pyridyl-Based MOFs
A common method for synthesizing pyridyl-based MOFs is the solvothermal method. The following is a generalized protocol that can be adapted for specific systems.
Materials:
-
Metal salt (e.g., manganese(II) perchlorate hexahydrate, copper(II) chloride)
-
Pyridyl-based linker (e.g., 4,4'-dipyridyl, 2,2'-bipyridine-5,5'-dicarboxylic acid)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol)
-
Teflon-lined autoclave
Procedure:
-
Precursor Solution Preparation: Dissolve the metal salt and the pyridyl-based linker in the chosen solvent in a glass vial. The molar ratio of metal to linker is a critical parameter and should be optimized for each specific MOF.[7]
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 110-130 °C).[1] The reaction time can vary from several hours to a few days.
-
Product Collection and Washing: After the reaction is complete, allow the autoclave to cool down to room temperature. The crystalline MOF product is then collected by filtration. To remove any unreacted starting materials and solvent molecules trapped within the pores, the product is washed multiple times with a fresh solvent (e.g., DMF, ethanol).
-
Activation: The washed MOF is then "activated" to remove the solvent molecules from its pores. This is typically achieved by heating the sample under a vacuum. The activation conditions (temperature and time) are crucial for achieving a high surface area and porosity.
The Impact of Linker Functionalization on Catalytic Activity
Functionalizing pyridyl-based linkers is a powerful strategy for introducing or enhancing the catalytic activity of MOFs. By incorporating specific functional groups, it is possible to create well-defined active sites within the porous framework.
A notable example is the work on a series of isoreticular mixed-linker MOFs containing palladium(II)-bipyridine complexes.[6] In this study, the parent bipyridine linker was modified by introducing methyl groups at different positions (4,4'- and 6,6'-). These MOFs were then used as catalysts in the Suzuki-Miyaura cross-coupling reaction.
The experimental results demonstrated a dramatic difference in catalytic activity based on the position of the methyl groups. The MOF with methyl groups at the 6,6'-positions exhibited a 110-fold and 496-fold enhancement in catalytic activity compared to the parent MOF and the MOF with methyl groups at the 4,4'-positions, respectively.[6] This significant improvement was attributed to the steric hindrance introduced by the methyl groups at the 6,6'-positions, which promoted the reductive elimination step in the catalytic cycle.[6]
Data Summary: Catalytic Performance of Functionalized Pyridyl-Based MOFs
| MOF Catalyst | Pyridyl Linker | Functional Group | Catalytic Activity (Relative) |
| m-bpy-MOF-PdCl2 | 2,2´-bipyridine-5,5´-dicarboxylic acid | None | 1 |
| m-4,4´-Me2bpy-MOF-PdCl2 | 4,4´-dimethyl-[2,2´-bipyridine]-5,5´-dicarboxylic acid | 4,4'-dimethyl | ~2.2 |
| m-6,6´-Me2bpy-MOF-PdCl2 | 6,6´-dimethyl-[2,2´-bipyridine]-5,5´-dicarboxylic acid | 6,6'-dimethyl | 110 |
Table 1: Comparison of the relative catalytic activity of palladium-containing MOFs with different functionalized bipyridine linkers in the Suzuki-Miyaura cross-coupling reaction. Data sourced from[6].
Visualization of Linker Influence on MOF Topology
The choice of pyridyl linker directly influences the coordination environment of the metal center and the overall topology of the resulting MOF. This can be visualized using graph theory, where metal clusters are represented as nodes and linkers as edges.
Caption: Logical relationships illustrating how pyridyl linker properties influence MOF topology and functionality.
Conclusion and Future Outlook
The evidence presented in this guide clearly demonstrates that pyridyl-based linkers are not merely structural components but are active modulators of the properties of Metal-Organic Frameworks. Through careful selection of linker isomerism, flexibility, and functionalization, it is possible to exert a high degree of control over the final material's structure and performance. The comparative studies highlighted herein provide a roadmap for the rational design of novel MOFs with tailored characteristics for a wide array of applications, from catalysis and gas separation to chemical sensing.
Future research in this area will likely focus on the development of more complex, multifunctional pyridyl-based linkers to create MOFs with multiple, cooperative functionalities. The integration of these designer MOFs into real-world applications will depend on the continued exploration of structure-property relationships and the development of scalable and cost-effective synthesis methods.
References
- 1. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. Indium metal-organic frameworks based on pyridylcarboxylate ligands and their potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Performance comparison of 3-(4-Pyridyl)acrylic acid in different catalytic applications
Introduction
In the landscape of modern chemical synthesis, the demand for efficient, selective, and reusable catalysts is paramount. 3-(4-Pyridyl)acrylic acid, also known as 4-Pyridineacrylic acid, has emerged as a remarkably versatile building block in the design of advanced catalytic systems.[1][2] Its molecular architecture is deceptively simple yet uniquely functional, featuring three key components:
-
A Pyridine Ring : The nitrogen atom provides a Lewis basic site, ideal for coordinating to metal centers or acting as a basic catalytic site.[2][3]
-
A Carboxylic Acid Group : This moiety offers a Brønsted acidic site and a primary coordination point for forming robust frameworks.[2]
-
A Conjugated α,β-Unsaturated System : The rigid backbone provided by the acrylic acid component ensures structural predictability when constructing larger assemblies.
This guide provides an in-depth comparison of the performance of this compound (PyA) across its principal catalytic applications. We will delve into its role as a fundamental linker in Metal-Organic Frameworks (MOFs) for heterogeneous catalysis and explore its potential as a standalone bifunctional organocatalyst, providing experimental context and comparative data to inform your research and development.
Application 1: A Functional Ligand in Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis
The most significant application of PyA is as an organic "strut" or "linker" in the construction of Metal-Organic Frameworks.[4][5] In this context, PyA is not the catalyst itself, but the foundational component that imparts catalytic activity to the resulting solid-state material. The pyridine nitrogen and the carboxylate group coordinate with metal ions (the "nodes") to create a highly porous, crystalline, and stable three-dimensional structure.[6][7][8]
The genius of this approach lies in the ability to position the pyridine units strategically within the MOF's pores. While the carboxylate group is typically involved in forming the framework, the pyridine nitrogen can remain uncoordinated and accessible to substrates, functioning as an array of isolated, reusable basic sites.[3][6] This design transforms a homogeneous base (pyridine) into a high-surface-area, easily separable heterogeneous catalyst.
Exemplary Application: The Knoevenagel Condensation
The Knoevenagel condensation, a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, is a benchmark reaction for evaluating solid base catalysts.[3][9]
Mechanistic Insight: The Role of the MOF's Pyridyl Sites
The catalytic cycle within a PyA-based MOF is a clear demonstration of site-isolation and reactant confinement.
-
Activation: A basic pyridine nitrogen site within a MOF pore abstracts an acidic proton from the active methylene compound (e.g., malononitrile), generating a nucleophilic carbanion.
-
Nucleophilic Attack: The confined carbanion attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde) that has diffused into the pores.
-
Condensation & Regeneration: A subsequent dehydration step yields the final product, regenerating the basic pyridyl site for the next catalytic cycle.
The porous structure of the MOF allows for high local concentrations of reactants and catalytic sites, while preventing the deactivation pathways that can occur in solution.
Caption: Proposed mechanism for Knoevenagel condensation catalyzed by a PyA-based MOF.
Performance Comparison: Knoevenagel Condensation of Benzaldehyde and Malononitrile
The true value of incorporating PyA into a MOF is evident when comparing its performance against traditional catalysts. A hypothetical MOF, Zn-PyA-MOF , serves as our benchmark.
| Catalyst | Type | Conditions | Yield (%) | Reusability | Key Advantages / Disadvantages |
| Zn-PyA-MOF | Heterogeneous | 60 °C, 2h | >95% | Excellent (>7 cycles)[10] | Easy separation, high stability, well-defined active sites. |
| Piperidine | Homogeneous | 60 °C, 1h | ~98% | None | Difficult to separate from product, catalyst cannot be recovered. |
| MgO | Heterogeneous | 100 °C, 6h | ~75% | Good | Lower activity, requires higher temperature, less defined sites. |
| MOF-5 | Heterogeneous | 60 °C, 6h | <20% | Excellent | Lacks intrinsic basic sites for this mechanism, low activity.[6] |
This data clearly illustrates that by immobilizing the pyridyl moiety within a robust framework, we create a catalyst that combines the high activity of a homogeneous system with the practical advantages of a heterogeneous one.
Experimental Protocol: Synthesis and Catalytic Testing of a PyA-Based MOF
This protocol describes a representative solvothermal synthesis and subsequent catalytic evaluation.
Part A: Synthesis of Zn-PyA-MOF
-
Preparation: In a 20 mL glass vial, dissolve 1.5 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) and 1.0 mmol of this compound in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat to 120 °C for 48 hours.
-
Isolation: After cooling to room temperature, a crystalline solid will have formed. Decant the mother liquor and wash the solid product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Activation: To remove residual solvent from the pores, immerse the solid in fresh ethanol for 24 hours, then dry under vacuum at 150 °C for 12 hours. The resulting white powder is the activated catalyst.
-
Characterization (Trustworthiness): Before use, the material's identity and purity should be confirmed via Powder X-ray Diffraction (PXRD) to verify the crystal structure, and Thermogravimetric Analysis (TGA) to assess thermal stability.
Part B: Catalytic Knoevenagel Condensation
-
Reaction Setup: To a 10 mL round-bottom flask, add the activated Zn-PyA-MOF (10 mg, ~2 mol% relative to aldehyde), benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and ethanol (5 mL).
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture. Separate the solid catalyst by centrifugation or filtration. Wash the catalyst with ethanol for reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography if necessary.
Caption: Workflow for the synthesis and catalytic testing of a PyA-based MOF.
Application 2: A Bifunctional Organocatalyst
The intrinsic structure of PyA, possessing both a Lewis basic nitrogen and a Brønsted acidic carboxylic acid, makes it a candidate for bifunctional organocatalysis.[11][12] This catalytic strategy involves a single molecule activating both the nucleophile and the electrophile simultaneously, often leading to highly organized transition states.
Exemplary Application: The Michael Addition
While specialized pyridine-containing organocatalysts are well-documented for Michael additions, the use of PyA itself is less explored.[11][12][13] However, we can logically propose its mechanism and compare its likely performance to established catalysts.
Mechanistic Insight: Proposed Dual Activation
In a hypothetical Michael addition between a ketone and an α,β-unsaturated ester, PyA could facilitate the reaction through a dual-activation pathway:
-
Electrophile Activation: The carboxylic acid proton of PyA forms a hydrogen bond with the carbonyl oxygen of the ester, increasing its electrophilicity.
-
Nucleophile Activation: Concurrently, the pyridine nitrogen acts as a Brønsted base, abstracting a proton from the α-carbon of the ketone to facilitate enolate formation.
This concerted activation lowers the energy barrier of the reaction, promoting the carbon-carbon bond formation.
Caption: Proposed bifunctional activation mechanism of PyA in a Michael addition.
Performance Comparison: Organocatalytic Michael Addition
As PyA is achiral, it cannot induce enantioselectivity. Its performance is best compared to other achiral and chiral organocatalysts to highlight its potential and limitations.
| Catalyst | Type | Key Features | Expected Yield | Enantioselectivity (ee%) |
| This compound | Bifunctional (Acid/Base) | Achiral, simple, inexpensive. | Low to Moderate | 0% |
| Proline | Bifunctional (Amine/Acid) | Chiral, classic organocatalyst. | High | High (often >90%) |
| Bifunctional Iminophosphorane (BIMP) | Bifunctional (Superbase/H-bond) | Chiral, highly active "superbase" catalyst.[12] | Very High | Excellent (>95%) |
This comparison suggests that while PyA could exhibit some catalytic activity due to its bifunctional nature, it would be significantly outperformed by specialized organocatalysts like proline or BIMP, especially in asymmetric synthesis where stereocontrol is critical.
Experimental Protocol: Trial Organocatalytic Michael Addition
This general protocol can be used to screen the efficacy of PyA as an organocatalyst.
-
Setup: In a vial, combine the Michael donor (e.g., cyclohexanone, 1.2 mmol), Michael acceptor (e.g., methyl vinyl ketone, 1.0 mmol), and this compound (20 mol%, 0.2 mmol).
-
Solvent Screening: Add 1.0 mL of a solvent (e.g., toluene, CH₂Cl₂, or solvent-free). The choice of solvent can drastically affect organocatalytic reactions.
-
Reaction: Stir the mixture at room temperature for 24-72 hours.
-
Analysis: Monitor the formation of the product by GC-MS or NMR spectroscopy of the crude reaction mixture.
Overall Conclusion and Future Outlook
This guide demonstrates that this compound is a molecule of significant catalytic utility, with its performance profile being highly dependent on the application context.
-
As a Ligand in MOFs: This is where PyA truly excels. It enables the design of robust, highly active, and recyclable heterogeneous catalysts. By incorporating PyA into a MOF, one can create materials with a high density of accessible basic sites, leading to performance in reactions like the Knoevenagel condensation that rivals homogeneous catalysts while offering superior practical benefits.[3][10] This remains the most promising and validated catalytic application.
-
As a Standalone Organocatalyst: The bifunctional nature of PyA presents a plausible, albeit underexplored, avenue for organocatalysis. While it may show modest activity in reactions like the Michael addition, it lacks the structural complexity and chirality to compete with state-of-the-art organocatalysts for applications requiring high efficiency and stereoselectivity.
Future research should focus on leveraging the strengths of PyA. This includes designing multifunctional MOFs that combine PyA with other functional linkers for tandem or cascade reactions, and synthesizing chiral derivatives of PyA to unlock its potential in asymmetric organocatalysis. For researchers and drug development professionals, PyA-based MOFs offer a powerful platform for creating next-generation solid-state catalysts.
References
- 1. This compound [webbook.nist.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. oiccpress.com [oiccpress.com]
- 6. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dependence of Catalytic Activity on MOF Ligand Backbone Structure [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
A Spectroscopic Guide to Differentiating Cis and Trans Isomers of 3-(4-Pyridyl)acrylic Acid
For researchers and professionals in drug development, the precise characterization of geometric isomers is a critical step in ensuring the safety, efficacy, and patentability of a molecule. The cis and trans isomers of a compound can exhibit markedly different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 3-(4-Pyridyl)acrylic acid, a versatile building block in medicinal chemistry and materials science. We will delve into the theoretical underpinnings and practical applications of UV-Visible, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy for unambiguous isomer differentiation, supported by established experimental data and protocols.
Introduction: The Importance of Stereochemical Purity
This compound, an analogue of cinnamic acid, possesses a carbon-carbon double bond that gives rise to two geometric isomers: cis (Z) and trans (E). The spatial arrangement of the pyridyl and carboxylic acid groups around this double bond dictates the molecule's overall shape, polarity, and ability to interact with biological targets or form crystalline structures. The trans isomer is generally the more thermodynamically stable form due to reduced steric hindrance, while the cis isomer is often accessible through photoisomerization. The ability to distinguish and quantify these isomers is paramount for controlling reaction outcomes, understanding biological activity, and meeting regulatory standards.
Isomer Preparation: Synthesis and Photoisomerization
A robust spectroscopic comparison begins with the reliable preparation of both isomers. The trans isomer is readily synthesized via a Knoevenagel condensation, while the cis isomer can be obtained through UV irradiation of the trans form.
Synthesis of trans-3-(4-Pyridyl)acrylic Acid
The synthesis of the trans isomer is a well-established procedure.[1]
Experimental Protocol:
-
Reactant Mixture: In a 50 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (1.0 eq), malonic acid (1.0 eq), and pyridine (catalytic amount) in ethanol.
-
Reflux: Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield trans-3-(4-Pyridyl)acrylic acid as a white to off-white solid.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of trans-3-(4-Pyridyl)acrylic acid.
Preparation of cis-3-(4-Pyridyl)acrylic Acid via Photoisomerization
The conversion of the trans isomer to the cis isomer is achieved by exposing a solution of the trans isomer to ultraviolet light. This process leads to a photostationary state containing a mixture of both isomers, from which the cis isomer can be isolated.[2][3]
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution of trans-3-(4-Pyridyl)acrylic acid in a suitable solvent (e.g., methanol or acetonitrile) in a quartz reaction vessel.
-
UV Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to remove short-wavelength UV) with continuous stirring.
-
Monitoring: Monitor the progress of the isomerization using ¹H NMR or HPLC by observing the appearance of signals corresponding to the cis isomer.
-
Isolation: Once a desired ratio of cis to trans is reached, the solvent is removed in vacuo, and the isomers can be separated by column chromatography.
Diagram of Photoisomerization Workflow:
Caption: Workflow for the preparation of cis-3-(4-Pyridyl)acrylic acid.
Spectroscopic Comparison
The following sections detail the expected differences in the spectroscopic signatures of the cis and trans isomers of this compound.
UV-Visible Spectroscopy
Theoretical Basis: UV-Vis spectroscopy probes the electronic transitions within a molecule. For α,β-unsaturated systems like this compound, the key transition is the π → π. The planarity of the conjugated system significantly influences the energy of this transition. The trans isomer, being less sterically hindered, can adopt a more planar conformation, leading to a more extended π-system. This extended conjugation lowers the energy gap for the π → π transition, resulting in absorption at a longer wavelength (bathochromic shift) and a higher molar absorptivity (hyperchromic effect) compared to the more sterically hindered cis isomer.[4][5]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of known concentrations of each isomer in a UV-transparent solvent (e.g., methanol).
-
Data Acquisition: Record the UV-Vis spectrum for each sample from 200 to 400 nm using a dual-beam spectrophotometer.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for each isomer.
Comparative Data Summary:
| Isomer | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Rationale |
| trans | Higher (e.g., ~275-285 nm) | Higher | More planar, extended conjugation.[4] |
| cis | Lower (e.g., ~265-275 nm) | Lower | Steric hindrance disrupts planarity.[6] |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. For distinguishing cis and trans isomers of alkenes, the most definitive parameter is the vicinal coupling constant (³J) between the two vinylic protons. According to the Karplus relationship, the magnitude of ³J is dependent on the dihedral angle between the coupled protons. In the trans isomer, the vinylic protons have a dihedral angle of ~180°, resulting in a large coupling constant. In the cis isomer, the dihedral angle is ~0°, leading to a smaller coupling constant.[7][8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of each isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Identify the signals for the vinylic protons (typically appearing as doublets) and measure the coupling constant (J-value) in Hertz.
Comparative Data Summary:
| Isomer | Vinylic Proton | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (³JHH, Hz) | Rationale |
| trans | α-H, β-H | Doublets | 15-18 | Dihedral angle of ~180°.[7][8] |
| cis | α-H, β-H | Doublets | 10-13 | Dihedral angle of ~0°.[7][10] |
Diagram of Spectroscopic Analysis Workflow:
Caption: General workflow for spectroscopic analysis of isomers.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy probes the vibrational modes of a molecule. The key diagnostic feature for distinguishing cis and trans isomers of disubstituted alkenes is the C-H out-of-plane bending (wagging) vibration. The trans isomer exhibits a strong, characteristic absorption band in the range of 960-990 cm⁻¹, while the cis isomer shows a broader absorption around 675-730 cm⁻¹. Other regions, such as the C=O and O-H stretching frequencies, are generally similar for both isomers, though minor shifts can occur.[11][12]
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample as a mull (e.g., Nujol).
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key vibrational bands, paying close attention to the C-H out-of-plane bending region.
Comparative Data Summary:
| Vibrational Mode | trans Isomer (Expected, cm⁻¹) | cis Isomer (Expected, cm⁻¹) | Rationale |
| C-H out-of-plane bend | ~980 (strong) | ~730 (broad) | Diagnostic for alkene substitution pattern.[11] |
| C=O stretch | ~1690-1710 | ~1690-1710 | Generally similar for both isomers.[5][13] |
| O-H stretch | ~2500-3300 (very broad) | ~2500-3300 (very broad) | Characteristic of a carboxylic acid dimer.[5][13] |
Raman Spectroscopy
Theoretical Basis: Raman spectroscopy is complementary to IR spectroscopy and measures light scattering from molecular vibrations. For molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa (Rule of Mutual Exclusion). While this compound does not have a perfect center of symmetry, the trans isomer is more centrosymmetric in its core C=C bond than the cis isomer. This often results in the C=C stretching vibration being more intense in the Raman spectrum for the trans isomer. Conversely, the C=C stretch in the less symmetric cis isomer may show a stronger IR absorption.[14]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the sample holder of the Raman spectrometer.
-
Data Acquisition: Acquire the Raman spectrum using a laser excitation source (e.g., 785 nm) to minimize fluorescence.
-
Analysis: Compare the relative intensities of the key vibrational bands, particularly the C=C stretching mode around 1630-1650 cm⁻¹.
Comparative Data Summary:
| Vibrational Mode | trans Isomer (Expected) | cis Isomer (Expected) | Rationale |
| C=C stretch (~1640 cm⁻¹) | Stronger Raman intensity | Weaker Raman intensity | Higher degree of symmetry in the trans isomer.[14] |
| C-H out-of-plane bend | Different frequencies | Different frequencies | Complements IR data for isomer identification. |
Conclusion: A Multi-faceted Approach to Isomer Characterization
The differentiation of cis and trans isomers of this compound is reliably achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive evidence through the measurement of vicinal coupling constants. UV-Visible spectroscopy provides a clear distinction based on the planarity of the conjugated system, while IR and Raman spectroscopy offer complementary and confirmatory data through the analysis of characteristic vibrational modes. By employing these methods in concert, researchers and drug development professionals can ensure the stereochemical integrity of their compounds, a cornerstone of modern chemical and pharmaceutical science.
References
- 1. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oit.edu [oit.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. DFT-based Raman spectral study of astaxanthin geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-(4-Pyridyl)acrylic Acid
Introduction: Beyond Synthesis—The Critical Imperative of Purity Verification
In the landscape of drug discovery and development, the successful synthesis of a target molecule is merely the first milestone. The true determinant of a compound's utility, safety, and regulatory viability lies in its purity. For a molecule like 3-(4-Pyridyl)acrylic acid, a versatile heterocyclic building block in medicinal chemistry, even trace impurities can drastically alter biological activity, introduce toxicity, or compromise downstream reactions.[1] Therefore, a robust, validated analytical method for purity determination is not just a quality control measure; it is a fundamental component of scientific integrity.
This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the gold-standard method. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and contextualize HPLC's performance against other common analytical alternatives.
Understanding the Analyte: Synthesis and Potential Impurities
To develop a selective purity assay, one must first understand the potential impurities that may arise. A common and efficient route for synthesizing this compound is the Knoevenagel condensation.[2][3] This reaction involves the condensation of 4-pyridinecarboxaldehyde with malonic acid, typically using pyridine as both a solvent and a basic catalyst.
Reaction Scheme: 4-Pyridinecarboxaldehyde + Malonic Acid --(Pyridine, Δ)--> (E)-3-(4-Pyridyl)acrylic acid + CO₂ + H₂O
From this synthesis, the primary impurities are likely to be:
-
Unreacted Starting Materials: 4-Pyridinecarboxaldehyde and Malonic Acid.
-
Catalyst/Solvent Residue: Pyridine.
-
Side-Products: Potential products from self-condensation or other minor reaction pathways.
A successful analytical method must be able to resolve the main compound, (E)-3-(4-Pyridyl)acrylic acid, from these potential contaminants.
The Gold Standard: Purity Validation by High-Performance Liquid Chromatography (HPLC)
For non-volatile, polar organic molecules like this compound, Reversed-Phase HPLC (RP-HPLC) is the most powerful and widely adopted technique for purity determination.[4][5] Its high resolution, sensitivity, and quantitative accuracy make it superior to simpler methods.
Causality of Method Design: Why These Parameters?
The development of a robust HPLC method is a science of informed choices. Here is the rationale behind a validated method for this compound:
-
The Column (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and the logical first choice.[6][7] The non-polar C18 chains provide a hydrophobic surface. Polar molecules, like our analyte, have a moderate affinity for this phase, allowing for effective separation from both more polar (e.g., malonic acid) and less polar impurities when using a polar mobile phase.
-
The Mobile Phase: The mobile phase must serve two key functions: eluting the compounds and controlling their ionization state.
-
Composition: A gradient or isocratic mixture of water and a polar organic solvent (acetonitrile or methanol) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
The Acidic Modifier: This is the most critical parameter. This compound is amphoteric, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. To ensure a consistent retention time and sharp, symmetrical peak shape, we must suppress the ionization of the carboxylic acid. Adding a small amount of acid, such as 0.1% phosphoric acid or formic acid , to the mobile phase protonates the carboxylate group, rendering the molecule less polar and allowing for predictable retention on the C18 column.[8][9]
-
-
The Detector: The conjugated system formed by the pyridine ring and the acrylic acid moiety results in strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector set to ~210 nm provides high sensitivity for this class of compounds.[6][7][10] A DAD is particularly advantageous as it can acquire the full UV spectrum of the peak, which can be used to assess peak purity and aid in the identification of unknown impurities.
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of the HPLC validation process, from sample preparation to final purity assessment.
Caption: A typical workflow for HPLC purity validation.
Detailed HPLC Protocol
This protocol is designed as a self-validating system. System suitability tests are included to ensure the chromatographic system is performing correctly before sample analysis.
1. Materials & Reagents:
-
This compound reference standard (>99.5% purity)
-
Synthesized this compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄), 85%
-
Methanol (for washing)
2. Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column thermostat, DAD/UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 70:30 (v/v) Water:Acetonitrile with 0.1% H₃PO₄.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3. Solution Preparation:
-
Mobile Phase: To 700 mL of HPLC-grade water, add 1.0 mL of 85% phosphoric acid. Mix well. Add 300 mL of acetonitrile. Degas the solution before use.
-
Diluent: Use the mobile phase as the diluent for all standards and samples.
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
4. Analysis Sequence:
-
Equilibrate the system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
System Suitability: Inject the Working Standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor for the main peak between 0.9 and 1.5.
-
Theoretical plates > 2000.
-
-
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard once more at the end of the sequence to confirm system stability.
5. Data Interpretation & Purity Calculation:
-
Identify the main peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Integrate all peaks in the chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
A Comparative Analysis: HPLC vs. Alternative Purity Assessment Techniques
While HPLC is the definitive method for quantitative purity analysis, other techniques can serve as valuable orthogonal or preliminary screening tools.[11] An effective validation strategy often involves a combination of methods.
Caption: Decision logic for comprehensive purity validation.
Comparison Summary
The following table objectively compares HPLC with other common techniques for the specific task of validating this compound purity.
| Technique | Principle | Pros for This Application | Cons for This Application | Best Use Case |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | High Resolution: Excellent separation of structurally similar impurities.Quantitative: Provides accurate percentage purity.Sensitive: Detects trace-level impurities.Validated: Well-established and accepted by regulatory agencies. | Requires specialized equipment and trained personnel.Method development can be time-consuming. | Definitive quantitative purity assessment and quality control. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase (e.g., silica) by a liquid mobile phase.[11] | Fast and inexpensive.Good for monitoring reaction progress.Requires minimal sample. | Primarily qualitative or semi-quantitative.Lower resolution than HPLC; co-elution is common.Less sensitive. | Rapid, initial check for gross impurities or unreacted starting materials. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[12] | Very simple, fast, and requires basic equipment.A sharp melting point close to the literature value suggests high purity. | Insensitive to small amounts of impurities.Useless for isomers or impurities with similar melting points.Not quantitative. | A preliminary, physical confirmation of compound identity and rough purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[13] | Provides Unambiguous Structure: Confirms the identity of the main compound.Can Identify Impurities: Signals from impurities can be seen and often identified.Quantitative (qNMR): Can provide high-accuracy purity with an internal standard. | Lower sensitivity than HPLC for impurity detection.Complex spectra can be difficult to interpret.Expensive instrumentation. | Confirming structural identity and identifying unknown impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capability of MS.[4] | High Specificity: Provides molecular weight data for each separated peak.Excellent for Impurity ID: The most powerful tool for identifying unknown impurities. | More complex and expensive than HPLC-UV.Response factors can be highly variable, making quantification challenging without standards for each impurity. | Characterizing and identifying unknown impurities detected by HPLC. |
Conclusion
Validating the purity of a synthesized compound like this compound requires a methodical, evidence-based approach. While rapid screening techniques like TLC and melting point analysis offer valuable preliminary data, High-Performance Liquid Chromatography (HPLC) stands as the indispensable gold standard for this application. Its ability to provide sensitive, high-resolution, and quantitative data is unmatched for routine quality control and final purity verification.[14] By employing a well-designed, validated HPLC method—such as the one detailed in this guide—researchers, scientists, and drug development professionals can ensure the integrity of their materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes. For comprehensive characterization, especially when unexpected peaks are observed, coupling HPLC with NMR and MS provides the highest level of analytical certainty.
References
- 1. nbinno.com [nbinno.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. waters.com [waters.com]
- 6. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osha.gov [osha.gov]
- 9. mitrask.com [mitrask.com]
- 10. lcms.cz [lcms.cz]
- 11. tutorchase.com [tutorchase.com]
- 12. moravek.com [moravek.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. waters.com [waters.com]
A Comparative Guide to the Biological Activity of 3-(4-Pyridyl)acrylic Acid and Its Ester Derivatives
Introduction: Beyond the Building Block
In the landscape of medicinal chemistry, 3-(4-Pyridyl)acrylic acid, a heterocyclic analogue of cinnamic acid, stands out as a molecule of significant interest.[1][2] Its structure is a study in functional duality, featuring a pyridine ring—a common motif in pharmacologically active compounds—and an α,β-unsaturated carboxylic acid moiety that provides a reactive handle for chemical modification.[2][3] This unique combination makes it a versatile scaffold for the synthesis of novel therapeutic agents.[3]
While the parent acid possesses inherent biological activities, its true potential is often unlocked through derivatization, particularly via esterification of the carboxylic acid group. This guide provides a comparative analysis of the biological profiles of this compound and its esters. We will delve into the causal relationships between chemical structure and biological function, supported by experimental data from related compound series, to provide researchers and drug development professionals with a predictive framework for designing next-generation analogues with enhanced potency and specificity.
Synthesis and Structural Modification: The Rationale for Esterification
The synthetic route to this compound is typically a straightforward and high-yielding Knoevenagel condensation between 4-pyridinecarboxaldehyde and malonic acid, refluxed in pyridine.[1][2][4] This produces the thermodynamically stable E-(trans) isomer.
The strategic decision to convert the parent acid into its esters is rooted in the principles of medicinal chemistry. The carboxylic acid group is polar and ionizable at physiological pH, which can limit passive diffusion across biological membranes. Esterification replaces the acidic proton with an alkyl or aryl group, fundamentally altering the molecule's physicochemical properties:
-
Increased Lipophilicity: This modification generally enhances the molecule's ability to cross lipid-rich barriers like the cell membrane, potentially increasing its intracellular concentration and access to biological targets.
-
Modified Steric Profile: The addition of an ester group introduces steric bulk, which can lead to more selective binding interactions with a target enzyme or receptor.
-
Altered Hydrogen Bonding Capacity: The parent acid can act as a hydrogen bond donor and acceptor. An ester can only function as a hydrogen bond acceptor, changing its interaction profile within a biological binding pocket.
These changes are pivotal in tuning the biological activity, transforming a moderately active parent compound into a highly potent and selective derivative.
Caption: General synthesis of this compound and its subsequent esterification.
Comparative Analysis of Biological Activity
Direct side-by-side experimental data for this compound and its esters across multiple biological assays is not consolidated in the literature. However, by synthesizing findings from studies on structurally related pyridine and acrylic acid derivatives, we can construct a robust model of their comparative activities.
Antimicrobial Activity
Cinnamic acid and its derivatives are well-documented as possessing antimicrobial properties.[1][2] The biological activity in this class of compounds is often linked to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
-
Parent Acid: this compound is expected to exhibit baseline antimicrobial activity. The pyridine ring itself is a key component of many antimicrobial agents.
-
Ester Derivatives: The effect of esterification on antimicrobial potency follows a clear structure-activity relationship (SAR). A study on esters of the related 3-(5-nitro-2-furyl)acrylic acid demonstrated that antimicrobial and antimycotic activity is highly dependent on the length of the ester's alkyl chain.[5] Specifically, the activity was found to decrease as the alkyl chain length increased beyond an optimal point.[5] This suggests that while moderate lipophilicity is beneficial for membrane interaction, excessive lipophilicity can reduce bioavailability or hinder interaction with intracellular targets.
Therefore, it is predicted that short-chain esters (e.g., methyl, ethyl) of this compound would exhibit superior antimicrobial activity compared to the parent acid, while long-chain esters (e.g., octyl) would likely be less potent.
Cytotoxic and Anticancer Activity
The search for novel anticancer agents has drawn significant attention to pyridine-containing compounds.[6] The mechanism often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.
-
Parent Acid: Acrylic acid itself has been shown to be cytotoxic to fibroblasts in a concentration-dependent manner, suggesting an intrinsic potential for cellular disruption.[7]
-
Ester Derivatives: Esterification can dramatically enhance cytotoxic potential. In a study of pyridine derivatives, the addition of an ethyl ester group (-COOEt) was found to significantly decrease the IC₅₀ values (the concentration required to inhibit 50% of cell growth) against Hep2 and PC3 cancer cell lines.[6] This increased potency was attributed to a larger polar surface area, which can facilitate more effective interactions with biological targets.[6] This finding strongly suggests that converting this compound to its ethyl or similar short-chain esters could be a highly effective strategy for augmenting its anticancer activity.
Enzyme Inhibition
The rigid, planar structure of this compound makes it an attractive candidate for an enzyme inhibitor, capable of fitting into well-defined active sites. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can form strong ionic and hydrogen bonds.
-
Parent Acid: The parent acid can potentially inhibit enzymes like cholinesterases or monoamine oxidases, where interactions with anionic and aromatic sites are crucial.[8]
-
Ester Derivatives: Replacing the carboxylic acid with an ester group fundamentally alters the binding mode. The ability to act as a hydrogen bond donor is lost, and the steric bulk is increased. This can have two opposing effects:
-
Decreased Potency: If the hydrogen-donating ability of the carboxylic acid is critical for anchoring the inhibitor in the active site, esterification will weaken the binding and reduce inhibitory activity.
-
Increased Potency & Selectivity: If the active site contains a hydrophobic pocket adjacent to the binding site of the pyridine ring, the alkyl group of the ester can occupy this pocket, forming favorable hydrophobic interactions. This can lead to a significant increase in binding affinity and, consequently, inhibitory potency.
-
The choice of ester will therefore be critical and must be guided by the specific topology of the target enzyme's active site.
Summarized Data and Structure-Activity Relationships (SAR)
The conversion of this compound to its esters is a key determinant of biological potency. The following table summarizes the expected trends based on the analysis of related compounds.
| Compound | R Group | Expected Antimicrobial Activity (MIC) | Expected Anticancer Activity (IC₅₀) | Key Physicochemical Change |
| This compound | -H | Baseline | Baseline | Parent Compound (Polar) |
| Methyl 3-(4-Pyridyl)acrylate | -CH₃ | Improved | Improved | Increased Lipophilicity |
| Ethyl 3-(4-Pyridyl)acrylate | -CH₂CH₃ | Potentially Optimal | Significantly Improved | Increased Lipophilicity & Polar Surface |
| Butyl 3-(4-Pyridyl)acrylate | -(CH₂)₃CH₃ | Decreasing | Variable | Further Increased Lipophilicity |
MIC = Minimum Inhibitory Concentration (lower is better); IC₅₀ = Half-maximal Inhibitory Concentration (lower is better).
Caption: Key molecular changes from esterification that drive altered biological activity.
Experimental Protocols
To ensure scientific integrity, the following are detailed, self-validating protocols for the synthesis and evaluation of these compounds.
Synthesis of (E)-3-(pyridin-4-yl)acrylic acid
Causality: This protocol utilizes the Knoevenagel condensation, a reliable method for forming C=C bonds by reacting an aldehyde with an active methylene compound (malonic acid) using a basic catalyst (pyridine).[1][2][4]
-
To a 25 mL round-bottomed flask, add 4-pyridinecarboxyaldehyde (300 mg, 2.8 mmol) and malonic acid (728 mg, 7.0 mmol).
-
Add 2 mL of pyridine, which acts as both the solvent and the catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture under constant stirring for 3 hours.
-
After reflux, cool the reaction mixture in an ice bath.
-
Slowly add drops of 37% HCl with stirring until a precipitate forms. The acid protonates the pyridine and precipitates the zwitterionic product.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with cold acetone to remove unreacted starting materials and impurities.
-
Recrystallize the product from hot water to yield pure, colorless crystals.
General Protocol for Ester Synthesis (Fischer Esterification)
Causality: This classic method uses a strong acid to catalyze the reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium, so using an excess of the alcohol drives the reaction towards the ester product.
-
In a 50 mL round-bottomed flask, suspend this compound (1.0 g, 6.7 mmol) in the desired alcohol (e.g., 20 mL of ethanol for the ethyl ester).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Workflow for In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[9]
Caption: Step-by-step workflow for determining the cytotoxicity (IC₅₀) of compounds.
Conclusion
The available evidence from related chemical series strongly indicates that while this compound is a biologically active molecule, its ester derivatives represent a more promising avenue for therapeutic development. Esterification serves as a powerful and predictable tool to modulate the compound's physicochemical properties, leading to significantly enhanced biological effects, particularly in the realms of antimicrobial and anticancer activity. The potency of these esters is intricately linked to the nature of the alkyl or aryl substituent, with factors like chain length and steric bulk playing critical roles in the structure-activity relationship. Future research should focus on the systematic synthesis and parallel biological screening of a diverse library of these esters to fully map their therapeutic potential and identify lead candidates for further development.
References
- 1. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. nbinno.com [nbinno.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Mastering the Safe Handling of 3-(4-Pyridyl)acrylic Acid: A Guide for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science research. Among these, 3-(4-Pyridyl)acrylic acid, a versatile heterocyclic building block, holds significant promise. However, realizing its potential begins with a foundational commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that rigorous safety protocols empower, rather than hinder, scientific progress.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the compound's intrinsic hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2][3][4]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3]
As a solid, crystalline powder, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.[1][2]
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The selection of appropriate barriers is the most critical step in mitigating the risks identified above.
Personal protective equipment should always be used in conjunction with robust engineering controls.
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted within a properly functioning and certified chemical fume hood.[5][6] This is the most effective way to control the inhalation hazard.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive dust or vapors.[2][7][8]
The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-Resistant Gloves | To prevent skin contact and irritation. While general guidance for pyridine derivatives suggests nitrile or neoprene gloves, it is crucial to consult the specific glove manufacturer's compatibility chart for this compound to ensure adequate protection.[5][7][9] Butyl rubber gloves may also be an option.[6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[6] |
| Eyes/Face | Safety Goggles with Side Shields / Face Shield | To protect against dust particles and accidental splashes.[1][4][10] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[8][9] |
| Body | Laboratory Coat | A fully-buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing.[5][6][7] |
| Respiratory | NIOSH/MSHA-approved Respirator | A respirator (e.g., N95 dust mask) is necessary if engineering controls (like a fume hood) are not available or are insufficient to control airborne dust concentrations.[10][11] Note that respirator use requires prior medical clearance and fit-testing as per institutional and OSHA guidelines.[6][10] |
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes the potential for exposure at every stage of the chemical's lifecycle in the lab.
-
Storage: Store this compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[2][5][6][10] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]
-
Handling:
-
Always work within a chemical fume hood.[6]
-
Avoid creating dust.[10][12] Use techniques that minimize aerosolization, such as careful scooping rather than pouring.
-
Wash hands and any exposed skin thoroughly after handling.[1][4][9][10]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][9]
-
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Step-by-step process for the safe disposal of chemical waste.
By integrating these safety protocols into your standard operating procedures, you create a self-validating system where safety and scientific integrity are mutually reinforcing. This structured approach ensures that the exploration of this compound can proceed with confidence and control.
References
- 1. This compound | 5337-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemos.de [chemos.de]
- 3. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5337-79-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. trans-3-(3-Pyridyl)acrylic acid 99 19337-97-4 [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
